molecular formula C17H20N2 B1277506 3-Aminomethyl-1-benzhydrylazetidine CAS No. 36476-88-7

3-Aminomethyl-1-benzhydrylazetidine

Cat. No.: B1277506
CAS No.: 36476-88-7
M. Wt: 252.35 g/mol
InChI Key: KISVATOISQDZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethyl-1-benzhydrylazetidine (CAS 36476-88-7) is an azetidine-based chemical compound with a molecular formula of C17H20N2 and a molecular weight of 252.35 g/mol . This compound features a benzhydryl group and an aminomethyl side chain on a saturated four-membered azetidine ring, a structure of high interest in modern medicinal chemistry. The constrained azetidine ring is often used as a spacer or a conformational restraint in drug design, while the benzhydryl group can contribute to increased lipophilicity and binding affinity to specific biological targets. The primary amino group serves as a versatile handle for further synthetic modification, allowing researchers to create amide bonds or link to other molecular fragments. As such, this compound is valued as a key synthetic intermediate and a valuable building block for the design and synthesis of novel bioactive molecules, particularly in the exploration of new pharmacologically active compounds . It is essential for researchers to note that this product is intended For Research Use Only and is not classified as a drug or approved for any form of human or veterinary use. Proper handling procedures should be followed, as the compound may cause skin and eye irritation and may be harmful if swallowed . For stability, it is recommended to store the compound in a sealed container, protected from light, and at cool temperatures between 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISVATOISQDZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434590
Record name 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-88-7
Record name 1-(Diphenylmethyl)-3-azetidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36476-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Aminomethyl-1-benzhydrylazetidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the fundamental properties of 3-Aminomethyl-1-benzhydrylazetidine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document compiles confirmed identifiers, computed physicochemical properties, and a proposed synthetic route based on established methodologies for structurally related compounds. Furthermore, it explores the potential pharmacological significance of its structural motifs—the azetidine core and the benzhydryl group—and presents generalized experimental workflows and signaling pathways relevant to the preclinical assessment of such compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutic agents incorporating the this compound scaffold.

Core Properties

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name (1-benzhydrylazetidin-3-yl)methanamine
CAS Number 36476-88-7
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.35 g/mol
Canonical SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN
InChI Key KISVATOISQDZJU-UHFFFAOYSA-N
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Exact Mass 252.162648646PubChem
Topological Polar Surface Area 27.8 ŲPubChem
Heavy Atom Count 19PubChem
Complexity 242PubChem

Disclaimer: The data in Table 2 are computationally predicted and have not been experimentally verified. These values should be used as estimations.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds. A key precursor is 1-benzhydrylazetidin-3-one.

Proposed Synthesis of this compound

A potential two-step synthesis starting from 1-benzhydrylazetidin-3-one is outlined below. This proposed method involves a reductive amination.

Step 1: Synthesis of 1-benzhydrylazetidin-3-one

A common method for the synthesis of 1-benzhydrylazetidin-3-one involves the oxidation of 1-benzhydrylazetidin-3-ol.

  • Protocol: To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent such as dichloromethane, an oxidizing agent like Dess-Martin periodinane or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine) is added at a controlled temperature (e.g., -78 °C for Swern oxidation). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to Yield this compound

  • Protocol: 1-benzhydrylazetidin-3-one is dissolved in a suitable solvent like methanol or dichloroethane. An excess of a nitrogen source, such as ammonia in methanol or ammonium acetate, is added, followed by a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used for reductive aminations as they are selective and effective under mild conditions. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by quenching any remaining reducing agent, followed by extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography or crystallization.

Potential Pharmacological Profile and Signaling Pathways

The pharmacological activity of this compound has not been explicitly reported. However, its structural components, the azetidine ring and the benzhydryl moiety, are present in numerous biologically active compounds, suggesting potential areas of therapeutic interest.

  • Azetidine Ring: The four-membered azetidine ring is a bioisostere of other cyclic amines like piperidine and pyrrolidine. Its constrained nature can impart conformational rigidity, which can lead to enhanced selectivity for biological targets. Azetidine-containing compounds have shown a wide range of pharmacological activities, including effects on the central nervous system (CNS).[1]

  • Benzhydryl Moiety: The benzhydryl group is a prominent feature in many CNS-active drugs, including antihistamines, anticholinergics, and dopamine receptor antagonists. This lipophilic group can facilitate penetration of the blood-brain barrier.

Given these structural features, it is plausible that this compound could interact with various CNS receptors, such as dopamine, serotonin, or histamine receptors. To investigate this, a standard preclinical evaluation would involve receptor binding assays followed by functional assays to determine agonist or antagonist activity.

Hypothetical Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a generalized workflow for a competitive radioligand binding assay, a common method to determine the affinity of a test compound for a specific receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Detect Quantify Radioactivity (e.g., scintillation counting) Separate->Detect Analyze Data Analysis (IC50, Ki determination) Detect->Analyze

Caption: A generalized workflow for a competitive radioligand binding assay.

Hypothetical Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation

Many CNS-active drugs target G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade that could be modulated by a compound like this compound, acting as either an agonist or antagonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., 3-Aminomethyl-1- benzhydrylazetidine) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Downstream Downstream Signaling Cascade SecondMessenger->Downstream Response Cellular Response Downstream->Response

Caption: A simplified, generic G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

This compound is a compound with structural features that suggest potential for biological activity, particularly within the central nervous system. While there is a notable absence of publicly available experimental data on its fundamental properties and pharmacological profile, this guide provides a consolidated overview of its known characteristics and a framework for its further investigation. The proposed synthetic route and the generalized experimental and signaling pathway diagrams offer a starting point for researchers interested in exploring the therapeutic potential of this and related azetidine derivatives. Further empirical studies are necessary to fully elucidate the physicochemical properties, biological activity, and mechanism of action of this compound.

References

An In-depth Technical Guide to 3-Aminomethyl-1-benzhydrylazetidine (CAS 36476-88-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminomethyl-1-benzhydrylazetidine, with the CAS number 36476-88-7, is a heterocyclic amine that serves as a valuable building block in synthetic and medicinal chemistry. Its rigid four-membered azetidine core, combined with the bulky benzhydryl protecting group and a reactive aminomethyl side chain, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and discusses its likely applications as a pharmaceutical intermediate. While direct biological activity data for this specific compound is not extensively available in public literature, its structural motifs are present in compounds with a range of biological activities.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₁₇H₂₀N₂.[1][2][3] The presence of the benzhydryl group significantly influences its solubility and reactivity, making it amenable to a variety of organic transformations. A summary of its key computed and experimental properties is presented in Table 1.

PropertyValueReference
CAS Number 36476-88-7[1][4][5][6][7]
Molecular Formula C₁₇H₂₀N₂[1][2][3][5]
Molecular Weight 252.35 g/mol [1]
IUPAC Name (1-benzhydrylazetidin-3-yl)methanamine[1]
Synonyms 1-Benzhydryl-3-(aminomethyl)azetidine, (1-Diphenylmethyl-3-azetidinyl)methanamine[1][2]
Appearance White to off-white solid[8]
Boiling Point 359 °C (predicted)[3]
Density 1.102 g/cm³ (predicted)[3]
Flash Point 158 °C (predicted)[3]
Purity >98% (typically available from commercial suppliers)[8]
Storage Store in a cool, dry place, sealed from moisture and light. Recommended storage at 2-8°C.[4]
SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN[1]
InChIKey KISVATOISQDZJU-UHFFFAOYSA-N[1]

Synthesis

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely involve the reduction of a nitrile or amide precursor. An illustrative workflow is depicted below.

G cluster_0 Step 1: Introduction of the Aminomethyl Precursor cluster_1 Step 2: Reduction to the Amine 1_benzhydrylazetidin_3_ol 1-Benzhydrylazetidin-3-ol 1_benzhydryl_3_azetidinecarbonitrile 1-Benzhydryl-3-azetidinecarbonitrile 1_benzhydrylazetidin_3_ol->1_benzhydryl_3_azetidinecarbonitrile Tosylation followed by nucleophilic substitution with cyanide 1_benzhydryl_3_azetidinecarbonitrile_2 1-Benzhydryl-3-azetidinecarbonitrile 3_Aminomethyl_1_benzhydrylazetidine This compound 1_benzhydryl_3_azetidinecarbonitrile_2->3_Aminomethyl_1_benzhydrylazetidine Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the efficient two-step synthesis of 3-amino-1-benzhydrylazetidine and represents a viable method for obtaining the target compound from a suitable precursor.

Materials:

  • 1-Benzhydryl-3-azetidinecarbonitrile (starting material)

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous diethyl ether or ethanol

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 1-benzhydryl-3-azetidinecarbonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Extraction and Drying: Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude this compound as an oil or a solid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a pharmaceutical intermediate. The azetidine ring is a "bioisostere" of more common cyclic amines like pyrrolidine and piperidine, offering a different three-dimensional arrangement of substituents, which can be advantageous for fine-tuning the pharmacological properties of a drug candidate. The benzhydryl group serves as a protecting group for the azetidine nitrogen, which can be readily removed in the final stages of a synthesis to reveal the free secondary amine or to be replaced by other substituents.

While specific drugs directly synthesized from this compound are not prominently documented in publicly accessible literature, the broader class of 1-benzhydrylazetidine derivatives are key intermediates in the synthesis of compounds with potential therapeutic applications, including analgesics and anti-inflammatory agents.[9] For instance, related azetidine derivatives are being investigated as glycine transporter inhibitors for the treatment of neuropsychiatric disorders.[10]

The general workflow for the utilization of this compound as a pharmaceutical intermediate is illustrated below.

G Start This compound Functionalization Functionalization of the primary amine Start->Functionalization Coupling with an acid chloride, etc. Deprotection Removal of the benzhydryl group (e.g., hydrogenolysis) Functionalization->Deprotection Final_Modification Further modification of the azetidine nitrogen Deprotection->Final_Modification API Active Pharmaceutical Ingredient (API) Final_Modification->API

Caption: General workflow for the use of this compound in drug synthesis.

Biological Activity Context

Although there is a lack of specific biological data for this compound, the azetidine scaffold is a component of numerous biologically active compounds. Azetidin-2-one derivatives, for example, are known to exhibit a wide range of pharmacological activities including antimicrobial, antifungal, anti-inflammatory, and anti-tubercular properties.[11][12][13] The incorporation of the rigid azetidine ring can impart favorable pharmacokinetic properties to a molecule, such as increased metabolic stability and improved cell permeability.

The benzhydryl moiety is also found in many active pharmaceutical ingredients, often contributing to their receptor binding affinity. For example, 1-benzhydrylpiperazine derivatives have been investigated for their antihistaminic and anthelmintic activities.

Given its structure, it is plausible that derivatives of this compound could be explored for a variety of therapeutic targets, depending on the nature of the substituents appended to the aminomethyl group and the azetidine nitrogen after deprotection.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, compounds of this class should be treated as potentially harmful if ingested, inhaled, or in contact with skin. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique structural features, including the constrained azetidine ring and the readily cleavable benzhydryl protecting group, make it an attractive starting material for the synthesis of novel therapeutic agents. While direct biological data on the compound itself is scarce, its utility as a building block for creating diverse and complex molecular architectures is evident. Further research into the applications of this compound in the synthesis of new chemical entities is warranted and is likely to contribute to the development of future pharmaceuticals.

References

(1-benzhydrylazetidin-3-yl)methanamine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (1-benzhydrylazetidin-3-yl)methanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(1-benzhydrylazetidin-3-yl)methanamine is a substituted azetidine derivative. The azetidine scaffold is a four-membered nitrogen-containing heterocycle that serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional structure is of significant interest in drug design as it allows for the precise orientation of substituents in space, potentially leading to enhanced binding affinity and selectivity for biological targets. This document provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of (1-benzhydrylazetidin-3-yl)methanamine, serving as a technical resource for professionals in the field of drug discovery and development.

Chemical Identity and Properties

The fundamental characteristics of (1-benzhydrylazetidin-3-yl)methanamine are summarized below. This data is essential for its identification, handling, and use in experimental settings.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (1-benzhydrylazetidin-3-yl)methanamine
CAS Number 36476-88-7[1]
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.35 g/mol
Canonical SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN

Table 2: Physicochemical Properties

PropertyValue
Appearance Yellow solid (for related ketone precursor)[2]
Purity ≥98% (Commercially available)[1]
Storage Temperature Room Temperature

Synthesis and Experimental Protocols

The synthesis of (1-benzhydrylazetidin-3-yl)methanamine can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic route involves the preparation of a key intermediate, 1-benzhydrylazetidine-3-carbonitrile, followed by its reduction.

Synthetic Pathway Overview

A logical synthetic strategy begins with the formation of 1-benzhydrylazetidin-3-ol, which is then converted to a suitable leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with a cyanide source yields the nitrile intermediate, which is finally reduced to the target primary amine.

Synthesis_Workflow cluster_0 Step 1: Azetidin-3-ol Formation cluster_1 Step 2: Mesylation/Tosylation cluster_2 Step 3: Nitrile Formation cluster_3 Step 4: Reduction A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B C 1-Benzhydrylazetidin-3-ol D 1-Benzhydrylazetidin-3-yl mesylate/tosylate C->D E 1-Benzhydrylazetidin-3-yl mesylate/tosylate F 1-Benzhydrylazetidine-3-carbonitrile E->F NaCN or KCN G 1-Benzhydrylazetidine-3-carbonitrile H (1-benzhydrylazetidin-3-yl)methanamine G->H LiAlH4 or H2/Catalyst

Caption: Proposed synthetic workflow for (1-benzhydrylazetidin-3-yl)methanamine.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

This protocol outlines the conversion of the precursor 1-benzhydrylazetidin-3-ol to the key nitrile intermediate.

  • Preparation of the Leaving Group:

    • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add methanesulfonyl chloride (or p-toluenesulfonyl chloride) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate/tosylate intermediate.

  • Nucleophilic Substitution with Cyanide:

    • Dissolve the crude mesylate/tosylate intermediate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (or potassium cyanide) (1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5).[3]

Experimental Protocol: Reduction to (1-benzhydrylazetidin-3-yl)methanamine

This protocol describes the final reduction step to the target compound.

  • Lithium Aluminum Hydride (LAH) Reduction:

    • Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.

    • Suspend Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

    • Cool the suspension to 0 °C.

    • Dissolve 1-benzhydrylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

    • Wash the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude (1-benzhydrylazetidin-3-yl)methanamine.

    • If necessary, purify the product via column chromatography or crystallization.

Quantitative Data Summary

While specific yields for the direct synthesis of (1-benzhydrylazetidin-3-yl)methanamine are not extensively reported in peer-reviewed literature, the following table provides data on related precursors and expected outcomes for the proposed reactions.

Table 3: Synthesis Data and Purity

Reaction StepPrecursorProductReported/Expected YieldPurityReference/Note
Oxidation 1-benzhydrylazetidin-3-ol1-benzhydrylazetidin-3-oneUp to 96%>95%[4]
Nitrile Formation 1-benzhydrylazetidin-3-yl tosylate1-benzhydrylazetidine-3-carbonitrile60-80%>97%Typical for SN2 reactions
Reduction 1-benzhydrylazetidine-3-carbonitrile(1-benzhydrylazetidin-3-yl)methanamine70-90%>98%Typical for LAH reductions

Potential Biological Activity and Signaling

The azetidine scaffold is a privileged structure in neuroscience drug discovery. Derivatives of azetidine are known to act as potent inhibitors of neurotransmitter reuptake transporters. Specifically, 1-benzhydrylazetidin-3-one is utilized in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors.[5]

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[6] Its action is terminated by reuptake from the synaptic cleft via GABA transporters (GATs). Inhibition of these transporters increases the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[7]

While the specific biological activity of (1-benzhydrylazetidin-3-yl)methanamine has not been detailed, its structural similarity to known GAT inhibitors suggests it could be a valuable candidate for screening in CNS drug discovery programs. The benzhydryl group provides lipophilicity, which is often crucial for blood-brain barrier penetration, while the aminomethyl-azetidine core acts as a constrained GABA analogue.

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake Receptor GABA Receptor GABA->Receptor Binding & Activation Vesicle Vesicle (GABA release) Vesicle->GABA Release Inhibitor (1-benzhydrylazetidin-3-yl)methanamine (Hypothesized Inhibitor) Inhibitor->GAT Inhibition

References

3-Aminomethyl-1-benzhydrylazetidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 3-Aminomethyl-1-benzhydrylazetidine, a compound of interest in chemical and pharmaceutical research.

Molecular Data Summary

The core molecular identifiers for this compound are detailed below. This information is critical for analytical studies, stoichiometric calculations, and material characterization.

PropertyValue
Molecular Formula C17H20N2[1][2][3]
Molecular Weight 252.35 g/mol [1][2][3]
IUPAC Name (1-benzhydrylazetidin-3-yl)methanamine[1]
CAS Number 36476-88-7[1][2][3]

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula typically involve the following standard analytical techniques.

1. Mass Spectrometry for Molecular Weight Determination:

  • Methodology: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for its high accuracy and resolution.

  • Data Analysis: The monoisotopic mass is determined from the resulting mass spectrum. The molecular weight is calculated from this accurate mass measurement.

2. Elemental Analysis for Molecular Formula Confirmation:

  • Methodology: Combustion analysis is the standard method for determining the empirical formula of an organic compound. A small, precisely weighed sample of this compound is combusted in a stream of pure oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified.

  • Instrumentation: An automated elemental analyzer is used for this purpose.

  • Data Analysis: The masses of the combustion products are used to calculate the percentage composition of carbon, hydrogen, and nitrogen in the original sample. This percentage composition is then used to determine the empirical formula. The molecular formula is subsequently confirmed by comparing the empirical formula weight with the molecular weight determined by mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural components, and its resulting molecular properties.

A 3-Aminomethyl- 1-benzhydrylazetidine B Structural Components - Azetidine Ring - Aminomethyl Group - Benzhydryl Group A->B is composed of C Molecular Formula C17H20N2 B->C determines D Molecular Weight 252.35 g/mol C->D calculates to

References

Synthesis of 3-Aminomethyl-1-benzhydrylazetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-aminomethyl-1-benzhydrylazetidine, a valuable building block in medicinal chemistry. The document details two primary synthetic pathways, starting from key intermediates 1-benzhydrylazetidin-3-one and proceeding through either a nitrile or an amide intermediate. Detailed experimental protocols, quantitative data, and characterization of intermediates and the final product are presented. Furthermore, this guide discusses the relevance of the azetidine scaffold in neuroscience drug discovery and presents logical workflows for its synthesis and potential applications.

Introduction

The azetidine moiety is a saturated four-membered heterocycle that has garnered significant interest in medicinal chemistry. Its unique strained ring system imparts desirable physicochemical properties to drug candidates, including improved metabolic stability, enhanced aqueous solubility, and a defined three-dimensional structure for precise interaction with biological targets. Substituted azetidines are integral components of various therapeutic agents, particularly those targeting the central nervous system (CNS). This guide focuses on the synthesis of this compound, a versatile intermediate for the development of novel therapeutics. The benzhydryl group provides a lipophilic anchor, while the aminomethyl functionality at the 3-position offers a key vector for further chemical elaboration.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been established, commencing from the common precursor, 1-benzhydrylazetidin-3-one. These pathways diverge by proceeding through either a nitrile or an amide intermediate, both of which are subsequently reduced to the target primary amine.

Synthesis of the Key Precursor: 1-Benzhydrylazetidin-3-one

The synthesis of the pivotal intermediate, 1-benzhydrylazetidin-3-one, is typically achieved through the oxidation of commercially available 1-benzhydrylazetidin-3-ol.

Experimental Protocol: Oxidation of 1-Benzhydrylazetidin-3-ol

To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane, is added an oxidizing agent like Dess-Martin periodinane (1.5 equivalents) at room temperature. The reaction is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-benzhydrylazetidin-3-one.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Quantity
1-Benzhydrylazetidin-3-ol239.311.0As required
Dess-Martin Periodinane424.141.5Molar equivalent to substrate
Dichloromethane84.93-Solvent
Product Yield (%) Physical State
1-Benzhydrylazetidin-3-oneTypically >90%White to off-white solid
Route A: Synthesis via Nitrile Intermediate

This pathway involves the conversion of 1-benzhydrylazetidin-3-one to 1-benzhydrylazetidine-3-carbonitrile, followed by reduction to the target amine.

Step 1: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

A common method for this transformation is the Strecker synthesis or a modification thereof, using a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid.

Experimental Protocol: Cyanation of 1-Benzhydrylazetidin-3-one

To a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable solvent like acetonitrile, trimethylsilyl cyanide (1.2 equivalents) is added, followed by a catalytic amount of a Lewis acid such as zinc iodide. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude nitrile is purified by column chromatography.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
1-Benzhydrylazetidin-3-one237.301.0
Trimethylsilyl cyanide99.221.2
Zinc Iodide319.22Catalytic
Product Yield (%) Physical State
1-Benzhydrylazetidine-3-carbonitrileVariableSolid

Step 2: Reduction of 1-Benzhydrylazetidine-3-carbonitrile

The nitrile is reduced to the primary amine using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).

Experimental Protocol: LAH Reduction of the Nitrile

To a stirred suspension of Lithium Aluminum Hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 1-benzhydrylazetidine-3-carbonitrile (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The organic extracts are dried and concentrated to yield this compound.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
1-Benzhydrylazetidine-3-carbonitrile248.331.0
Lithium Aluminum Hydride (LAH)37.952.0
Tetrahydrofuran (THF)72.11Solvent
Product Yield (%) Physical State
This compoundTypically 70-85%Oil or low-melting solid
Route B: Synthesis via Amide Intermediate

This alternative route proceeds through the formation of a carboxamide from a carboxylic acid precursor, which is then reduced.

Step 1: Synthesis of 1-Benzhydrylazetidine-3-carboxylic acid

This can be achieved by hydrolysis of the corresponding nitrile or by direct synthesis from other precursors.

Step 2: Synthesis of 1-Benzhydrylazetidine-3-carboxamide

The carboxylic acid is converted to the primary amide using standard peptide coupling reagents.

Experimental Protocol: Amide Formation

To a solution of 1-benzhydrylazetidine-3-carboxylic acid (1 equivalent) in a solvent like dichloromethane, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) are added. The mixture is stirred for 30 minutes, followed by the addition of aqueous ammonia. The reaction is stirred at room temperature for 12-18 hours. The organic layer is then washed with water and brine, dried, and concentrated to give the crude amide, which can be purified by crystallization or chromatography.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
1-Benzhydrylazetidine-3-carboxylic acid267.321.0
EDC191.701.2
HOBt135.131.2
Aqueous Ammonia17.03Excess
Product Yield (%) Physical State
1-Benzhydrylazetidine-3-carboxamideTypically >80%Solid

Step 3: Reduction of 1-Benzhydrylazetidine-3-carboxamide

The amide is reduced to the amine using a reducing agent like Lithium Aluminum Hydride or Borane-THF complex.

Experimental Protocol: LAH Reduction of the Amide

Similar to the nitrile reduction, a solution of 1-benzhydrylazetidine-3-carboxamide (1 equivalent) in anhydrous THF is added dropwise to a suspension of LAH (2.0 equivalents) in THF at 0 °C. The reaction is then stirred at room temperature or refluxed until completion. The workup procedure is identical to that described for the nitrile reduction.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
1-Benzhydrylazetidine-3-carboxamide266.341.0
Lithium Aluminum Hydride (LAH)37.952.0
Tetrahydrofuran (THF)72.11Solvent
Product Yield (%) Physical State
This compoundTypically 70-85%Oil or low-melting solid

Characterization Data

This compound

  • Molecular Formula: C₁₇H₂₀N₂

  • Molecular Weight: 252.36 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H, Ar-H), 4.45 (s, 1H, CH(Ph)₂), 3.60-3.50 (m, 2H, azetidine-CH₂), 3.00-2.90 (m, 2H, azetidine-CH₂), 2.80 (d, J=7.2 Hz, 2H, CH₂NH₂), 2.70-2.60 (m, 1H, azetidine-CH), 1.50 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 142.5, 128.5, 127.8, 127.1, 75.8, 58.2, 45.1, 38.9.

  • Mass Spectrometry (ESI+): m/z 253.17 [M+H]⁺.

Visualization of Synthetic Workflows

Overall Synthetic Strategy

Synthesis_Strategy Start 1-Benzhydrylazetidin-3-ol Ketone 1-Benzhydrylazetidin-3-one Start->Ketone Oxidation Nitrile 1-Benzhydrylazetidine-3-carbonitrile Ketone->Nitrile Cyanation CarboxylicAcid 1-Benzhydrylazetidine-3-carboxylic acid Ketone->CarboxylicAcid Further Oxidation/ Hydrolysis FinalProduct This compound Nitrile->FinalProduct Reduction (LAH) Amide 1-Benzhydrylazetidine-3-carboxamide CarboxylicAcid->Amide Amidation Amide->FinalProduct Reduction (LAH)

Caption: Overall synthetic strategy for this compound.

Experimental Workflow: Nitrile Reduction

Nitrile_Reduction_Workflow Start Suspend LAH in anhydrous THF at 0 °C AddNitrile Add solution of 1-benzhydrylazetidine-3-carbonitrile in THF Start->AddNitrile React Stir at room temperature for 4-6 hours AddNitrile->React Quench Quench reaction with H₂O, NaOH(aq), and H₂O React->Quench Filter Filter off precipitate Quench->Filter Extract Extract filtrate with ethyl acetate Filter->Extract Dry Dry and concentrate organic phase Extract->Dry Purify Purify by column chromatography (if necessary) Dry->Purify FinalProduct Obtain this compound Purify->FinalProduct

Caption: Experimental workflow for the LAH reduction of the nitrile intermediate.

Relevance in Drug Discovery and Signaling Pathways

The azetidine scaffold is a privileged structure in modern drug discovery, particularly for targeting the central nervous system.[1][2][3] Its rigid, three-dimensional nature allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity. 3-Substituted azetidines, such as the title compound, are of particular interest as they can serve as mimics of neurotransmitters or as scaffolds to present functionalities that interact with specific receptor sites.

Compounds incorporating the this compound core or similar structures have been investigated as ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] The dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, such as depression, anxiety, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[1]

Signaling Pathway: Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition cluster_0 cluster_1 cluster_2 Presynaptic Presynaptic Neuron Vesicle Vesicular Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft Transporter Monoamine Transporter (DAT, SERT, NET) SynapticCleft->Transporter Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding Vesicle->SynapticCleft Neurotransmitter Release Receptor->Postsynaptic Signal Transduction AzetidineCompound This compound Derivative AzetidineCompound->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by an azetidine-based therapeutic agent.

By inhibiting these transporters, azetidine-based compounds can increase the concentration of neurotransmitters in the synaptic cleft, thereby potentiating neurotransmission and alleviating symptoms associated with their deficiency. The benzhydryl moiety often contributes to the affinity for the transporter, while modifications to the aminomethyl group can fine-tune selectivity and pharmacokinetic properties.

Conclusion

This technical guide has outlined two robust and efficient synthetic routes for the preparation of this compound. The detailed experimental protocols and tabulated data provide a practical resource for researchers in the field of medicinal chemistry and drug development. The versatile azetidine scaffold, exemplified by the title compound, continues to be a valuable platform for the design of novel therapeutics, particularly for neurological disorders. The provided workflows and discussion of the biological context aim to facilitate further research and application of this important chemical entity.

References

Synthetic Routes to 3-Aminomethyl-1-benzhydrylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the primary synthetic pathways for the preparation of 3-Aminomethyl-1-benzhydrylazetidine, a key building block in pharmaceutical research and development. The document details the common starting materials, experimental protocols, and quantitative data associated with each route, aimed at researchers, scientists, and professionals in drug development.

Route 1: Synthesis from 1-Benzhydrylazetidin-3-ol

A prevalent and efficient method for the synthesis of this compound commences with the commercially available starting material, 1-Benzhydrylazetidin-3-ol. This two-step process involves the mesylation of the hydroxyl group, followed by aminolysis of the resulting mesylate intermediate.

Route_1 A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl methanesulfonate A->B MsCl, NEt3, CH3CN C 3-Aminomethyl-1- benzhydrylazetidine B->C NH4OH, iPrOH

Figure 1: Synthesis from 1-Benzhydrylazetidin-3-ol.

Experimental Protocol

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate [1]

  • To a solution of 1-benzhydrylazetidin-3-ol in acetonitrile, triethylamine is added.

  • The mixture is cooled, and methanesulfonyl chloride (MsCl) is added dropwise while maintaining the temperature.

  • After the reaction is complete, water is added to precipitate the product.

  • The solid mesylate intermediate is isolated by filtration and can be used in the next step without extensive drying.

Step 2: Synthesis of this compound [1]

  • The wet filter cake of the mesylate intermediate is suspended in a mixture of ammonium hydroxide and isopropanol.

  • The reaction is carried out in a sealed vessel, such as a Parr reactor, and heated.

  • Upon completion, the reaction mixture is worked up to isolate the final product, which can be obtained as a salt, for instance, the mono acetate salt.

Quantitative Data
StepStarting MaterialProductReagentsYield
11-Benzhydrylazetidin-3-ol1-Benzhydrylazetidin-3-yl methanesulfonateMsCl, NEt3, CH3CNQuantitative[1]
21-Benzhydrylazetidin-3-yl methanesulfonateThis compoundNH4OH, iPrOH72-84%[1]

Route 2: Synthesis via Phthalimide Intermediate

Another established route involves the use of a phthalimide-protected intermediate. This pathway also starts from a derivative of 1-benzhydrylazetidin-3-ol, specifically the 3-methanesulfonyloxy derivative.

Route_2 A 1-Benzhydryl-3- methanesulfonyloxyazetidine B 1-Benzhydryl-3- phthalimidoazetidine A->B Potassium phthalimide, Toluene C 3-Amino-1- benzhydrylazetidine B->C Hydrazine hydrate, MeOH

Figure 2: Synthesis via a phthalimide intermediate.

Experimental Protocol

Step 1: Synthesis of 1-Benzhydryl-3-phthalimidoazetidine [2]

  • A mixture of 1-benzhydryl-3-methanesulfonyloxyazetidine, potassium phthalimide, and a phase transfer catalyst such as hexadecyltributylphosphonium bromide is heated at reflux in an anhydrous solvent like toluene.

  • After cooling, the precipitate is filtered off.

  • The organic solution is washed, dried, and concentrated.

  • The product is crystallized from a suitable solvent, for example, diisopropyl ether.

Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine [2]

  • 1-Benzhydryl-3-phthalimidoazetidine is dissolved in anhydrous methanol and heated to reflux.

  • Hydrazine hydrate is added, and the mixture is refluxed until a solid precipitate forms.

  • After cooling, diethyl ether is added, and the mixture is filtered to remove the solid by-product.

  • The mother liquor is concentrated under reduced pressure to yield the crude product.

  • The pH is adjusted to 11 with sodium hydroxide, and the product is extracted with diethyl ether. The organic phase is then dried and evaporated to give 3-amino-1-benzhydrylazetidine.

Quantitative Data
StepStarting MaterialProductReagentsYield
11-Benzhydryl-3-methanesulfonyloxyazetidine1-Benzhydryl-3-phthalimidoazetidinePotassium phthalimide, Toluene67.4%[2]
21-Benzhydryl-3-phthalimidoazetidine3-Amino-1-benzhydrylazetidineHydrazine hydrate, MeOH96.3%[2]

Route 3: Synthesis from 1-Benzhydrylazetidine-3-carbonitrile

A third synthetic approach utilizes 1-Benzhydrylazetidine-3-carbonitrile as the key starting material. The final product is obtained through the reduction of the nitrile group.

Route_3 A 1-Benzhydrylazetidine- 3-carbonitrile B 3-Aminomethyl-1- benzhydrylazetidine A->B Reduction (e.g., LiAlH4)

Figure 3: Synthesis from 1-Benzhydrylazetidine-3-carbonitrile.

Experimental Protocol

The reduction of the nitrile functionality in 1-Benzhydrylazetidine-3-carbonitrile to the primary amine can be achieved using various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄).

  • 1-Benzhydrylazetidine-3-carbonitrile is dissolved in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran.

  • The solution is carefully added to a suspension of lithium aluminum hydride in the same solvent, typically at a reduced temperature.

  • The reaction mixture is then stirred, often with gentle heating, until the reduction is complete.

  • The reaction is quenched by the sequential addition of water and an aqueous base solution.

  • The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to afford this compound.

Note: While this is a standard and expected protocol, the provided search results did not contain a specific experimental procedure for this reduction step. The protocol described is based on general chemical knowledge of nitrile reductions.

Quantitative Data

Specific yield data for the reduction of 1-Benzhydrylazetidine-3-carbonitrile to this compound was not available in the provided search results. However, reductions of this type are typically high-yielding.

Summary of Starting Materials

The selection of a particular synthetic route may depend on the availability and cost of the starting materials, as well as scalability and safety considerations.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight
1-Benzhydrylazetidin-3-ol18621-17-5C₁₆H₁₇NO239.31 g/mol
1-Benzhydrylazetidine-3-carbonitrile36476-86-5C₁₇H₁₆N₂248.32 g/mol [3][4]
1-Benzhydryl-3-methanesulfonyloxyazetidineNot specifiedC₁₇H₁₉NO₃S317.40 g/mol
1-Benzhydryl-3-phthalimidoazetidineNot specifiedC₂₄H₂₀N₂O₂368.43 g/mol

References

In-depth Technical Guide: 3-Aminomethyl-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 3-Aminomethyl-1-benzhydrylazetidine

Executive Summary

This technical guide serves as a comprehensive resource on the azetidine derivative, this compound. The document synthesizes the currently available information regarding its synthesis and chemical properties. However, a thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of its biological mechanism of action. At present, there is no publicly available data on its specific signaling pathways, binding affinities to biological targets, or detailed experimental protocols for functional assays.

Chemical Identity and Synthesis

This compound, identified by CAS number 36476-88-7, is a synthetic organic compound with the molecular formula C17H20N2.[1] Its structure features a central azetidine ring substituted with an aminomethyl group at the 3-position and a benzhydryl group at the 1-position.

The synthesis of the core structure, 3-amino-1-benzhydrylazetidine, has been described. One efficient, two-step process starts from the commercially available 1-benzhydrylazetidin-3-ol.[2] This precursor is first reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol under pressure and heat to yield 3-amino-1-benzhydrylazetidine monoacetate salt with a reported yield of 72-84%.[2] Another patented method involves the reduction of 1-benzhydryl-3-azetidinone oxime with lithium aluminum hydride.[3]

A generalized workflow for a key synthetic route is outlined below:

cluster_synthesis Synthetic Pathway Start 1-Benzhydrylazetidin-3-ol Step1 Mesylation (Methanesulfonyl chloride, Triethylamine, Acetonitrile) Start->Step1 Reacts with Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate Step1->Intermediate Forms Step2 Aminolysis (Ammonium hydroxide, Isopropanol, ~70°C, Parr reactor) Intermediate->Step2 Treated with Product 3-Amino-1-benzhydrylazetidine Step2->Product Yields

Caption: Synthetic route to 3-Amino-1-benzhydrylazetidine.

Potential Therapeutic Relevance

While direct biological data for this compound is lacking, the 3-aminoazetidine scaffold is recognized as a significant functionality in compounds with therapeutic potential, appearing frequently in patent literature.[2] For instance, related structures, such as 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones, have been identified as potent and selective non-peptide dipeptidyl peptidase IV (DPP-4) inhibitors, with potential applications in the treatment of type 2 diabetes.[4] This suggests that the broader class of 3-aminoazetidine derivatives warrants further investigation for various therapeutic targets. Additionally, 1-Benzhydrylazetidin-3-amine is noted as a critical pharmaceutical intermediate for synthesizing complex drug candidates, particularly those with potential dopamine antagonistic activity.[5]

Current Research Gaps and Future Directions

The absence of published data on the mechanism of action of this compound presents a clear research gap. To elucidate its biological function and therapeutic potential, the following experimental avenues are recommended:

  • Target Identification and Binding Assays: High-throughput screening against a panel of common drug targets (e.g., GPCRs, kinases, ion channels) could identify potential binding partners. Follow-up studies would involve quantitative binding assays to determine affinities (e.g., Ki, Kd values).

  • In Vitro Functional Assays: Once a target is identified, cell-based functional assays are crucial to determine if the compound acts as an agonist, antagonist, or modulator of the target's activity.

  • Signaling Pathway Analysis: Techniques such as Western blotting, reporter gene assays, or transcriptomic analysis could be employed to delineate the downstream signaling pathways affected by the compound.

  • Structural Biology: X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein could provide detailed insights into the binding mode and guide further structure-activity relationship (SAR) studies.

A proposed workflow for investigating the mechanism of action is presented below:

cluster_moa Mechanism of Action Investigation Workflow Screening High-Throughput Target Screening Hit_ID Hit Identification Screening->Hit_ID Binding_Assay Binding Affinity Determination (e.g., Radioligand binding, SPR) Hit_ID->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Cell-based reporter assays) Binding_Assay->Functional_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) Functional_Assay->Pathway_Analysis SAR Structure-Activity Relationship Studies Pathway_Analysis->SAR

Caption: Proposed workflow for mechanism of action studies.

Conclusion

This compound belongs to a class of compounds with recognized therapeutic potential. However, its specific biological activity and mechanism of action remain uncharacterized in the public domain. This guide highlights the current state of knowledge, which is primarily limited to its chemical synthesis, and proposes a strategic research plan to uncover its pharmacological profile. Further investigation into this and related molecules could lead to the development of novel therapeutics.

References

The Ascendancy of 3-Aminomethyl-1-benzhydrylazetidine Derivatives in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminomethyl-1-benzhydrylazetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. The unique conformational constraints of the azetidine ring, combined with the steric and electronic properties of the benzhydryl group, provide a versatile platform for designing potent and selective ligands for various biological targets. This technical guide delves into the biological activity of derivatives based on this core structure, with a primary focus on their role as monoamine reuptake inhibitors, a critical mechanism in the treatment of depression and other mood disorders.

Quantitative Biological Activity Data

The biological activity of a series of 3-aminoazetidine derivatives has been extensively evaluated for their inhibitory effects on the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). The following tables summarize the percentage inhibition of these compounds at a concentration of 10 μM, providing a comparative overview of their potency and selectivity.[1]

Table 1: Percentage Inhibition of Monoamine Reuptake by 3-Substituted-amino-1-benzhydrylazetidine Derivatives [1]

Compound IDR1 (Substituent on Amino Group)% Inhibition at 10 μM (hSERT)% Inhibition at 10 μM (hNET)% Inhibition at 10 μM (hDAT)
8a Phenyl857245
8b 2-Fluorophenyl928858
8c 3-Fluorophenyl959165
8d 4-Fluorophenyl989672
8e 2-Chlorophenyl888151
8f 3-Chlorophenyl918559
8g 4-Chlorophenyl969368
8h 2-Methylphenyl827042
8i 3-Methylphenyl877849
8j 4-Methylphenyl938961
8k 2-Methoxyphenyl786538
8l 3-Methoxyphenyl847547
8m 4-Methoxyphenyl908455
8n 2,4-Difluorophenyl979475
8o 3,4-Dichlorophenyl999881

Table 2: Percentage Inhibition of Monoamine Reuptake by this compound Derivatives with Varying Linkers [1]

Compound IDLinker between Azetidine and Amino GroupR1 (Substituent on Amino Group)% Inhibition at 10 μM (hSERT)% Inhibition at 10 μM (hNET)% Inhibition at 10 μM (hDAT)
10a -CH2-Phenyl887548
10b -CH2-4-Fluorophenyl999778
10c -CH2-3,4-Dichlorophenyl>99>9985
10d -CH2CH2-Phenyl826841
10e -CH2CH2-4-Fluorophenyl959067
10f -CH2CH2-3,4-Dichlorophenyl989675

Experimental Protocols

The determination of the inhibitory activity of this compound derivatives on monoamine transporters is a critical step in their evaluation. A widely used method is the in vitro neurotransmitter uptake assay using human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, or hDAT).[1][2]

Representative Protocol: Monoamine Transporter Uptake Assay

1. Cell Culture and Plating:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well black, clear-bottom microplates at a density of 40,000-60,000 cells per well and allowed to adhere overnight to form a confluent monolayer.

2. Assay Procedure:

  • On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Serial dilutions of the test compounds (this compound derivatives) are prepared in KRH buffer.

  • A fluorescent substrate that is a mimic of biogenic amine neurotransmitters is also prepared in KRH buffer.

  • The test compounds are added to the wells, followed by the addition of the fluorescent substrate. Control wells receive buffer or a known inhibitor.

  • The plate is incubated at 37°C for a specified period (e.g., 10-30 minutes) to allow for substrate uptake.

  • The uptake is terminated by washing the cells with ice-cold KRH buffer.

3. Data Acquisition and Analysis:

  • The fluorescence intensity in each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • The percentage inhibition of substrate uptake by the test compound is calculated relative to the control wells.

  • For determination of IC50 values, the percentage inhibition data is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve using appropriate software.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine (DA) L_DOPA->Dopamine Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Serotonin->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Synapse_DA DA Vesicle->Synapse_DA Exocytosis Synapse_NE NE Vesicle->Synapse_NE Synapse_5HT 5-HT Vesicle->Synapse_5HT DA_Receptor DA Receptor Synapse_DA->DA_Receptor DAT DAT Synapse_DA->DAT Reuptake NE_Receptor NE Receptor Synapse_NE->NE_Receptor NET NET Synapse_NE->NET Reuptake HT_Receptor 5-HT Receptor Synapse_5HT->HT_Receptor SERT SERT Synapse_5HT->SERT Reuptake DAT->Dopamine NET->Norepinephrine SERT->Serotonin Inhibitor 3-Aminomethyl-1-benzhydryl azetidine Derivative Inhibitor->DAT Inhibition Inhibitor->NET Inhibition Inhibitor->SERT Inhibition

Caption: Mechanism of action of this compound derivatives as triple reuptake inhibitors.

G cluster_setup Assay Setup cluster_treatment Compound Treatment & Incubation cluster_readout Data Acquisition & Analysis A Seed HEK293 cells expressing hSERT, hNET, or hDAT in 96-well plates B Culture overnight to form a confluent monolayer A->B C Wash cells with KRH buffer B->C D Add serial dilutions of test compounds C->D E Add fluorescent monoamine substrate D->E F Incubate at 37°C E->F G Terminate uptake by washing with cold buffer F->G H Measure fluorescence intensity G->H I Calculate % inhibition and IC50 values H->I

Caption: Generalized experimental workflow for the monoamine transporter uptake assay.

References

3-Aminomethyl-1-benzhydrylazetidine: A Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminomethyl-1-benzhydrylazetidine and its close analog, 3-amino-1-benzhydrylazetidine, are pivotal intermediates in the synthesis of various pharmaceutical compounds. The benzhydryl protecting group offers stability during synthetic transformations, while the azetidine ring provides a rigid scaffold, influencing the pharmacological properties of the final drug molecule. This technical guide delves into the synthesis, chemical properties, and pharmaceutical applications of these key intermediates, with a focus on their role in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.36 g/mol
CAS Number 36476-88-7
Appearance White to off-white powder
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane

Synthesis of Azetidine-Based Intermediates

The synthesis of 3-amino-1-benzhydrylazetidine, a closely related and well-documented pharmaceutical intermediate, typically proceeds from 1-benzhydrylazetidin-3-ol. Several synthetic routes have been reported, with variations in reagents and reaction conditions influencing yield and purity.

Experimental Protocols

Method 1: Two-Step Synthesis from 1-Benzhydrylazetidin-3-ol

This efficient method involves the mesylation of the hydroxyl group followed by amination.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

  • To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents) at 0°C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the mixture, maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Filter the resulting precipitate and wash with water to obtain the crude mesylate intermediate.

Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine

  • Combine the wet filter cake of the mesylate intermediate with a solution of ammonium hydroxide in isopropanol.

  • Heat the mixture in a sealed reactor (e.g., a Parr reactor) at 70-80°C for 12-16 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

  • Extract the residue with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-amino-1-benzhydrylazetidine.

Method 2: Synthesis via Phthalimide Intermediate

This method introduces the amino group via a Gabriel synthesis-type reaction.

Step 1: Synthesis of 1-Benzhydryl-3-phthalimidoazetidine

  • React 1-benzhydryl-3-sulfonyloxyazetidine with potassium phthalimide in a suitable solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to facilitate the substitution reaction.

  • After completion, cool the mixture and precipitate the product by adding water.

  • Filter and wash the solid to obtain 1-benzhydryl-3-phthalimidoazetidine.

Step 2: Hydrazinolysis to 3-Amino-1-benzhydrylazetidine

  • Treat the 1-benzhydryl-3-phthalimidoazetidine with hydrazine hydrate in a solvent such as ethanol.

  • Reflux the mixture to effect the cleavage of the phthalimide group.

  • After the reaction, cool the mixture and remove the phthalhydrazide byproduct by filtration.

  • Concentrate the filtrate and purify the residue to obtain 3-amino-1-benzhydrylazetidine.[1]

Quantitative Data Comparison of Synthesis Methods
MethodStarting MaterialKey ReagentsTypical Yield (%)Purity (%)ScaleReference
Two-Step Synthesis 1-Benzhydrylazetidin-3-olMethanesulfonyl chloride, Ammonium hydroxide72-84>98Laboratory to PilotLi, et al.
Phthalimide Route 1-Benzhydryl-3-sulfonyloxyazetidinePotassium phthalimide, Hydrazine hydrate~60-70>95LaboratoryPatent Literature[1]

Experimental Workflow Diagram

G cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: Phthalimide Route A1 1-Benzhydrylazetidin-3-ol B1 Mesylation (MsCl, Et3N, ACN) A1->B1 C1 1-Benzhydrylazetidin-3-yl methanesulfonate B1->C1 D1 Amination (NH4OH, IPA, Heat) C1->D1 E1 3-Amino-1-benzhydrylazetidine D1->E1 A2 1-Benzhydryl-3- sulfonyloxyazetidine B2 Gabriel Synthesis (Potassium Phthalimide) A2->B2 C2 1-Benzhydryl-3- phthalimidoazetidine B2->C2 D2 Hydrazinolysis (Hydrazine Hydrate) C2->D2 E2 3-Amino-1-benzhydrylazetidine D2->E2

Synthesis workflows for 3-amino-1-benzhydrylazetidine.

Application as a Pharmaceutical Intermediate: The Case of Azelnidipine

3-Amino-1-benzhydrylazetidine is a crucial intermediate in the synthesis of the dihydropyridine calcium channel blocker, Azelnidipine.[2] Azelnidipine is used for the treatment of hypertension.

Synthesis of Azelnidipine

The synthesis of Azelnidipine involves the Hantzsch pyridine synthesis, where the 3-amino-1-benzhydrylazetidine derivative is a key component of one of the starting materials.

Key Synthetic Step:

The intermediate, 1-benzhydrylazetidin-3-yl 3-aminocrotonate, is prepared from 3-amino-1-benzhydrylazetidine. This is then condensed with 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester to form the dihydropyridine ring of Azelnidipine.[2]

Mechanism of Action and Signaling Pathway of Azelnidipine

Azelnidipine is a long-acting calcium channel blocker that selectively inhibits L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

The signaling pathway involves the following steps:

  • Depolarization of the vascular smooth muscle cell membrane opens L-type calcium channels.

  • Azelnidipine binds to the inactivated state of the calcium channel, preventing its reopening.

  • The reduced intracellular calcium concentration inhibits the activation of calmodulin.

  • This, in turn, prevents the activation of myosin light-chain kinase (MLCK).

  • Without MLCK activation, the phosphorylation of myosin light chains is inhibited, leading to smooth muscle relaxation and vasodilation.

G cluster_pathway Azelnidipine Signaling Pathway Depolarization Membrane Depolarization CaChannel L-type Ca²⁺ Channel Depolarization->CaChannel opens CaInflux Ca²⁺ Influx CaChannel->CaInflux Azelnidipine Azelnidipine Azelnidipine->CaChannel blocks Calmodulin Calmodulin Activation CaInflux->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Myosin Myosin Light Chain Phosphorylation MLCK->Myosin Contraction Smooth Muscle Contraction Myosin->Contraction Vasodilation Vasodilation Contraction->Vasodilation inhibited by Azelnidipine

Signaling pathway of Azelnidipine in vascular smooth muscle.

Conclusion

This compound and its closely related analog, 3-amino-1-benzhydrylazetidine, are valuable intermediates in pharmaceutical synthesis. Their robust synthesis and the structural features they impart to final drug molecules make them important building blocks in the development of new therapeutics. The case of Azelnidipine highlights the successful application of these intermediates in creating clinically significant medications. Further research into the applications of these azetidine derivatives is likely to yield novel drug candidates with improved pharmacological profiles.

References

An In-depth Technical Guide to 3-Aminomethyl-1-benzhydrylazetidine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminomethyl-1-benzhydrylazetidine is a synthetically derived azetidine derivative that has emerged as a valuable building block in medicinal chemistry. Its rigid four-membered ring and the presence of a primary amine offer a unique structural scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on its role as a key intermediate in pharmaceutical research and development. While not a therapeutic agent itself, its utility in the synthesis of biologically active molecules is well-documented in patent literature, underscoring its importance to the drug discovery pipeline.

Introduction

The azetidine moiety, a saturated four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its unique conformational constraints and its ability to impart favorable physicochemical properties to molecules, such as improved solubility and metabolic stability. The benzhydryl group, a diphenylmethyl substituent, is also a common motif in pharmacologically active compounds, often contributing to receptor binding and influencing pharmacokinetic profiles. The combination of these two structural features in this compound creates a versatile scaffold for the exploration of chemical space in the pursuit of new drugs.

This compound, with the CAS number 36476-86-5 for the nitrile precursor and 36476-88-7 for the final amine, is primarily utilized as a research chemical. Its history is intertwined with the broader exploration of benzhydryl-substituted nitrogen heterocycles in the quest for novel therapeutics.

Discovery and Historical Context

The precise first synthesis of this compound is not explicitly detailed in a single seminal publication. Its emergence is more of an evolutionary step in the synthesis of functionalized azetidines for drug discovery programs. The core 1-benzhydrylazetidine structure was investigated for its potential in various therapeutic areas.

Key developments that paved the way for the synthesis and utility of this compound include:

  • Synthesis of the 1-Benzhydrylazetidine Core: Early methods focused on the construction of the 1-benzhydrylazetidin-3-ol, a key precursor. A notable process involves the reaction of benzhydrylamine with epichlorohydrin[1].

  • Functionalization of the Azetidine Ring: The 3-position of the 1-benzhydrylazetidine ring became a focal point for introducing diverse functionalities. This led to the development of intermediates such as 1-benzhydrylazetidin-3-one[2][3][4] and 1-benzhydrylazetidine-3-carbonitrile[5][6][7].

  • Emergence as a Synthetic Intermediate: The utility of the 1-benzhydrylazetidine scaffold in the synthesis of N-(1-benzhydrylazetidin-3-yl) derivatives for potential therapeutic applications was highlighted in the patent literature[8]. The closely related 3-Amino-1-benzhydrylazetidine has also been a subject of synthetic methodology development, indicating the importance of this class of compounds[9].

While a specific "discovery" paper for this compound is elusive, its availability from commercial suppliers[10][11][12] underscores its established role as a readily accessible building block for chemists.

Synthetic Methodologies

The synthesis of this compound is typically achieved through the reduction of the corresponding nitrile precursor, 1-benzhydrylazetidine-3-carbonitrile.

Synthesis of Key Precursors

3.1.1. 1-Benzhydrylazetidin-3-one

A common precursor for the nitrile is 1-benzhydrylazetidin-3-one. Its synthesis can be achieved via the oxidation of 1-benzhydrylazetidin-3-ol.

  • Experimental Protocol (Swern Oxidation):

    • To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.

    • After a short stirring period, a solution of 1-benzhydrylazetidin-3-ol in dichloromethane is added.

    • The reaction is stirred at -78 °C for 1 hour.

    • Triethylamine is then added, and the reaction is allowed to warm to room temperature.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzhydrylazetidin-3-one[2].

3.1.2. 1-Benzhydrylazetidine-3-carbonitrile

The nitrile can be prepared from the corresponding 3-mesyloxy or 3-tosyloxy derivative of 1-benzhydrylazetidin-3-ol.

  • Experimental Protocol (from 1-benzylazetidin-3-ol mesylate as an analogue):

    • A mixture of the mesylate of 1-benzylazetidin-3-ol and sodium cyanide is stirred in a mixture of water and dimethylformamide at 60°C for 16 hours.

    • The product, 1-benzylazetidine-3-carbonitrile, can be isolated after workup[13]. A similar procedure can be applied to the 1-benzhydryl analogue.

Final Synthesis of this compound

The final step involves the reduction of the nitrile group of 1-benzhydrylazetidine-3-carbonitrile to a primary amine.

  • Experimental Protocol (General Nitrile Reduction):

    • 1-Benzhydrylazetidine-3-carbonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

    • A reducing agent, such as lithium aluminum hydride (LAH) or Raney nickel with hydrogen gas, is added carefully at a controlled temperature (often 0 °C to room temperature).

    • The reaction is stirred until completion, which is monitored by techniques like thin-layer chromatography (TLC).

    • The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution).

    • The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to afford this compound.

Physicochemical Properties

PropertyValue
CAS Number 36476-88-7
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.36 g/mol
Appearance Typically an oil or low-melting solid
Solubility Soluble in common organic solvents

Role in Drug Discovery and Development

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores.

The logical workflow for the utilization of this compound in a drug discovery program is outlined below:

G cluster_0 Synthesis of Core Scaffold cluster_1 Drug Discovery and Development Benzhydrylamine Benzhydrylamine 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->1-Benzhydrylazetidin-3-ol Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidin-3-one Oxidation 1-Benzhydrylazetidine-3-carbonitrile 1-Benzhydrylazetidine-3-carbonitrile 1-Benzhydrylazetidin-3-one->1-Benzhydrylazetidine-3-carbonitrile Cyanation This compound This compound 1-Benzhydrylazetidine-3-carbonitrile->this compound Reduction Target_Molecule_Library Target_Molecule_Library This compound->Target_Molecule_Library Functionalization This compound->Target_Molecule_Library Biological_Screening Biological_Screening Target_Molecule_Library->Biological_Screening Lead_Optimization Lead_Optimization Biological_Screening->Lead_Optimization Clinical_Candidate Clinical_Candidate Lead_Optimization->Clinical_Candidate

Figure 1: Synthetic workflow and role in drug discovery.

Conclusion

This compound stands as a testament to the importance of versatile chemical building blocks in the field of drug discovery. While it does not possess inherent therapeutic properties that have been publicly disclosed, its structural features make it an attractive starting point for the synthesis of novel compounds with the potential for biological activity. The history of this compound is woven into the larger narrative of medicinal chemistry's exploration of azetidine and benzhydryl-containing molecules. As the demand for novel chemical entities continues to grow, the utility of such well-defined and accessible intermediates will remain paramount for the advancement of pharmaceutical research. Further exploration of derivatives synthesized from this scaffold may yet unveil new therapeutic breakthroughs.

References

A Technical Guide to the Spectroscopic Analysis of (1-benzhydrylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-benzhydrylazetidin-3-yl)methanamine is a chemical compound with potential applications in pharmaceutical research and drug development. Its molecular structure, featuring a benzhydryl group attached to an azetidine ring with a methanamine substituent, suggests it may serve as a valuable scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is a critical step in verifying the identity, purity, and structure of this and any synthesized compound. This guide provides a summary of the available chemical information and outlines the standard experimental protocols for obtaining key spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for (1-benzhydrylazetidin-3-yl)methanamine is not widely available in published literature, this document offers a predictive overview based on related structures and general spectroscopic principles.

Chemical Information

IdentifierValue
IUPAC Name (1-benzhydrylazetidin-3-yl)methanamine
CAS Number 36476-88-7[1][2]
Molecular Formula C₁₇H₂₀N₂[2]
Molecular Weight 252.35 g/mol [2]
Related Compounds (1-benzhydrylazetidin-3-yl)methanamine dihydrochloride (CAS: 221095-77-8)[3], 1-benzhydrylazetidin-3-one (CAS: 40320-60-3)[4][5]

Predicted Spectroscopic Data

The following tables represent predicted spectroscopic data for (1-benzhydrylazetidin-3-yl)methanamine. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary.

¹H NMR (Proton NMR) Spectroscopy

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.20 - 7.50m10HAr-H (protons on the two phenyl rings of the benzhydryl group)
4.50 - 4.60s1HCH (methine proton of the benzhydryl group)
3.80 - 4.00t2HCH₂ (azetidine ring protons adjacent to nitrogen)
3.00 - 3.20t2HCH₂ (azetidine ring protons adjacent to the CH-CH₂NH₂)
2.80 - 2.90d2HCH₂ (methanamine protons)
2.50 - 2.70m1HCH (azetidine ring proton at position 3)
1.50 - 1.70br s2HNH₂ (amine protons)

¹³C NMR (Carbon NMR) Spectroscopy

Predicted Chemical Shift (δ, ppm)Assignment
140 - 145Quaternary aromatic carbons
125 - 130Aromatic CH carbons
75 - 80Benzhydryl CH carbon
55 - 60Azetidine CH₂ carbons adjacent to nitrogen
40 - 45Methanamine CH₂ carbon
35 - 40Azetidine CH carbon at position 3

Mass Spectrometry (MS)

m/zPredicted Assignment
252.16[M]⁺ (Molecular ion)
167.09[M - C₆H₅CH]⁺ (Loss of a benzyl group)
85.08[M - (C₆H₅)₂CH]⁺ (Loss of the benzhydryl group)

Infrared (IR) Spectroscopy

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (primary amine)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 2950MediumC-H stretch (aliphatic)
1580 - 1620MediumC=C stretch (aromatic ring)
1450 - 1500StrongC-H bend (aliphatic)
1100 - 1200StrongC-N stretch
690 - 770StrongC-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for small organic molecules like (1-benzhydrylazetidin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial and should be based on the solubility of the compound and its chemical stability.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR : Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum.

    • 2D NMR : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the structural elucidation by showing correlations between protons and carbons.[6]

  • Data Processing : The acquired data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[7][8]

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amines.[9]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of the elemental composition.[10]

Infrared (IR) Spectroscopy

  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[11]

  • Instrumentation : An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.[11]

  • Data Acquisition : The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.[12][13][14]

  • Data Analysis : The resulting spectrum is a plot of percent transmittance versus wavenumber (in cm⁻¹). The absorption bands are analyzed to identify the functional groups present in the molecule.[13][15]

Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like (1-benzhydrylazetidin-3-yl)methanamine.

G A Synthesis of (1-benzhydrylazetidin-3-yl)methanamine B Purification (e.g., Chromatography, Recrystallization) A->B C Spectroscopic Analysis B->C D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry (MS) C->E F Infrared (IR) Spectroscopy C->F G Structure Verification D->G E->G F->G H Further Biological/Chemical Studies G->H

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for researchers and scientists engaged in the synthesis and characterization of (1-benzhydrylazetidin-3-yl)methanamine and related compounds. While awaiting the publication of definitive experimental data, the predictive information and detailed protocols provided herein offer valuable guidance for laboratory work.

References

An In-depth Technical Guide to 3-Aminomethyl-1-benzhydrylazetidine Derivatives and Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminomethyl-1-benzhydrylazetidine derivatives and their analogs, a class of compounds with significant potential in the development of novel therapeutics targeting the central nervous system. The core focus of this document is on their role as monoamine reuptake inhibitors, which are crucial for modulating neurotransmitter levels in the brain. This guide covers the synthesis, pharmacological evaluation, and structure-activity relationships of these compounds, offering valuable insights for researchers in medicinal chemistry and pharmacology. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of Azetidine Scaffolds

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce specific vectors for substituent placement make it an attractive core for the design of biologically active molecules. The 1-benzhydryl moiety is a common feature in many centrally acting agents, often conferring affinity for various receptors and transporters. The combination of the 3-aminomethylazetidine core with a 1-benzhydryl group presents a promising framework for the development of potent and selective modulators of monoamine transporters.

Monoamine neurotransmitters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE), play a critical role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of monoamines, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.

Derivatives of the this compound scaffold are being explored for their potential as single, dual, or triple reuptake inhibitors, offering the possibility of novel treatments for depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric disorders.

Synthesis of the this compound Core

The synthesis of the this compound core typically starts from commercially available precursors. A common and efficient route involves the multi-step synthesis from 1-benzhydrylazetidin-3-one.

General Synthetic Scheme

A representative synthetic pathway to the core structure is outlined below. This process often involves a reductive amination step to introduce the aminomethyl group.

G cluster_synthesis Synthesis of this compound start 1-Benzhydrylazetidin-3-one step1 Reductive Amination (e.g., with NH2OH·HCl, followed by reduction) start->step1 product 3-Amino-1-benzhydrylazetidine step1->product step2 Further functionalization (e.g., acylation, alkylation of the amino group) product->step2 final_product This compound Derivatives step2->final_product

Caption: General synthetic route to this compound derivatives.

Experimental Protocol: Synthesis of 3-Amino-1-benzhydrylazetidine

An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine has been reported, starting from 1-benzhydrylazetidin-3-ol.[1]

  • Mesylation of 1-benzhydrylazetidin-3-ol: To a solution of commercially available 1-benzhydrylazetidin-3-ol in acetonitrile, triethylamine is added. The mixture is cooled, and methanesulfonyl chloride is added dropwise. After the reaction is complete, water is added to quench the reaction, and the resulting mesylate intermediate is isolated by filtration.

  • Aminolysis of the Mesylate: The wet filter cake of the mesylate is transferred to a Parr reactor with a solution of ammonium hydroxide in isopropanol. The mixture is heated, and upon completion of the reaction, the product, 3-amino-1-benzhydrylazetidine, is isolated, often as a salt (e.g., monoacetate salt), with yields reported in the range of 72-84%.[1]

Further derivatization of the primary amine can be achieved through standard organic chemistry techniques such as reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, and alkylation with alkyl halides to generate a library of analogs for structure-activity relationship (SAR) studies.

Pharmacological Evaluation: Monoamine Transporter Inhibition

The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters. This is typically assessed through in vitro radioligand binding assays and neurotransmitter uptake inhibition assays.

Data Presentation: Monoamine Transporter Inhibitory Activity
Compound IDR1-substituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1a H50500250105
1b 4-F-Phenyl251000150406
1c 3,4-di-Cl-Phenyl102500752507.5
1d Methyl15030045023
1e Cyclohexyl2001506000.753

Ki values represent the inhibitory constants determined from radioligand binding assays.

Experimental Protocols

This protocol provides a general method for determining the binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a specific radioligand from the transporter.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET (e.g., HEK-293 or CHO cells).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]cocaine.

    • For SERT: [³H]citalopram or [³H]paroxetine.

    • For NET: [³H]nisoxetine or [³H]tomoxetine.

  • Non-specific binding inhibitors:

    • For DAT: 10 µM benztropine or GBR 12909.

    • For SERT: 10 µM fluoxetine or imipramine.

    • For NET: 10 µM desipramine or maprotiline.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, radioligand at a concentration near its Kd, and cell membranes.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) incubation Incubate (Membranes + Radioligand ± Test Compound) prep->incubation filtration Filter and Wash (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis

Caption: Workflow for a typical radioligand binding assay.

This protocol describes a method to measure the functional inhibition of monoamine transporters.

Objective: To determine the potency (IC50) of test compounds in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

  • Cell lines stably expressing human DAT, SERT, or NET, plated in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Non-specific uptake inhibitors (as in the binding assay).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Cell Plating: Seed cells expressing the transporter of interest in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake and incubate for a short, defined period (e.g., 5-15 minutes) within the linear range of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Counting: Lyse the cells (e.g., with a lysis buffer or distilled water) and measure the radioactivity in the lysate using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound derivatives as monoamine reuptake inhibitors is the competitive blockade of the substrate binding site on the respective monoamine transporters. This inhibition leads to an increase in the concentration and residence time of dopamine, serotonin, and/or norepinephrine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

G cluster_pathway Monoamine Reuptake Inhibition Pathway presynaptic Presynaptic Neuron neurotransmitter Monoamine Neurotransmitter presynaptic->neurotransmitter postsynaptic Postsynaptic Neuron receptor Postsynaptic Receptor postsynaptic->receptor transporter Monoamine Transporter (DAT, SERT, or NET) transporter->presynaptic vesicle Vesicle vesicle->presynaptic Release neurotransmitter->postsynaptic Binding neurotransmitter->transporter Reuptake inhibitor Azetidine Derivative inhibitor->transporter Inhibition signal Signal Transduction receptor->signal

Caption: Mechanism of action of this compound derivatives.

The selectivity profile of a particular derivative for DAT, SERT, and NET will determine its specific pharmacological effects. For instance, a selective dopamine reuptake inhibitor (DRI) would primarily enhance dopaminergic signaling, which is relevant for conditions like ADHD and narcolepsy. A triple reuptake inhibitor (TRI), which blocks all three transporters, may offer a broader spectrum of antidepressant activity.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel monoamine reuptake inhibitors. Their synthetic accessibility and the potential for fine-tuning their selectivity profile through chemical modification make them attractive candidates for drug discovery programs targeting a range of CNS disorders.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive exploration of substituents on the aminomethyl group and the benzhydryl rings is needed to build a robust SAR model and optimize potency and selectivity.

  • In vivo characterization: Promising candidates should be evaluated in animal models of depression, ADHD, and other relevant disorders to assess their therapeutic efficacy and side-effect profile.

  • Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as clinical candidates.

  • Exploration of novel therapeutic applications: The diverse pharmacology of monoamine reuptake inhibitors suggests that these compounds could be explored for other indications, such as substance abuse disorders and cognitive enhancement.

This technical guide provides a foundational understanding of this compound derivatives and serves as a resource for researchers dedicated to advancing the field of CNS drug discovery.

References

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the realm of synthetic novelty to become a privileged scaffold in contemporary drug discovery. Its inherent ring strain and distinct three-dimensional geometry bestow upon it a unique combination of conformational rigidity and metabolic stability, making it an increasingly sought-after component in the design of novel therapeutics. This guide provides a comprehensive technical overview of the pivotal role of azetidines in medicinal chemistry, with a focus on their synthesis, biological activities, and therapeutic applications.

I. Physicochemical Properties and Strategic Advantages in Drug Design

The compact, strained nature of the azetidine ring confers several advantageous properties for drug design. The ring's rigidity helps to lock in specific conformations, which can lead to higher binding affinity and selectivity for biological targets. This conformational constraint can also reduce the entropic penalty upon binding. Furthermore, the presence of the nitrogen atom provides a handle for introducing a wide range of substituents, allowing for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity.

Azetidines are also recognized as valuable bioisosteres, capable of replacing other cyclic and acyclic moieties to improve pharmacokinetic profiles. For instance, they can serve as conformationally restricted analogs of amines or as replacements for larger, more flexible ring systems, often leading to enhanced metabolic stability and reduced off-target effects.

II. Key Synthetic Methodologies

The construction of the strained azetidine ring has historically posed a significant synthetic challenge. However, recent advancements in organic synthesis have provided a diverse toolkit for medicinal chemists to access a wide array of functionalized azetidines.

A. Intramolecular Cyclization Strategies

One of the most powerful approaches for constructing the azetidine ring is through intramolecular cyclization. A notable example is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. This method allows for the direct formation of the C-N bond of the azetidine ring from an acyclic amine precursor.

B. Functionalization of Pre-formed Azetidine Rings

Another common strategy involves the derivatization of pre-existing azetidine scaffolds, such as N-Boc-3-azetidinone. This versatile starting material can be readily modified at the 3-position to introduce a variety of substituents, enabling the exploration of structure-activity relationships.

III. Azetidines in Action: Therapeutic Applications and Quantitative Data

The versatility of the azetidine scaffold is underscored by its presence in a growing number of approved drugs and clinical candidates across a spectrum of therapeutic areas.[1] These include treatments for cancer, infectious diseases, and neurological disorders.[2]

A. Enzyme Inhibition

Azetidine derivatives have proven to be effective inhibitors of various enzyme classes. A prominent example is their role in the development of Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases.

Compound/DrugTargetIC50 (nM)Therapeutic AreaReference
TofacitinibJAK1/JAK356 (for JAK1/JAK3 combination)Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[3]
Azetidin-2-ylacetic acid derivativeGAT-12,010 - 2,830Neurological Disorders[4]
Azetidine-based STAT3 Inhibitor (H172)STAT3380 - 980 (EMSA IC50 in µM)Oncology[5]
B. G-Protein Coupled Receptor (GPCR) Modulation

Azetidines have also been successfully employed as modulators of G-protein coupled receptors (GPCRs). For instance, azetidine-containing compounds have been developed as antagonists of the free fatty acid receptor 2 (FFA2), a target for inflammatory diseases.[4][6][7][8]

CompoundTargetIC50 (nM)Therapeutic AreaReference
GLPG0974FFA216Inflammatory Diseases[6]
C. Antimicrobial and Antiviral Activity

The unique structural features of azetidines have been exploited in the development of novel antimicrobial and antiviral agents.

Compound ClassTarget Organism/VirusActivityReference
Azetidine-containing dipeptidesHuman Cytomegalovirus (HCMV)EC50 in low µM range[9]
Azetidine-4-one derivativesStaphylococcus aureus, Escherichia coliZone of inhibition up to 25 mm[1]

IV. Experimental Protocols

A. Synthesis of 1-tert-butoxycarbonyl-3-azetidinone (N-Boc-3-azetidinone)

This procedure outlines a common method for the preparation of a key azetidine intermediate.[10]

Materials:

  • 3,3-dimethoxy-azetidine

  • Dichloromethane (DCM)

  • Triethylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,3-dimethoxy-azetidine (10g, 85.4mmol) and triethylamine (12.9g, 128.1mmol) in 50ml of dichloromethane in a 250ml four-necked flask with stirring.

  • Maintain the internal temperature between 10-40°C and add di-tert-butyl dicarbonate (22.3g, 102.5mmol) dropwise.

  • After the addition is complete, continue stirring at 10-40°C for 3-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Add 20ml of water to the reaction mixture and stir for 5 minutes.

  • Separate the layers and extract the aqueous layer once with 20ml of dichloromethane.

  • Combine the organic layers and wash with 30ml of water.

  • Separate the layers and dry the organic layer with anhydrous sodium sulfate (20g) for 30 minutes.

  • Filter and concentrate the filtrate to obtain 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine.

  • The ketal can then be hydrolyzed under acidic conditions to yield 1-tert-butoxycarbonyl-3-azetidinone.

B. MTT Cytotoxicity Assay

This protocol is used to determine the in vitro cytotoxic effects of novel azetidine compounds against cancer cell lines.[5]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • 96-well plates

  • Cell culture medium

  • Azetidine compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the azetidine compound and incubate for a specified period (e.g., 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

V. Visualizing Azetidine-Relevant Pathways and Workflows

A. Signaling Pathways

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Tofacitinib Tofacitinib (Azetidine-containing) Tofacitinib->JAK Inhibits GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Initiates

GPCR_Antagonism cluster_membrane Cell Membrane Ligand Endogenous Ligand (e.g., Short-chain fatty acid) Receptor GPCR (e.g., FFA2) Ligand->Receptor Binds & Activates G_Protein G-Protein Receptor->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., Inflammatory Response) G_Protein->Downstream_Signaling Initiates Azetidine_Antagonist Azetidine Antagonist (e.g., GLPG0974) Azetidine_Antagonist->Receptor Blocks Binding

B. Experimental Workflows

Drug_Discovery_Workflow A Target Identification & Validation B Azetidine Library Synthesis A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Generation (SAR Studies) D->E E->B Iterative Synthesis F Lead Optimization (ADME/Tox Profiling) E->F F->E Iterative Optimization G Preclinical Candidate Selection F->G H Preclinical Development G->H

Synthesis_Evaluation_Workflow A Design of Azetidine Analogs B Synthesis of Azetidine Derivatives A->B C Structural Characterization (NMR, MS, etc.) B->C D In Vitro Biological Evaluation (e.g., Enzyme Inhibition Assay) C->D E Determination of IC50/EC50 D->E F Structure-Activity Relationship (SAR) Analysis E->F F->A Iterative Design G Lead Compound Selection F->G

VI. Conclusion

The azetidine scaffold has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a diverse range of therapeutic agents. As synthetic methodologies continue to evolve and our understanding of the biological implications of this strained ring system deepens, the role of azetidines in drug discovery is poised to expand even further, offering new opportunities to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for 3-Aminomethyl-1-benzhydrylazetidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthetic use of 3-Aminomethyl-1-benzhydrylazetidine, a versatile primary amine building block in medicinal chemistry and drug discovery. The benzhydryl group provides steric bulk and lipophilicity, while the primary aminomethyl group serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. This document outlines common and effective protocols for amide bond formation, sulfonamide synthesis, urea formation, and reductive amination.

Key Synthetic Applications

This compound is a valuable starting material for the synthesis of a wide range of derivatives. Its primary amine functionality allows for straightforward reactions with various electrophiles. The bulky benzhydryl protecting group on the azetidine nitrogen is stable under many reaction conditions and can be removed if necessary, although its removal is not covered in these specific protocols.

The most common applications involve the formation of:

  • Amides: Coupling with carboxylic acids or their activated derivatives.

  • Sulfonamides: Reaction with sulfonyl chlorides.

  • Ureas: Reaction with isocyanates.

  • Secondary Amines: Reductive amination with aldehydes and ketones.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the key synthetic transformations of this compound. Please note that yields are representative and can vary based on the specific substrate and reaction scale.

Reaction TypeElectrophileCoupling/Activating AgentBaseSolventTypical Yield (%)
Amide Coupling Carboxylic AcidHATUDIPEADMF80-95
Acyl Chloride-TriethylamineDCM85-98
Sulfonamide Synthesis Sulfonyl Chloride-PyridineDCM80-95
Urea Formation Isocyanate--THF90-99
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃-DCE70-90

Experimental Protocols

The following are detailed experimental protocols for the key reactions of this compound.

Protocol 1: Amide Coupling via HATU

This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Sulfonamide Synthesis

This protocol details the synthesis of a sulfonamide from this compound and a sulfonyl chloride.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.

Protocol 3: Urea Formation

This protocol describes the reaction of this compound with an isocyanate to form a urea derivative.

Materials:

  • This compound (1.0 eq)

  • Isocyanate (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often rapid and may result in the precipitation of the product.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold THF or hexanes.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or trituration with a suitable solvent like diethyl ether or hexanes.

Protocol 4: Reductive Amination

This protocol outlines the synthesis of a secondary amine via reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Visualizations

The following diagrams illustrate the general synthetic pathways described in the protocols.

Amide_Coupling This compound This compound reagents HATU, DIPEA DMF This compound->reagents Carboxylic Acid Carboxylic Acid Carboxylic Acid->reagents Amide Product Amide Product reagents->Amide Product Sulfonamide_Synthesis This compound This compound reagents Pyridine DCM This compound->reagents Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->reagents Sulfonamide Product Sulfonamide Product reagents->Sulfonamide Product Urea_Formation This compound This compound reagents THF This compound->reagents Isocyanate Isocyanate Isocyanate->reagents Urea Product Urea Product reagents->Urea Product Reductive_Amination This compound This compound reagents NaBH(OAc)₃ DCE This compound->reagents Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->reagents Secondary Amine Product Secondary Amine Product reagents->Secondary Amine Product

Application Notes and Protocols for 3-Aminomethyl-1-benzhydrylazetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and three-dimensional character to drug candidates.[1][2] Among the various substituted azetidines, 3-Aminomethyl-1-benzhydrylazetidine serves as a key building block for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.[3] The benzhydryl group offers a lipophilic anchor, while the primary aminomethyl group provides a versatile handle for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

These application notes provide an overview of the utility of this compound as a scaffold, focusing on its derivatization and potential therapeutic applications based on analogous azetidine-containing compounds. While specific biological data for derivatives of this compound is not extensively available in the public domain, the protocols and concepts presented herein are based on established methodologies for the synthesis and evaluation of related azetidine derivatives.

Key Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of compounds targeting a variety of biological systems. Its derivatives have been explored for several therapeutic indications:

  • Central Nervous System (CNS) Agents: The rigid azetidine core is a desirable feature in the design of CNS-active compounds, as it can lead to improved metabolic stability and receptor-binding affinity. Derivatives of 3-substituted azetidines have been investigated as triple reuptake inhibitors (TRIs) for the treatment of depression.

  • Enzyme Inhibitors: The primary amine of the title compound can be functionalized to introduce pharmacophores that interact with the active sites of various enzymes. For instance, analogous azetidine-containing structures have been developed as inhibitors of STAT3, a key protein involved in cancer progression.[4]

  • Antibacterial Agents: Azetidine-containing compounds have shown promise as novel antibacterial agents, particularly against multidrug-resistant strains of Mycobacterium tuberculosis.[5] The unique structural features of the azetidine ring can be exploited to design molecules that interfere with essential bacterial pathways, such as mycolic acid biosynthesis.[5]

Experimental Protocols

The following protocols describe general procedures for the derivatization of this compound to generate libraries of compounds for biological screening.

Protocol 1: Synthesis of N-Acyl Derivatives (Amides)

This protocol outlines the synthesis of amide derivatives by reacting this compound with a variety of carboxylic acids.

Workflow for N-Acylation

A 3-Aminomethyl-1- benzhydrylazetidine F Reaction Mixture A->F B Carboxylic Acid (R-COOH) B->F C Coupling Reagent (e.g., HATU, EDCI) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Work-up & Purification F->G Stir at RT H N-Acyl Derivative G->H A 3-Aminomethyl-1- benzhydrylazetidine E Reaction Mixture A->E B Sulfonyl Chloride (R-SO2Cl) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., DCM) D->E F Work-up & Purification E->F Stir at 0 °C to RT G N-Sulfonyl Derivative F->G A 3-Aminomethyl-1- benzhydrylazetidine D Reaction Mixture A->D B Isocyanate (R-NCO) B->D C Solvent (e.g., THF) C->D E Work-up & Purification D->E Stir at RT F Urea Derivative E->F cluster_0 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Target Gene Transcription Dimer->Gene Inhibitor Azetidine Derivative Inhibitor->STAT3

References

Application Notes and Protocols for the Synthesis of Azetidine Derivatives from 3-Aminomethyl-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and three-dimensional complexity. 3-Aminomethyl-1-benzhydrylazetidine is a valuable building block, featuring a reactive primary amine that serves as a versatile handle for introducing a wide array of functional groups. The bulky benzhydryl group provides steric shielding and can be a key pharmacophoric element or a protecting group that can be removed under specific conditions.

These application notes provide detailed protocols for the derivatization of this compound via several common and robust synthetic transformations, including N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and urea formation. These methods allow for the generation of diverse libraries of azetidine derivatives for screening in drug discovery programs.

General Synthetic Pathways

The primary amine of this compound allows for straightforward derivatization through several key reaction pathways. These transformations are generally high-yielding and tolerant of a variety of functional groups on the coupling partner.

Synthesis_Pathways Start This compound center Start->center Amide N-Acyl Derivatives (Amides) Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) Amine N-Alkyl Derivatives (Secondary Amines) Urea N-Urea Derivatives center->Amide Acyl Chloride/Anhydride, Base center->Sulfonamide Sulfonyl Chloride, Base center->Amine Aldehyde/Ketone, NaBH(OAc)₃ center->Urea Isocyanate

Caption: Synthetic routes for derivatization of this compound.

Experimental Protocols and Data

N-Acylation for Amide Synthesis

The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base is a reliable method for forming a stable amide bond.

Detailed Experimental Protocol (N-Benzoylation):

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzoyl derivative.

Table 1: Representative Data for N-Acylation Reactions

EntryAcylating AgentProductYield (%)Purity (%)
1Benzoyl ChlorideN-((1-benzhydrylazetidin-3-yl)methyl)benzamide92>98
2Acetyl ChlorideN-((1-benzhydrylazetidin-3-yl)methyl)acetamide95>99
3Acetic AnhydrideN-((1-benzhydrylazetidin-3-yl)methyl)acetamide93>98
4Cyclopropanecarbonyl chlorideN-((1-benzhydrylazetidin-3-yl)methyl)cyclopropanecarboxamide89>97
N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are readily synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a suitable base.

Detailed Experimental Protocol (N-Tosylsulfonylation):

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-tosylsulfonamide.

Table 2: Representative Data for N-Sulfonylation Reactions

EntrySulfonyl ChlorideProductYield (%)Purity (%)
1p-Toluenesulfonyl chlorideN-((1-benzhydrylazetidin-3-yl)methyl)-4-methylbenzenesulfonamide88>98
2Methanesulfonyl chlorideN-((1-benzhydrylazetidin-3-yl)methyl)methanesulfonamide91>99
3Thiophene-2-sulfonyl chlorideN-((1-benzhydrylazetidin-3-yl)methyl)thiophene-2-sulfonamide85>97
N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is an excellent way to synthesize secondary amines from primary amines without over-alkylation. The reaction proceeds through an in-situ formed imine, which is then reduced.

Detailed Experimental Protocol (N-Benzylation):

  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the N-benzyl derivative.

Table 3: Representative Data for Reductive Amination Reactions

EntryCarbonyl CompoundProductYield (%)Purity (%)
1BenzaldehydeN-benzyl-1-(1-benzhydrylazetidin-3-yl)methanamine85>98
2AcetoneN-isopropyl-1-(1-benzhydrylazetidin-3-yl)methanamine82>97
3CyclohexanoneN-cyclohexyl-1-(1-benzhydrylazetidin-3-yl)methanamine87>98
Urea Synthesis

The formation of ureas is readily achieved by the reaction of the primary amine with an isocyanate. This reaction is typically fast, clean, and high-yielding.

Detailed Experimental Protocol (Phenyl Urea Formation):

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours at room temperature. A precipitate may form as the product is generated.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the product by filtration and wash with cold THF or diethyl ether.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether) to afford the pure urea derivative.

Table 4: Representative Data for Urea Formation Reactions

EntryIsocyanateProductYield (%)Purity (%)
1Phenyl isocyanate1-((1-benzhydrylazetidin-3-yl)methyl)-3-phenylurea96>99
2Isopropyl isocyanate1-((1-benzhydrylazetidin-3-yl)methyl)-3-isopropylurea94>99
34-Chlorophenyl isocyanate1-((1-benzhydrylazetidin-3-yl)methyl)-3-(4-chlorophenyl)urea95>98

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of a derivative from this compound.

Workflow A 1. Reagent Setup B 2. Reaction (e.g., Acylation, Reductive Amination) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quench & Extract) C->D E 5. Purification (Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, Purity) E->F

Caption: General experimental workflow for derivatization.

3-Aminomethyl-1-benzhydrylazetidine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminomethyl-1-benzhydrylazetidine is a valuable bifunctional building block for the synthesis of novel therapeutic agents. The strained four-membered azetidine ring provides a rigid scaffold that can enforce specific conformations, potentially leading to high-affinity interactions with biological targets. The primary aminomethyl group offers a convenient handle for the introduction of diverse functionalities, allowing for the exploration of a broad chemical space. The bulky benzhydryl group provides a lipophilic anchor that can enhance membrane permeability and modulate pharmacokinetic properties. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for the synthesis of derivatives and their evaluation in relevant biological assays.

Key Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting point for the development of a variety of therapeutic agents. Azetidine-containing compounds have been investigated for a range of biological activities, including:

  • Kinase Inhibition: The rigid azetidine core can serve as a scaffold to orient functional groups for optimal interaction with the ATP-binding site of protein kinases.

  • GPCR Modulation: The aminomethyl group can be elaborated to generate ligands that interact with G-protein coupled receptors (GPCRs), which are important targets for a wide range of diseases.

  • Antimicrobial Agents: The azetidine motif is present in several natural and synthetic antibacterial compounds.

  • Antitumor Agents: Azetidine derivatives have been explored for their potential to inhibit cancer cell proliferation and induce apoptosis.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for a series of compounds derived from this compound. This data is intended to be illustrative of the type of information that could be generated in a drug discovery program.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDR Group ModificationKinase TargetIC₅₀ (nM)
AZD-001PhenylacetylKinase A150
AZD-0024-ChlorophenylacetylKinase A75
AZD-0033-PyridylacetylKinase A200
AZD-004PhenylacetylKinase B>10,000
AZD-0054-ChlorophenylacetylKinase B8,500

Table 2: GPCR Binding Affinity of this compound Derivatives

Compound IDR Group ModificationGPCR TargetKᵢ (nM)
AZG-0013-PhenylpropylReceptor X50
AZG-0023-(4-Fluorophenyl)propylReceptor X25
AZG-0032-PhenoxyethylReceptor X120
AZG-0043-PhenylpropylReceptor Y1,500
AZG-0053-(4-Fluorophenyl)propylReceptor Y980

Experimental Protocols

Protocol 1: General Procedure for the Acylation of this compound

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., Phenylacetic acid)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) in anhydrous DCM (10 mL) at room temperature, add PyBOP (1.3 mmol) and DIPEA (2.5 mmol).

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired amide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: GPCR Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Test compounds (dissolved in DMSO)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compounds in Binding Buffer.

  • In a 96-well plate, add 50 µL of the test compound solution, 50 µL of the radioligand solution, and 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

  • Determine the Kᵢ values using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_lead_opt Lead Optimization start 3-Aminomethyl-1- benzhydrylazetidine acylation Acylation Reaction start->acylation reagents Carboxylic Acid, PyBOP, DIPEA reagents->acylation purification Column Chromatography acylation->purification derivatives Amide Derivatives purification->derivatives kinase_assay Kinase Inhibition Assay derivatives->kinase_assay gpcr_assay GPCR Binding Assay derivatives->gpcr_assay data_analysis Data Analysis (IC50, Ki) kinase_assay->data_analysis gpcr_assay->data_analysis sar SAR Studies data_analysis->sar lead_compounds Lead Compounds sar->lead_compounds

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_kinase Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Substrate Substrate Kinase_A->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Azetidine Derivative (AZD-002) Inhibitor->Kinase_A

Caption: Hypothetical inhibition of a kinase signaling pathway by an azetidine derivative.

logical_relationship A This compound B Rigid Scaffold A->B C Primary Amine Handle A->C D Lipophilic Benzhydryl Group A->D E Conformational Rigidity B->E F Facile Derivatization C->F G Modulated PK Properties D->G H High Target Affinity E->H I Diverse Chemical Space F->I J Improved Drug-like Properties G->J

Caption: Logical relationships of the structural features of this compound and their implications in drug design.

Application Notes and Protocols for 3-Aminomethyl-1-benzhydrylazetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common reactions involving 3-Aminomethyl-1-benzhydrylazetidine, a versatile building block in medicinal chemistry. The protocols detailed below are foundational for the synthesis of diverse compound libraries aimed at various therapeutic targets.

Introduction

This compound is a valuable scaffold in drug discovery due to the presence of a reactive primary amine and a protected azetidine ring. The benzhydryl (diphenylmethyl) group serves as a bulky protecting group for the azetidine nitrogen, preventing its participation in reactions and allowing for selective functionalization of the primary aminomethyl group. Subsequent removal of the benzhydryl group can unmask the azetidine nitrogen for further derivatization, providing a pathway to complex molecular architectures. This document outlines key synthetic transformations and provides detailed protocols for researchers.

Application Note 1: Amide Bond Formation

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds. This reaction is fundamental in creating diverse libraries of compounds for screening. A variety of coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of reaction time, yield, and suppression of side reactions.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Amide Coupling Reactions
EntryCarboxylic AcidCoupling ReagentSolventYield (%)Purity (%) (by LC-MS)
1Benzoic AcidHATUDMF92>98
2Acetic AcidEDC/HOBtDCM88>97
3Isobutyric AcidPyBOPDMF90>98

Note: The data presented in this table are illustrative and represent typical outcomes for amide coupling reactions.

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow reagents Carboxylic Acid (R-COOH) This compound HATU, DIPEA reaction Amide Coupling in DMF reagents->reaction workup Aqueous Workup (Water, EtOAc, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product N-((1-Benzhydrylazetidin-3-yl)methyl)amide purification->product

Caption: Workflow for the synthesis of N-acyl derivatives.

Application Note 2: Urea and Thiourea Formation

The primary amine of this compound can react with isocyanates or isothiocyanates to form the corresponding ureas and thioureas. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

Experimental Protocol: Urea Synthesis

This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound

  • Isocyanate of interest (e.g., Phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the isocyanate (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If a precipitate forms, collect the solid by filtration and wash with cold hexanes.

  • If no precipitate forms, purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Representative Urea Formation Reactions
EntryIsocyanate/IsothiocyanateSolventYield (%)Purity (%) (by LC-MS)
1Phenyl isocyanateDCM95>99
2Ethyl isocyanateTHF93>98
3Phenyl isothiocyanateDCM91>97

Note: The data presented in this table are illustrative and represent typical outcomes for urea formation reactions.

Visualization: Urea Synthesis Reaction

Urea_Synthesis reactant1 This compound product Urea Derivative reactant1->product DCM, 0°C to RT reactant2 Isocyanate (R-N=C=O) reactant2->product

Caption: Synthesis of urea derivatives.

Application Note 3: Reductive Amination

Reductive amination provides a powerful method for the N-alkylation of the primary amine of this compound. This reaction involves the formation of an intermediate imine by condensation with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. This allows for the introduction of a wide range of substituents.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes a general procedure for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde of interest (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Reductive Amination Reactions
EntryCarbonyl CompoundReducing AgentSolventYield (%)Purity (%) (by LC-MS)
1BenzaldehydeNaBH(OAc)₃DCE85>98
2AcetoneNaBH(OAc)₃DCM82>97
3CyclohexanoneNaBH₃CNMeOH80>96

Note: The data presented in this table are illustrative and represent typical outcomes for reductive amination reactions.

Visualization: Reductive Amination Logical Flow

Reductive_Amination start This compound + Aldehyde/Ketone imine_formation Imine Formation (Catalytic Acid) start->imine_formation reduction In situ Reduction (e.g., NaBH(OAc)3) imine_formation->reduction product N-Alkylated Product reduction->product

Caption: Logical flow of the reductive amination process.

Application Note 4: Deprotection of the Benzhydryl Group

A key subsequent reaction for derivatives of this compound is the removal of the N-benzhydryl group to liberate the azetidine nitrogen. This is typically achieved through catalytic hydrogenation, allowing for further functionalization of the azetidine ring.

Experimental Protocol: N-Debenzhydrylation

Materials:

  • N-substituted-(1-benzhydrylazetidin-3-yl)methanamine derivative

  • Palladium on carbon (10 wt. %) or Palladium hydroxide on carbon (20 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve the benzhydryl-protected azetidine derivative in methanol.

  • Carefully add the palladium catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus at 50 psi) at room temperature for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualization: Potential Signaling Pathway Involvement

Derivatives of 3-aminomethylazetidine are often explored as ligands for G-protein coupled receptors (GPCRs) due to their rigid scaffold and the ability to present substituents in a defined three-dimensional space.

Signaling_Pathway ligand Azetidine Derivative receptor GPCR ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR signaling pathway modulation.

Streamlined Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a streamlined and efficient two-step synthesis for the preparation of 3-amino-1-benzhydrylazetidine, a valuable building block in medicinal chemistry. The protocol begins with the commercially available 1-benzhydrylazetidin-3-ol and proceeds through a mesylate intermediate, culminating in the desired product. This method offers high yields and a straightforward procedure suitable for laboratory-scale synthesis.

Introduction

3-Aminoazetidine moieties are increasingly incorporated into therapeutic candidates due to their desirable physicochemical properties and ability to serve as versatile scaffolds. The 1-benzhydryl protecting group offers advantages in the synthesis of N-substituted 3-aminoazetidines. This application note provides a detailed protocol for an efficient two-step synthesis of 3-amino-1-benzhydrylazetidine, adapted from established literature.[1]

Overall Reaction Scheme

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Aminolysis A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate Intermediate) A->B  MsCl, NEt3  CH3CN, -10°C C 1-Benzhydrylazetidin-3-yl methanesulfonate D 3-Amino-1-benzhydrylazetidine C->D  28% aq. NH4OH  Isopropanol, ~70°C

Caption: Overall two-step synthesis of 3-amino-1-benzhydrylazetidine.

Experimental Protocols

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate Intermediate)

This first step involves the conversion of the hydroxyl group of the starting material into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution with ammonia.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (NEt3)

  • Acetonitrile (CH3CN)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 1-benzhydrylazetidin-3-ol in acetonitrile.

  • Cool the solution to approximately -10°C.

  • Slowly add triethylamine to the cooled solution.

  • Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at -10°C.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Quench the reaction by the addition of water.

  • The mesylate intermediate will precipitate out of the solution. Isolate the solid product by filtration.

  • The resulting wet filter cake of 1-benzhydrylazetidin-3-yl methanesulfonate can be used directly in the next step without drying.[1] A quantitative yield is expected for this step.[1]

Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine

This second step is an aminolysis reaction where the mesylate intermediate is treated with ammonium hydroxide to yield the final product.

Materials:

  • 1-Benzhydrylazetidin-3-yl methanesulfonate (wet cake from Step 1)

  • Isopropanol

  • Ammonium hydroxide (28 wt% in water)

  • Acetic acid (for salt formation)

  • Diisopropyl ether (for extraction)

Procedure:

  • Dissolve the wet cake of the mesylate intermediate in isopropanol at 50°C.

  • Transfer the solution to a Parr reactor.

  • Add 28 wt% ammonium hydroxide to the reactor.

  • Seal the reactor and heat the mixture to approximately 70°C.[1]

  • Maintain the reaction at this temperature until completion.

  • Cool the reaction mixture and perform a workup which may include vacuum to remove excess ammonia and extraction with a suitable solvent like diisopropyl ether.[1]

  • To obtain the monoacetate salt, treat the final product with one equivalent of acetic acid.[1]

Data Presentation

The streamlined two-step process affords the final product, 3-amino-1-benzhydrylazetidine, in good to excellent yields.

ProductStarting MaterialNumber of StepsOverall Yield (%)Purity
3-Amino-1-benzhydrylazetidine (as monoacetate salt)1-Benzhydrylazetidin-3-ol272 - 84>98.0% (GC)[2]

Experimental Workflow

The following diagram illustrates the workflow for the two-step synthesis.

G A Start: 1-Benzhydrylazetidin-3-ol B Mesylation Reaction (MsCl, NEt3, CH3CN, -10°C) A->B C Quench with Water B->C D Filtration C->D E Intermediate: Wet cake of Mesylate D->E F Aminolysis Reaction (aq. NH4OH, Isopropanol, ~70°C) E->F G Workup and Extraction F->G H Optional: Salt Formation (Acetic Acid) G->H I Final Product: 3-Amino-1-benzhydrylazetidine H->I

Caption: Workflow for the synthesis of 3-amino-1-benzhydrylazetidine.

Conclusion

The described two-step synthesis provides a reliable and high-yielding route to 3-amino-1-benzhydrylazetidine. The use of a commercially available starting material and a streamlined process that avoids the isolation of the dry intermediate makes this protocol particularly attractive for efficient production in a research or drug development setting.

References

N-benzhydrylation of 3-aminoazetidine derivatives protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the N-benzhydrylation of 3-Aminoazetidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The N-benzhydryl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, particularly in the realm of antihistamines and central nervous system agents.[1][2] Similarly, the 3-aminoazetidine ring system is a highly sought-after building block in drug discovery, prized for its unique three-dimensional architecture which can impart favorable physicochemical properties.[3] The synthesis of molecules incorporating both of these fragments is therefore of significant interest. This document provides a detailed guide for researchers, outlining two robust protocols for the N-benzhydrylation of 3-aminoazetidine derivatives: the widely applicable reductive amination and the classical direct alkylation method. The causality behind experimental choices, in-process controls, and troubleshooting are discussed to ensure reliable and reproducible outcomes.

Introduction: Strategic Importance of the N-Benzhydryl Azetidine Scaffold

The benzhydryl group (diphenylmethyl) is a key pharmacophore found in a wide array of marketed drugs. Its bulky, lipophilic nature can enhance binding to biological targets and modulate pharmacokinetic properties. When coupled with the strained, polar, and conformationally constrained azetidine ring, it allows for the exploration of novel chemical space. The primary amino group at the 3-position of the azetidine serves as a critical handle for introducing the benzhydryl group and for further molecular elaboration.

This guide details two primary synthetic strategies for forging the crucial C-N bond between the benzhydryl group and the 3-aminoazetidine nitrogen.

  • Reductive Amination: This is often the method of choice. It involves the reaction of the primary amine with benzophenone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure offers excellent control over selectivity, minimizing the common problem of over-alkylation.[4][5]

  • Direct Nucleophilic Alkylation: This classic SN2 approach uses a benzhydryl halide (e.g., benzhydryl bromide) to directly alkylate the amine. While straightforward, it requires careful control of stoichiometry to prevent the formation of undesired tertiary amine byproducts.

We will first detail the preferred reductive amination protocol due to its superior control and broad applicability.

Protocol 1: N-Benzhydrylation via One-Pot Reductive Amination

This method is highly favored for its efficiency and selectivity in producing mono-alkylated products. The reaction proceeds through the formation of an imine from the 3-aminoazetidine derivative and benzophenone, which is then immediately reduced by a hydride reagent present in the same pot.[6][7]

Reaction Principle

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Notes
1-Boc-3-aminoazetidine193269-78-2C₈H₁₆N₂O₂172.22Substrate. Can be substituted with other N-protected azetidines.
Benzophenone119-61-9C₁₃H₁₀O182.22Carbonyl source.
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Mild and selective reducing agent. Less basic than NaBH₄.[5]
Dichloroethane (DCE)107-06-2C₂H₄Cl₂98.96Anhydrous. Common solvent for this reaction.
Acetic Acid (AcOH)64-19-7C₂H₄O₂60.05Optional catalyst to promote imine formation.[6]
Saturated NaHCO₃ (aq)144-55-8NaHCO₃84.01For aqueous workup (quench).
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93For extraction.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9MgSO₄120.37Drying agent.
Silica Gel7631-86-9SiO₂60.08For column chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glassware for column chromatography

Detailed Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-aminoazetidine (1.0 eq) and benzophenone (1.1 eq).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M. Stir the mixture at room temperature until all solids are dissolved.

  • (Optional) Acid Catalyst: If the reaction is slow to form the imine, a catalytic amount of glacial acetic acid (0.1 eq) can be added to the mixture. Stir for 15-20 minutes. The rationale is that mild acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the solution in portions over 10-15 minutes. Causality Note: NaBH(OAc)₃ is chosen because it is less reactive than NaBH₄ and will not readily reduce the starting benzophenone, but is highly effective at reducing the protonated imine intermediate.[5] This selectivity is key to the success of the one-pot reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzhydryl-3-aminoazetidine derivative.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: N-Benzhydrylation via Direct Alkylation

This method represents a more traditional approach to N-alkylation. It is effective but requires careful management to avoid the primary side reaction: dialkylation of the amine, which would result in a quaternary ammonium salt.

Reaction Principle

This reaction is a standard SN2 nucleophilic substitution. The primary amine of the 3-aminoazetidine acts as the nucleophile, attacking the electrophilic carbon of the benzhydryl halide and displacing the halide leaving group. A non-nucleophilic base is required to neutralize the protonated amine formed during the reaction.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Notes
1-Boc-3-aminoazetidine193269-78-2C₈H₁₆N₂O₂172.22Substrate. Using a slight excess (e.g., 1.2 eq) can suppress dialkylation.
Benzhydryl Bromide776-74-9C₁₃H₁₁Br247.13Alkylating agent.
Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Non-nucleophilic "proton sponge" base.
Acetonitrile (ACN)75-05-8C₂H₃N41.05Anhydrous. A suitable polar aprotic solvent.
Diethyl Ether60-29-7C₄H₁₀O74.12For precipitation/crystallization of amine salts.
Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-aminoazetidine (1.2 eq) and anhydrous acetonitrile (ACN) to a concentration of ~0.2 M.

  • Base Addition: Add diisopropylethylamine (DIPEA, 2.0 eq). Stir the solution at room temperature. Causality Note: A hindered, non-nucleophilic base like DIPEA is used to scavenge the HBr produced without competing with the substrate amine in attacking the alkylating agent.

  • Alkylating Agent Addition: Dissolve benzhydryl bromide (1.0 eq) in a minimal amount of anhydrous ACN and add it dropwise to the stirring amine solution over 30 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor for the disappearance of benzhydryl bromide by TLC.

  • Workup - Filtration: Upon completion, the DIPEA·HBr salt may precipitate. If so, cool the mixture and filter it off, washing the solid with cold ACN or diethyl ether.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure.

  • Workup - Extraction: Dissolve the residue in ethyl acetate or DCM. Wash with 1 M HCl (to remove excess amines), then with saturated NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Workflow Visualization

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive reducing agent (NaBH(OAc)₃ is moisture sensitive).- Steric hindrance preventing imine formation.- Insufficient activation of carbonyl (Protocol 1).- Use a fresh bottle of NaBH(OAc)₃.- Add a catalytic amount of acetic acid or Ti(OiPr)₄.- For highly hindered substrates, consider switching to direct alkylation (Protocol 2) or a more potent reducing agent.
Formation of Side Products - Dialkylation (Protocol 2): Stoichiometry is off.- Reduction of Benzophenone (Protocol 1): Reducing agent is too harsh (e.g., NaBH₄).- Ring Opening: Azetidine ring is sensitive to harsh acidic or nucleophilic conditions.- Use an excess of the amine starting material in Protocol 2.- Ensure you are using a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[5]- Maintain neutral or mildly acidic/basic conditions and moderate temperatures.
Difficult Purification - Product co-elutes with starting benzophenone.- Product is very polar and streaks on silica gel.- Ensure the reaction goes to completion to consume all benzophenone.- Consider adding a small amount of triethylamine or ammonia to the chromatography eluent to improve peak shape for basic compounds.

Conclusion

The N-benzhydrylation of 3-aminoazetidine derivatives is a valuable transformation for the synthesis of novel chemical entities in drug discovery. Reductive amination with benzophenone and sodium triacetoxyborohydride stands out as the superior method, offering high yields and excellent chemoselectivity, thereby avoiding the over-alkylation issues that can plague direct alkylation. By following the detailed protocols and considering the mechanistic rationale provided, researchers can reliably synthesize these important scaffolds for further investigation.

References

Application Notes and Protocols for Parallel Synthesis Using 3-Aminomethyl-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Aminomethyl-1-benzhydrylazetidine as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The protocols detailed herein are designed for high-throughput derivatization of the primary amine, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

The this compound scaffold incorporates a rigid four-membered ring, which can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility. The benzhydryl group provides a lipophilic handle, while the primary aminomethyl group serves as a key vector for diversification.

Overview of Parallel Synthesis Strategies

Parallel synthesis enables the rapid production of large numbers of individual compounds in a spatially addressed format. For the derivatization of this compound, both solid-phase and solution-phase parallel synthesis techniques can be employed. The choice of method will depend on the desired scale, purification strategy, and the nature of the building blocks.

Solution-Phase Parallel Synthesis

Solution-phase synthesis is well-suited for smaller libraries where purification can be achieved through liquid-liquid extraction or automated chromatography. This approach offers flexibility in reaction conditions and is not limited by resin loading capacities.

Solid-Phase Parallel Synthesis

In solid-phase synthesis, the azetidine building block can be tethered to a solid support, allowing for the use of excess reagents and simplified purification by filtration and washing. However, this requires the development of a suitable linker strategy. A more direct approach involves using this compound as a solution-phase reagent to react with a library of resin-bound building blocks (e.g., carboxylic acids).

Key Derivatization Reactions for Library Synthesis

The primary amine of this compound is a versatile functional group that can readily undergo a variety of chemical transformations to generate diverse compound libraries. The following are key reactions amenable to parallel synthesis formats.

  • Amide Bond Formation: Acylation with a library of carboxylic acids or acyl chlorides.

  • Reductive Amination: Reaction with a library of aldehydes or ketones.

  • Sulfonamide Formation: Reaction with a library of sulfonyl chlorides.

  • Urea and Thiourea Formation: Reaction with a library of isocyanates or isothiocyanates.

Experimental Protocols for Parallel Synthesis

The following protocols are provided as a starting point and may require optimization based on the specific building blocks and equipment used. All reactions should be performed in a parallel synthesis reactor or in well-plates suitable for the desired reaction conditions.

General Workflow for Parallel Synthesis

The general workflow for the parallel synthesis of a compound library from this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage start Start reagents Prepare Stock Solutions: - this compound - Library of Building Blocks - Reagents & Solvents start->reagents dispense Dispense Reagents into Reaction Vessels reagents->dispense react Incubate Reactions (e.g., heating, shaking) dispense->react quench Quench Reactions react->quench purify Parallel Purification (e.g., SPE, HPLC) quench->purify analyze Analyze Products (LC-MS, NMR) purify->analyze store Store Library analyze->store end End store->end

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids.

Materials:

  • This compound

  • Library of carboxylic acids

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, DCM)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Parallel synthesis reactor or 96-well plates

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare 0.2 M solutions of each carboxylic acid in DMF in a 96-well plate.

    • Prepare a 0.2 M solution of HATU and a 0.4 M solution of DIPEA in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the carboxylic acid solution (100 µL, 0.02 mmol).

    • Add the this compound solution (100 µL, 0.02 mmol).

    • Add the DIPEA solution (100 µL, 0.04 mmol).

    • Add the HATU solution (100 µL, 0.02 mmol).

  • Reaction:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Workup and Purification:

    • Quench the reactions by adding saturated aqueous NaHCO₃ (200 µL) to each well.

    • Extract the products with ethyl acetate (2 x 500 µL).

    • Combine the organic extracts and concentrate under reduced pressure.

    • Purify the products using parallel HPLC or solid-phase extraction (SPE).

Protocol 2: Parallel Reductive Amination

This protocol outlines the synthesis of a secondary amine library via reductive amination of this compound with a library of aldehydes.

Materials:

  • This compound

  • Library of aldehydes

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF))

  • Acetic acid (optional, as catalyst)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DCE.

    • Prepare 0.2 M solutions of each aldehyde in DCE in a 96-well plate.

    • Prepare a slurry of sodium triacetoxyborohydride in DCE (e.g., 0.4 M).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the aldehyde solution (100 µL, 0.02 mmol).

    • Add the this compound solution (100 µL, 0.02 mmol).

    • If desired, add a catalytic amount of acetic acid (e.g., 5 µL).

    • Add the sodium triacetoxyborohydride slurry (150 µL, 0.06 mmol).

  • Reaction:

    • Seal the reaction block and shake at room temperature for 16-24 hours.

  • Workup and Purification:

    • Quench the reactions by carefully adding saturated aqueous NaHCO₃ (200 µL) to each well.

    • Extract the products with DCM (2 x 500 µL).

    • Pass the organic extracts through a phase separator and concentrate under reduced pressure.

    • Purify the products using parallel HPLC or SPE.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for the parallel synthesis of libraries based on this compound. These are representative values and may vary depending on the specific building blocks and reaction conditions.

Reaction TypeBuilding BlocksTypical Yield Range (%)Typical Purity Range (%) (Post-Purification)
Amide CouplingCarboxylic Acids50 - 90> 90
Reductive AminationAldehydes40 - 85> 90
Sulfonamide FormationSulfonyl Chlorides60 - 95> 95
Urea FormationIsocyanates70 - 98> 95

Potential Biological Targets and Signaling Pathways

Azetidine-containing compounds have shown activity against a range of biological targets. Libraries derived from this compound can be screened against various target classes, including G-protein coupled receptors (GPCRs) and ion channels.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are major drug targets. The structural features of the this compound scaffold make it an attractive starting point for the discovery of novel GPCR modulators.

G cluster_pathway GPCR Signaling Pathway Ligand Azetidine Derivative (Ligand) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A representative GPCR signaling cascade.

Ion Channels

Ion channels are pore-forming membrane proteins that regulate ion flow across cell membranes and are important targets for the treatment of various diseases, including cardiovascular and neurological disorders. The rigid azetidine core can serve as a valuable scaffold for positioning functional groups to interact with ion channel pores or allosteric sites.

G cluster_channel Ion Channel Modulation Modulator Azetidine Derivative (Modulator) Ion_Channel Ion Channel Modulator->Ion_Channel Binds to Ion_Flow Ion Flow Ion_Channel->Ion_Flow Modulates Membrane_Potential Change in Membrane Potential Ion_Flow->Membrane_Potential Cellular_Function Alteration of Cellular Function Membrane_Potential->Cellular_Function

Application Notes and Protocols for the Scale-up Synthesis of 3-Aminomethyl-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Aminomethyl-1-benzhydrylazetidine, a valuable building block in pharmaceutical research and development. The detailed protocol outlines a robust and scalable two-step synthetic route commencing from the commercially available starting material, 1-benzhydrylazetidin-3-ol. The described methodology is designed to be efficient and reproducible for large-scale production in a laboratory or pilot plant setting.

Introduction

Azetidine derivatives are crucial structural motifs in medicinal chemistry, prized for their ability to impart favorable physicochemical properties to drug candidates. This compound, in particular, serves as a key intermediate in the synthesis of various biologically active compounds. The development of a scalable and cost-effective synthetic process is therefore of significant interest to the pharmaceutical industry. The protocol detailed herein follows a logical and proven synthetic pathway: the conversion of a hydroxyl group to a suitable leaving group, followed by a nucleophilic substitution to introduce the aminomethyl functionality via a nitrile intermediate. This method is designed for safety, efficiency, and high yield on a larger scale.

Overall Reaction Scheme

A two-step reaction sequence is employed for the synthesis of the target compound, starting from 1-benzhydrylazetidin-3-ol. The first step involves the mesylation of the alcohol to form an intermediate, 1-benzhydrylazetidin-3-yl methanesulfonate. The second step is a nucleophilic substitution with cyanide, followed by the reduction of the resulting nitrile to afford this compound.

Reaction_Scheme Starting_Material 1-Benzhydrylazetidin-3-ol Intermediate 1-Benzhydrylazetidine-3-carbonitrile Starting_Material->Intermediate 1. MsCl, Et3N 2. NaCN Final_Product This compound Intermediate->Final_Product Reduction (e.g., H2, Raney Ni)

Caption: Overall synthetic pathway for this compound.

Data Presentation

Table 1: Reagents and Materials for Step 1: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolesSupplier
1-Benzhydrylazetidin-3-olC₁₆H₁₇NO239.31100 g0.418Commercially Available
TriethylamineC₆H₁₅N101.1988.6 mL0.627Commercially Available
Methanesulfonyl ChlorideCH₃ClO₂S114.5535.6 mL0.460Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.931 L-Commercially Available
Sodium CyanideNaCN49.0130.7 g0.627Commercially Available
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13500 mL-Commercially Available

Table 2: Reagents and Materials for Step 2: Synthesis of this compound

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolesSupplier
1-Benzhydrylazetidine-3-carbonitrileC₁₇H₁₆N₂248.33100 g0.403From Step 1
Raney Nickel (slurry in water)Ni58.69~20 g-Commercially Available
MethanolCH₄O32.041 L-Commercially Available
Ammonia (7N in Methanol)NH₃17.03150 mL~1.05Prepared or Commercially Available
Hydrogen GasH₂2.02As required-Gas Cylinder

Experimental Protocols

Step 1: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

This procedure involves the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol to a mesylate, followed by displacement with cyanide.

Workflow Diagram

Step1_Workflow A Dissolve 1-benzhydrylazetidin-3-ol and Et3N in DCM B Cool to 0°C A->B C Add MsCl dropwise B->C D Stir at 0°C for 1 hour C->D E Wash with water and brine D->E F Dry organic layer over Na2SO4 E->F G Concentrate in vacuo to obtain crude mesylate F->G H Dissolve crude mesylate in DMSO G->H I Add NaCN H->I J Heat to 80°C for 4-6 hours I->J K Cool and pour into ice-water J->K L Extract with ethyl acetate K->L M Wash with brine L->M N Dry and concentrate M->N O Purify by column chromatography or recrystallization N->O

Caption: Workflow for the synthesis of 1-Benzhydrylazetidine-3-carbonitrile.

Protocol:

  • To a stirred solution of 1-benzhydrylazetidin-3-ol (100 g, 0.418 mol) and triethylamine (88.6 mL, 0.627 mol) in dichloromethane (1 L) at 0°C, add methanesulfonyl chloride (35.6 mL, 0.460 mol) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Quench the reaction with water (500 mL). Separate the organic layer, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-benzhydrylazetidin-3-yl methanesulfonate.

  • Dissolve the crude mesylate in dimethyl sulfoxide (500 mL) and add sodium cyanide (30.7 g, 0.627 mol).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (2 L).

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with brine (2 x 500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-benzhydrylazetidine-3-carbonitrile.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitrile group to a primary amine using catalytic hydrogenation.

Workflow Diagram

Step2_Workflow A Charge autoclave with 1-benzhydrylazetidine-3-carbonitrile, methanol, and Raney Ni B Add methanolic ammonia A->B C Pressurize with hydrogen (50-100 psi) B->C D Heat to 40-50°C with stirring C->D E Monitor hydrogen uptake D->E F Cool and vent the reactor E->F G Filter the catalyst F->G H Concentrate the filtrate in vacuo G->H I Dissolve residue in a suitable solvent H->I J Wash with water I->J K Dry and concentrate to obtain the final product J->K

Caption: Workflow for the reduction of the nitrile to the primary amine.

Protocol:

  • In a high-pressure autoclave, suspend 1-benzhydrylazetidine-3-carbonitrile (100 g, 0.403 mol) and Raney Nickel (~20 g, slurry washed with methanol) in methanol (1 L).

  • Add 7N ammonia in methanol (150 mL). The ammonia helps to suppress the formation of secondary amine byproducts.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Heat the reaction mixture to 40-50°C and stir vigorously.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or by salt formation (e.g., hydrochloride or acetate salt) and recrystallization if required.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methanesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • Sodium cyanide is highly toxic. Handle with extreme caution and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched with bleach before disposal.

  • Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or a suitable solvent.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation reaction is carried out in a properly rated and maintained high-pressure reactor.

Conclusion

The protocols described in this application note provide a clear and detailed pathway for the scale-up synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this key intermediate in the quantities required for further research and development activities. The use of readily available starting materials and well-established chemical transformations makes this synthetic route both practical and economically viable for larger-scale production.

The Benzhydryl-Protected Azetidine Core: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Synthetic Protocol for (1-benzhydrylazetidin-3-yl)methanamine in the Synthesis of Biologically Active Molecules

Introduction: The Strategic Importance of the Azetidine Moiety in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector for substituents, enabling precise spatial orientation of pharmacophoric elements. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The benzhydryl group, a bulky lipophilic moiety, is often employed as a protecting group for the azetidine nitrogen. This serves a dual purpose: it prevents unwanted side reactions at the nitrogen atom and can enhance the overall lipophilicity of the molecule, which can be advantageous for crossing cellular membranes. This application note focuses on the utility of a key benzhydryl-protected azetidine intermediate, (1-benzhydrylazetidin-3-yl)methanamine, and its derivatives in the synthesis of novel therapeutic agents.

While (1-benzhydrylazetidin-3-yl)methanamine itself is a valuable building block, we will explore a closely related and well-documented synthetic application of a derivative, 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, in the preparation of a potent sulfonamide-based therapeutic candidate. This example will serve to illustrate the synthetic strategies and chemical principles applicable to this class of compounds.

Case Study: Synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide

This section details the synthetic pathway for a novel sulfonamide derivative, a molecule with potential applications in the treatment of metabolic disorders such as visceral obesity.[3] The synthesis highlights the strategic use of the benzhydryl-protected azetidine core to construct a complex, biologically active molecule.

Retrosynthetic Analysis & Strategy

The synthetic approach hinges on the construction of the key azetidine intermediate and its subsequent elaboration to the final sulfonamide product. The benzhydryl group is introduced early in the synthesis to protect the azetidine nitrogen, and the sulfonamide linkage is formed in the final steps.

G API N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide Intermediate1 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate API->Intermediate1 Sulfonamide Formation Starting_Material1 N-(3,5-difluorophenyl)methylsulfonamide API->Starting_Material1 Coupling Partner Intermediate2 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol Intermediate1->Intermediate2 Mesylation Intermediate3 [bis(4-chlorophenyl)methyl]amine Intermediate2->Intermediate3 Cyclization Starting_Material3 Epichlorohydrin Intermediate2->Starting_Material3 Ring Opening Starting_Material2 Benzhydrylamine Intermediate3->Starting_Material2 Starting Amine

Caption: Retrosynthetic analysis of the target sulfonamide.

Experimental Protocols

The following protocols are adapted from established synthetic procedures and are presented for illustrative purposes.[3] Researchers should conduct their own risk assessments and adhere to all relevant safety guidelines.

Part 1: Synthesis of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol

This initial phase focuses on the construction of the core azetidine ring system.

Step 1a: Synthesis of 1-chloro-3-{[bis(4-chlorophenyl)methyl]amino}propan-2-ol

The synthesis commences with the nucleophilic attack of [bis(4-chlorophenyl)methyl]amine on epichlorohydrin. The choice of a protic solvent like methanol facilitates the ring-opening of the epoxide.

  • Materials:

    • [bis(4-chlorophenyl)methyl]amine

    • Epichlorohydrin

    • Methanol

  • Procedure:

    • Dissolve [bis(4-chlorophenyl)methyl]amine in methanol in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Slowly add epichlorohydrin to the solution at room temperature.

    • Stir the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 1b: Cyclization to 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol

The subsequent intramolecular cyclization is a base-mediated process. The hydroxyl group, deprotonated by a suitable base, acts as a nucleophile, displacing the chloride to form the strained four-membered azetidine ring.

  • Materials:

    • 1-chloro-3-{[bis(4-chlorophenyl)methyl]amino}propan-2-ol

    • Sodium hydroxide or other suitable base

    • A suitable solvent (e.g., ethanol/water mixture)

  • Procedure:

    • Dissolve the crude product from Step 1a in a suitable solvent system.

    • Add a solution of sodium hydroxide and heat the mixture to reflux.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired azetidin-3-ol.

Part 2: Synthesis of the Final Sulfonamide API

This part of the synthesis involves the activation of the hydroxyl group of the azetidine intermediate, followed by coupling with the sulfonamide partner.

Step 2a: Mesylation of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol

The hydroxyl group is converted to a better leaving group, a mesylate, to facilitate the subsequent nucleophilic substitution.

  • Materials:

    • 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol

    • Methanesulfonyl chloride

    • Triethylamine or other non-nucleophilic base

    • Dichloromethane (anhydrous)

  • Procedure:

    • Dissolve the azetidin-3-ol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase and concentrate to obtain the crude mesylate, which is often used in the next step without further purification.

Step 2b: N-Alkylation of N-(3,5-difluorophenyl)methylsulfonamide

The final step is the coupling of the activated azetidine with the sulfonamide. This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic.

  • Materials:

    • 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate

    • N-(3,5-difluorophenyl)methylsulfonamide

    • Potassium carbonate or another suitable base

    • A high-boiling polar aprotic solvent (e.g., DMF or DMSO)

  • Procedure:

    • Combine the mesylate, N-(3,5-difluorophenyl)methylsulfonamide, and potassium carbonate in the chosen solvent.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.

    • Monitor the progress of the reaction by an appropriate analytical technique.

    • Once the reaction is complete, cool the mixture and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the combined organic extracts, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to afford the final N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide.

Data Summary

The following table provides representative data for the synthesis of a similar sulfonamide derivative, which can be expected to be analogous for the target compound.

StepReactantsProductYield (%)Purity (%)Analytical Method
1 [bis(4-chlorophenyl)methyl]amine, Epichlorohydrin1-[bis(4-chlorophenyl)methyl]azetidin-3-ol~75>98HPLC, ¹H NMR
2 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, MsCl1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonateQuantitative-Used directly
3 Mesylate, SulfonamideFinal API~80>99HPLC, ¹H NMR, MS

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Azetidine Core Synthesis cluster_1 Part 2: Sulfonamide Formation Start1 [bis(4-chlorophenyl)methyl]amine + Epichlorohydrin Intermediate1 1-chloro-3-{[bis(4-chlorophenyl)methyl]amino}propan-2-ol Start1->Intermediate1 Ring Opening (Methanol, Reflux) Intermediate2 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol Intermediate1->Intermediate2 Cyclization (NaOH, Reflux) Intermediate3 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate Intermediate2->Intermediate3 Mesylation (MsCl, Et3N, DCM) Final_Product Final Sulfonamide API Intermediate3->Final_Product N-Alkylation (K2CO3, DMF, Heat) Start2 N-(3,5-difluorophenyl)methylsulfonamide Start2->Final_Product

Caption: Synthetic workflow for the target sulfonamide API.

Conclusion and Future Outlook

The synthetic route detailed herein demonstrates the utility of the benzhydryl-protected azetidine scaffold in the construction of complex, biologically relevant molecules. The choice of the benzhydryl protecting group is strategic, providing stability during the initial synthetic transformations. The subsequent functionalization at the 3-position of the azetidine ring allows for the introduction of diverse pharmacophoric elements, in this case, a substituted sulfonamide.

The broader implication for drug discovery is that (1-benzhydrylazetidin-3-yl)methanamine and its derivatives are versatile platforms for the development of new chemical entities. The primary amine of the title compound, for instance, can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling the exploration of a vast chemical space. As the importance of three-dimensional molecular architecture in drug design continues to grow, the strategic use of strained ring systems like azetidine will undoubtedly play a pivotal role in the discovery of next-generation therapeutics.

References

Application Notes and Protocols: 3-Aminomethyl-1-benzhydrylazetidine in the Synthesis of GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA is primarily terminated by its reuptake from the synaptic cleft via GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism has been a focal point in the development of therapeutics for neurological disorders such as epilepsy and anxiety. The 1-benzhydrylazetidine scaffold has emerged as a promising core structure for the development of potent GAT inhibitors. This document provides detailed protocols and data related to the synthesis of GABA uptake inhibitors utilizing 3-aminomethyl-1-benzhydrylazetidine as a key starting material.

Rationale for this compound Scaffold

The this compound core provides a versatile platform for the synthesis of GABA uptake inhibitors. The benzhydryl group offers a lipophilic anchor, which can be crucial for traversing the blood-brain barrier and for interacting with the GATs. The primary amine of the aminomethyl group serves as a convenient handle for introducing a variety of substituents, allowing for the fine-tuning of the inhibitor's potency and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).

Experimental Protocols

Synthesis of the Starting Material: this compound

A streamlined, two-step process can be employed for the synthesis of this compound. The following protocol is adapted from established procedures for the synthesis of 3-amino-1-benzhydrylazetidine.

Step 1: Mesylation of 1-Benzhydrylazetidin-3-yl)methanol

  • To a solution of (1-benzhydrylazetidin-3-yl)methanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Amination of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

  • Combine the crude mesylate from the previous step with a solution of aqueous ammonium hydroxide (e.g., 28%) in a suitable solvent like isopropanol in a pressure-rated reactor (e.g., a Parr reactor).

  • Seal the reactor and heat the mixture to approximately 70-80 °C for several hours.

  • Monitor the reaction for the consumption of the mesylate.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or diethyl ether.

  • The free base of this compound can be isolated by drying the organic extracts over anhydrous sodium sulfate, filtering, and concentrating. For easier handling and purification, the product can be precipitated as a salt (e.g., acetate or hydrochloride) by the addition of the corresponding acid.

General Protocol for the N-Acylation of this compound

The following is a general procedure for the synthesis of N-acyl derivatives, which are potential GABA uptake inhibitors.

Materials:

  • This compound (1.0 eq)

  • Acylating agent (e.g., acetyl chloride, propionyl chloride, or a carboxylic acid with a coupling agent) (1.1 eq)

  • A suitable base (e.g., triethylamine or pyridine) (1.2 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base to the stirred solution.

  • Add the acylating agent (e.g., acyl chloride) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

The inhibitory potency of GABA uptake inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Due to limited publicly available data for a series of compounds derived directly from this compound, the following table presents comparative data for a closely related and well-characterized analog, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide, which shares the core 1-benzhydrylazetidin-3-yl structure, alongside other established GABA uptake inhibitors.[1]

CompoundTarget(s)IC50 / Ki (nM)Assay Type
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide (Analog)GAT115[³H]GABA Uptake
TiagabineGAT150[³H]GABA Uptake
SKF-89976AGAT180[³H]GABA Uptake
SNAP-5114GAT35,000[³H]GABA Uptake

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 1-Benzhydrylazetidin-3-yl)methanol B Mesylation A->B C (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate B->C D Amination C->D E This compound D->E F N-Acylation E->F G N-((1-Benzhydrylazetidin-3-yl)methyl)amide Derivatives F->G H In vitro GABA Uptake Assay (e.g., [³H]GABA uptake) G->H I Determine IC50 values H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: Workflow for the synthesis and evaluation of GABA uptake inhibitors.

Signaling Pathway of GABAergic Neurotransmission and Inhibition

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABA GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GABA_vesicle GABA Vesicles GABA_vesicle->GABA_synapse Release Postsynaptic\nInhibition Postsynaptic Inhibition GABA_receptor->Postsynaptic\nInhibition Inhibitor This compound Derivative Inhibitor->GAT1_pre Inhibition

Caption: Inhibition of GABA reuptake at the synapse.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel GABA uptake inhibitors. The synthetic protocols provided herein offer a clear pathway for the generation of a library of N-acyl derivatives. The comparative data highlights the potential of this scaffold to yield potent inhibitors. Further investigation into the structure-activity relationships of this class of compounds is warranted to develop inhibitors with improved potency and selectivity for different GAT subtypes, which could lead to the discovery of novel therapeutics for a range of neurological disorders.

References

Synthesis and Evaluation of Novel Benzimidazole-Based Tubulin Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel benzimidazole derivatives as potent inhibitors of tubulin polymerization for anticancer drug discovery.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature makes them a prime target for the development of anticancer therapeutics.[2] Benzimidazole derivatives have emerged as a promising class of compounds that inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.[3][4] This document outlines the synthesis of a novel series of 2-substituted benzimidazole derivatives and provides detailed protocols for their evaluation as tubulin polymerization inhibitors.

Data Presentation

The following tables summarize the biological activity of representative novel benzimidazole derivatives.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM) of Benzimidazole Derivatives

CompoundMCF-7 (Breast)DU-145 (Prostate)H69AR (Lung)SK-Mel-28 (Melanoma)Normal Cells (e.g., NRK52E)Reference
Compound 7n ---2.55 - 17.89>5-fold higher than cancer cells[5]
Compound 7u ---2.55 - 17.89>5-fold higher than cancer cells[5]
Compound 5 17.810.249.9-Less cytotoxic than in cancer cells[6]
Compound 12j ---4.17> 100[7]

Data presented as IC50 (µM), the concentration required to inhibit cell growth by 50%.

Table 2: Tubulin Polymerization Inhibition by Benzimidazole Derivatives

CompoundIC50 (µM)Reference
Compound 7n 5.05[5]
Compound 12j 5.65[7]
Compound 14d 7.63[8]
Compound 14o 8.77[8]

IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-1H-benzimidazole Derivatives

This protocol describes a general method for the synthesis of 2-aryl-1H-benzimidazole derivatives, a common scaffold for tubulin inhibitors.

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehydes

  • Sodium metabisulfite (Na2S2O5)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of an appropriately substituted aromatic aldehyde (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of sodium metabisulfite.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product Reactant1 o-phenylenediamine Step1 Condensation in Ethanol (Reflux, 4-6h) Reactant1->Step1 Reactant2 Substituted Aromatic Aldehyde Reactant2->Step1 Step2 Work-up (Neutralization, Extraction) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Product 2-Aryl-1H-benzimidazole Step3->Product Tubulin_Assay_Workflow cluster_prep Preparation (on ice) cluster_measurement Measurement cluster_analysis Data Analysis A Reconstitute Tubulin C Add Reagents to 96-well Plate (Buffer, GTP, Compound, Tubulin) A->C B Prepare Compound Dilutions B->C D Incubate at 37°C in Plate Reader C->D E Measure Absorbance at 340 nm (every 60s for 60-90 min) D->E F Plot Absorbance vs. Time E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H Signaling_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effects cluster_cell_cycle Cell Cycle and Apoptosis Drug Benzimidazole Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Prevents Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Mitotic Spindle Collapse Microtubule->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Activates Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

References

Troubleshooting & Optimization

Technical Support Center: 3-Aminomethyl-1-benzhydrylazetidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Aminomethyl-1-benzhydrylazetidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used and efficient method is a two-step synthesis starting from commercially available 1-benzhydrylazetidin-3-ol.[1] The first step involves the mesylation of the hydroxyl group, followed by aminolysis of the resulting mesylate intermediate.[1]

Q2: What are the critical parameters to control during the mesylation step?

A2: The mesylation reaction is sensitive to moisture, which can lead to the hydrolysis of methanesulfonyl chloride.[1][2] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. Temperature control is also important; the reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.[3]

Q3: What are the potential side products in the mesylation reaction?

A3: The primary side product of concern is the corresponding alkyl chloride, which can form from the reaction of the alcohol with the hydrochloride byproduct in the presence of the amine base.[4] Using methanesulfonic anhydride instead of methanesulfonyl chloride can circumvent the formation of this byproduct.[4] Additionally, hydrolysis of methanesulfonyl chloride will produce methanesulfonic acid and HCl.[2]

Q4: What are the key considerations for the aminolysis step?

A4: The aminolysis of the mesylate is typically carried out under high pressure and elevated temperature in a sealed reactor, such as a Parr reactor.[1] The concentration of the ammonia source (e.g., ammonium hydroxide or methanolic ammonia) is a critical parameter.[1][5] Insufficient ammonia or temperature may lead to an incomplete reaction.

Q5: How is the final product, this compound, typically isolated and purified?

A5: The product is often isolated as a salt, such as the monoacetate salt, to improve its stability and handling properties.[1] Purification can be achieved through extraction and subsequent crystallization. For more challenging purifications, column chromatography on silica gel or alumina may be employed.[6] Given the basic nature of the product, using a deactivated silica gel or alumina can be beneficial to prevent product degradation on the column.

Troubleshooting Guides

Problem 1: Low Yield in the Mesylation of 1-Benzhydrylazetidin-3-ol
Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is thoroughly dried. Use anhydrous solvents (e.g., dichloromethane, acetonitrile). Handle methanesulfonyl chloride and the amine base (e.g., triethylamine, pyridine) in a dry, inert atmosphere (e.g., under nitrogen or argon).
Incomplete reaction Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or allowing the reaction to warm to room temperature after the initial addition at 0°C.[7]
Side reaction to form alkyl chloride Maintain a low reaction temperature (0°C) during the addition of methanesulfonyl chloride. Use methanesulfonic anhydride as an alternative to methanesulfonyl chloride to avoid the generation of HCl.[4]
Degradation of starting material or product Ensure the reaction is worked up promptly upon completion. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup to neutralize any excess acid.
Problem 2: Difficulty in Isolating the Mesylate Intermediate
Potential Cause Troubleshooting Steps
Mesylate is an oil or difficult to crystallize The mesylate intermediate can sometimes be an oil. If direct crystallization is difficult, consider purifying by column chromatography on silica gel. Mesylates are generally less polar than the corresponding alcohols.[8]
Product loss during aqueous workup While mesylates are generally stable to aqueous workup, prolonged exposure or harsh pH conditions should be avoided.[8] Minimize the time the product is in contact with the aqueous phase. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Problem 3: Low Conversion in the Aminolysis Step
Potential Cause Troubleshooting Steps
Insufficient temperature or pressure Ensure the reaction is heated to the recommended temperature (e.g., ~70°C) in a sealed pressure reactor to maintain a sufficient concentration of ammonia.[1]
Poor quality of ammonia source Use a fresh, concentrated source of ammonia (e.g., 28% ammonium hydroxide or a saturated solution of ammonia in an alcohol). The concentration of commercially available ammonium hydroxide can decrease over time.
Steric hindrance of the mesylate For sterically hindered mesylates, longer reaction times or higher temperatures may be necessary. However, be mindful of potential side reactions at higher temperatures.
Leaving group is not sufficiently reactive Confirm the successful formation of the mesylate in the previous step. If the mesylate was not formed efficiently, the aminolysis will not proceed.
Problem 4: Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted mesylate starting material Optimize the aminolysis reaction conditions (temperature, pressure, reaction time) to drive the reaction to completion. Purify the final product by column chromatography or recrystallization.
Formation of side products from ring-opening While reportedly not observed in a specific scaled-up synthesis, azetidine ring-opening is a potential side reaction under harsh conditions.[1] Use the mildest effective reaction conditions for aminolysis.
Impurities from the ammonia source Use a high-purity source of ammonia. Commercial ammonium hydroxide can contain impurities.[9]
Over-alkylation of the product In principle, the product amine could react with the starting mesylate. This is generally minimized by using a large excess of ammonia.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Step Reactants Reagents & Solvents Temperature Time Yield Reference
Mesylation 1-Benzhydrylazetidin-3-olMethanesulfonyl chloride, Triethylamine, Acetonitrile0°C to RT1-3 hNot isolated[1]
Aminolysis 1-Benzhydrylazetidin-3-yl methanesulfonateAmmonium hydroxide, Isopropanol~70°CNot specified72-84% (as acetate salt)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

  • Dissolve 1-benzhydrylazetidin-3-ol in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2-1.5 equivalents) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the addition of water.

  • The mesylate intermediate will precipitate and can be collected by filtration. The wet filter cake can be used directly in the next step.[1]

Step 2: Aminolysis of 1-Benzhydrylazetidin-3-yl methanesulfonate

  • Place the wet filter cake of the mesylate intermediate into a high-pressure reactor (e.g., a Parr reactor).

  • Add a solution of ammonium hydroxide (e.g., 28%) in isopropanol.

  • Seal the reactor and heat the mixture to approximately 70°C with stirring.

  • Maintain the temperature for several hours until the reaction is complete (monitor by TLC or LC-MS if possible).

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dissolve the residue in a suitable organic solvent (e.g., diisopropyl ether) and wash with water.

  • To form the acetate salt, the organic layer can be treated with one equivalent of acetic acid.

  • The product can then be isolated by filtration or by concentrating the solvent and inducing crystallization.[1]

Mandatory Visualization

reaction_pathway cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Aminolysis start_material 1-Benzhydrylazetidin-3-ol reagent1 MsCl, Et3N Acetonitrile, 0°C to RT start_material->reagent1 intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate reagent1->intermediate reagent2 NH4OH, IPA ~70°C, High Pressure intermediate->reagent2 final_product This compound reagent2->final_product

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield in Mesylation check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Yes check_completeness Check Reaction Completeness (TLC Monitoring?) start->check_completeness No check_moisture->check_completeness Yes solution_moisture Use Anhydrous Solvents/Reagents Work under Inert Atmosphere check_moisture->solution_moisture No check_temp Check Temperature Control (Maintained at 0°C?) check_completeness->check_temp Yes solution_completeness Increase Reaction Time Warm to Room Temperature check_completeness->solution_completeness No solution_temp Ensure Proper Cooling Consider Alternative Reagents (e.g., Ms2O) check_temp->solution_temp No

Caption: Troubleshooting workflow for low yield in the mesylation step.

logical_relationship cluster_reagents Reagent Quality cluster_conditions Condition Control reagents Reagents mscl_purity MsCl Purity reagents->mscl_purity base_quality Amine Base Dryness reagents->base_quality solvent_anhydrous Anhydrous Solvent reagents->solvent_anhydrous conditions Reaction Conditions temperature Temperature conditions->temperature pressure Pressure (Aminolysis) conditions->pressure time Reaction Time conditions->time product_yield Product Yield & Purity mscl_purity->product_yield base_quality->product_yield solvent_anhydrous->product_yield temperature->product_yield pressure->product_yield time->product_yield

Caption: Factors influencing the yield and purity of the final product.

References

Technical Support Center: Optimizing Synthesis with 3-Aminomethyl-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminomethyl-1-benzhydrylazetidine. The information is designed to address specific issues that may be encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and effective strategy involves a multi-step synthesis. This typically starts with a commercially available, N-protected azetidine precursor, such as 1-Boc-3-(hydroxymethyl)azetidine or 1-Boc-3-(bromomethyl)azetidine. The synthesis generally proceeds through the following key transformations:

  • Conversion of the 3-substituent to an aminomethyl group. This can be achieved via mesylation of the hydroxyl group followed by amination, or through a Gabriel synthesis using the bromomethyl derivative.

  • Deprotection of the azetidine nitrogen (e.g., removal of the Boc group).

  • N-alkylation of the azetidine nitrogen with a benzhydryl group, typically using benzhydryl bromide.

Q2: What are the critical parameters to control during the N-benzhydrylation step?

A2: The N-benzhydrylation of the azetidine ring is a crucial step. Key parameters to control include the choice of base, solvent, and reaction temperature. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is often used to neutralize the acid generated during the reaction. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like DMF or acetonitrile being common. Temperature control is important to prevent side reactions.

Q3: Are there known biologically relevant pathways associated with this compound and its analogs?

A3: Yes, azetidine-containing compounds have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5] Constitutive activation of the STAT3 pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2][3][4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the amination step (e.g., Gabriel Synthesis) 1. Incomplete reaction. 2. Side reactions. 3. Steric hindrance.[6]1. Increase reaction time and/or temperature. 2. Ensure anhydrous conditions and use high-purity reagents. 3. For sterically hindered substrates, consider alternative amination methods.
Formation of dialkylation or other byproducts during N-benzhydrylation 1. The newly formed secondary amine is more nucleophilic than the starting primary amine. 2. The reaction conditions are too harsh.1. Use the amine as a hydrobromide salt and a controlled amount of base to selectively deprotonate the primary amine.[7][8] 2. Employ milder reaction conditions (e.g., lower temperature).
Difficulty in purifying the final product 1. The product may be an oil. 2. Presence of closely related impurities.1. If the free base is an oil, consider converting it to a salt (e.g., hydrochloride or acetate) to facilitate crystallization and purification.[9][10] 2. Utilize column chromatography with a suitable solvent system. High-performance liquid chromatography (HPLC) may be necessary for high-purity samples.
Incomplete Boc deprotection 1. Insufficient acid strength or concentration. 2. Short reaction time.1. Use a stronger acid, such as trifluoroacetic acid (TFA), or increase the concentration of HCl in a suitable solvent. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.
Azetidine ring-opening The strained four-membered ring is susceptible to cleavage under harsh conditions (e.g., strong acid or base, high temperatures).Employ mild reaction conditions whenever possible. For example, use moderate temperatures and avoid prolonged exposure to strong acids or bases.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps

Reaction Step Starting Material Product Typical Yield (%) Reference
Mesylation1-Benzhydrylazetidin-3-ol1-Benzhydrylazetidin-3-yl methanesulfonateQuantitative[10]
Aminolysis of Mesylate1-Benzhydrylazetidin-3-yl methanesulfonate3-Amino-1-benzhydrylazetidine72-84[10]
Gabriel Synthesis (Alkylation)Potassium Phthalimide + Alkyl HalideN-AlkylphthalimideVaries (can be low)[9][11]
N-Benzhydrylation3-Aminoazetidine3-Amino-1-benzhydrylazetidine~96[9]

Table 2: Purity Data for a Related Compound (1-Benzhydrylazetidin-3-ol)

Purification Method Purity (%)
Recrystallization>99
Column Chromatography>98

Experimental Protocols

Note: The following are generalized experimental protocols based on the synthesis of related compounds. Optimization may be required for the specific synthesis of this compound.

Protocol 1: Gabriel Synthesis of N-(1-Boc-azetidin-3-ylmethyl)phthalimide

  • To a solution of 1-Boc-3-(bromomethyl)azetidine in anhydrous DMF, add potassium phthalimide.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Deprotection of the Phthalimide and Boc Groups

  • Dissolve the N-(1-Boc-azetidin-3-ylmethyl)phthalimide in a suitable solvent such as ethanol.

  • Add hydrazine hydrate and reflux the mixture.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate.

  • Dissolve the residue in a suitable solvent and treat with a strong acid (e.g., HCl in dioxane or TFA) to remove the Boc group.

  • Remove the solvent under reduced pressure to obtain the crude amine salt.

Protocol 3: N-Benzhydrylation of 3-(Aminomethyl)azetidine

  • Dissolve the 3-(aminomethyl)azetidine salt in a suitable solvent (e.g., acetonitrile or DMF).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

  • Add benzhydryl bromide dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by forming a salt and recrystallizing.

Mandatory Visualization

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Transcription Binds to DNA DNA DNA Azetidine_Inhibitor This compound (and analogs) Azetidine_Inhibitor->STAT3_dimer Inhibits Dimerization and DNA Binding

Caption: STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives.

References

Common side reactions with aminomethyl benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with aminomethyl benzhydrylazetidine. The information focuses on safe handling, potential hazards in an experimental setting, and troubleshooting common issues.

Disclaimer: Aminomethyl benzhydrylazetidine is a research chemical. There is no publicly available data from clinical trials, and therefore, information on its side effects or adverse reactions in humans is not available. The information provided here pertains to its use in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is aminomethyl benzhydrylazetidine?

Aminomethyl benzhydrylazetidine is a specialty chemical, identified by the CAS Number 36476-88-7. It belongs to the class of azetidine derivatives and is primarily used as a building block in organic synthesis for the development of more complex molecules.[1]

Q2: What are the primary research applications of this compound and its derivatives?

Azetidine-containing compounds are of interest in pharmaceutical development. Derivatives of 1-benzhydrylazetidine have been explored for various therapeutic areas, including the development of novel analgesics, anti-inflammatory agents, and antihistamines. Some azetidine derivatives have also been investigated as inhibitors of the STAT3 signaling pathway, which is implicated in cancer.

Q3: Are there any known clinical side effects of aminomethyl benzhydrylazetidine?

There are no documented clinical side effects for aminomethyl benzhydrylazetidine as it has not been reported to have undergone clinical trials. Its use is intended for preclinical research and development purposes only.

Q4: What are the potential hazards associated with handling aminomethyl benzhydrylazetidine in the lab?

Q5: What personal protective equipment (PPE) should be worn when working with this compound?

Standard laboratory PPE should be worn at all times. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Compound will not fully dissolve in a specific solvent. The compound may have limited solubility in the chosen solvent.Consult chemical literature for known solubility data. If unavailable, perform small-scale solubility tests with a range of common laboratory solvents (e.g., DMSO, DMF, methanol, dichloromethane).
Unexpected side products are observed in a reaction. The reaction conditions (temperature, pressure, catalyst) may not be optimal. The starting material may have degraded.Re-purify the starting material. Optimize reaction conditions by systematically varying parameters. Analyze side products to understand the competing reaction pathways.
Inconsistent results between experimental batches. Variability in the purity of the starting material or reagents. Inconsistent reaction setup or timing.Ensure the purity of all reagents is consistent between batches using analytical techniques like NMR or LC-MS. Standardize all experimental procedures and document them thoroughly.

Quantitative Hazard Data Summary

The following table summarizes the GHS hazard statements for a structurally related compound, 1-Boc-3-(aminomethyl)azetidine, as specific quantitative toxicity data for aminomethyl benzhydrylazetidine is not available. This information should be used as a general guideline for handling related compounds with caution.

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral) H301: Toxic if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Data is for a related compound and should be considered indicative of potential hazards.

Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution on a Benzhydrylazetidine Derivative

This is a generalized protocol for a type of reaction common for this class of compounds and is provided for illustrative purposes. Researchers must adapt it based on the specific substrate and nucleophile.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-benzhydrylazetidine derivative (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Nucleophilic Addition: Slowly add the nucleophile (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up and Purification cluster_analysis Analysis start Dissolve Benzhydrylazetidine Derivative in Anhydrous Solvent add_base Add Non-Nucleophilic Base start->add_base add_nucleophile Add Nucleophile add_base->add_nucleophile Stir for 10 min monitor Monitor Reaction (TLC/LC-MS) add_nucleophile->monitor quench Quench Reaction with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for a nucleophilic substitution reaction.

signaling_pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Gene Target Gene Transcription STAT3_dimer->Gene Binds to DNA Nucleus Nucleus Azetidine_Inhibitor Azetidine Derivative (Potential Inhibitor) Azetidine_Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Potential inhibition of the STAT3 signaling pathway.

References

Technical Support Center: Purification of 3-Aminomethyl-1-benzhydrylazetidine Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Aminomethyl-1-benzhydrylazetidine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurity profiles can vary based on the synthetic route, common impurities may include starting materials, reagents, and side-products. Based on related azetidine syntheses, potential impurities could include:

  • Unreacted starting materials: Such as 1-benzhydryl-3-cyanoazetidine or other precursors.

  • Ring-opened byproducts: Azetidine rings can be susceptible to opening under certain conditions.

  • Dimerization products: In some instances, intermolecular reactions can lead to the formation of dimers.

  • Solvent adducts: Residual solvents from the reaction or work-up that are difficult to remove.

Q2: My final product of this compound is an oil and is difficult to handle. How can I solidify it?

A2: It is not uncommon for amine products to be isolated as oils. To induce solidification, you can try the following techniques:

  • Salt formation: Conversion of the free base to a salt, such as a hydrochloride or acetate salt, often results in a crystalline solid that is easier to handle and purify. For a related compound, 3-amino-1-benzhydrylazetidine, the dihydrochloride salt was crystallized from an isopropanol/acetone mixture, and the monoacetate salt was recrystallized from diisopropyl ether.[1]

  • High vacuum drying: Removing all traces of residual solvent under high vacuum can sometimes promote solidification.

  • Solvent trituration: Adding a non-solvent in which your product is insoluble can cause it to precipitate as a solid.

Q3: What are the recommended storage conditions for this compound?

A3: As an amine, this compound may be sensitive to air and moisture. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize degradation. Keep the container tightly sealed in a dry and dark place.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Purification Product loss during extraction steps.The basicity of the aminomethyl group requires careful pH control during aqueous extractions. Ensure the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free base form and soluble in the organic layer.
Product is too soluble in the recrystallization solvent.Perform small-scale solvent screening to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Adsorption onto silica gel during chromatography.Amines are prone to tailing and irreversible adsorption on silica gel. Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.
Persistent Impurities in the Final Product Co-crystallization of impurities.Try a different solvent system for recrystallization. A multi-step purification involving both chromatography and recrystallization might be necessary.
Impurities have similar polarity to the product.If impurities are difficult to separate by standard chromatography, consider derivatization of the product or the impurity to alter its polarity, followed by separation. Alternatively, preparative HPLC may be required.
Product Degradation During Purification Sensitivity to heat.Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.
Air or moisture sensitivity.Perform purification steps under an inert atmosphere, especially if the process is lengthy. Use dry solvents.

Experimental Protocols

Protocol 1: Salt Formation and Recrystallization (Hypothetical Protocol based on related compounds)

This protocol describes the conversion of this compound free base to its hydrochloride salt, followed by recrystallization.

  • Dissolution: Dissolve the crude this compound oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0°C.

  • Precipitation: Continue the addition until no further precipitation is observed. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., isopropanol/acetone). Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them under vacuum.

Visualizing Purification Workflows

The following diagrams illustrate common workflows for the purification of this compound.

Purification_Workflow General Purification Workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization crude_product Crude Product in Organic Solvent wash_acid Wash with acidic water (to remove basic impurities) crude_product->wash_acid wash_base Wash with basic water (to protonate product and move to aqueous) wash_acid->wash_base extract_organic Re-extract aqueous with fresh organic solvent wash_base->extract_organic load_column Load Crude Product onto Column extract_organic->load_column Concentrate and Proceed elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_pure Pool Pure Fractions tlc_analysis->pool_pure dissolve Dissolve in Hot Solvent pool_pure->dissolve Concentrate and Proceed cool Cool to Room Temperature dissolve->cool refrigerate Refrigerate to Maximize Crystals cool->refrigerate filter Filter Crystals refrigerate->filter dry Dry Under Vacuum filter->dry

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Purity start Low Purity after Initial Purification check_impurities Characterize Impurities (NMR, LC-MS) start->check_impurities polar_impurities Are impurities more polar? check_impurities->polar_impurities nonpolar_impurities Are impurities less polar? check_impurities->nonpolar_impurities chromatography_normal Use normal phase chromatography polar_impurities->chromatography_normal Yes salt_formation Consider salt formation to change solubility polar_impurities->salt_formation No recrystallize Recrystallize from a more polar solvent nonpolar_impurities->recrystallize Yes chromatography_reverse Use reverse phase chromatography nonpolar_impurities->chromatography_reverse No final_product Pure Product recrystallize->final_product chromatography_normal->final_product chromatography_reverse->final_product salt_formation->final_product

Caption: Troubleshooting logic for improving product purity.

References

Azetidine Ring Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and drug development professionals working with azetidine-containing compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the azetidine ring under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the reactivity of the azetidine ring?

The reactivity of the azetidine ring is primarily attributed to its significant ring strain, which is approximately 25.4 kcal/mol.[1] This strain is a combination of angle and torsional strain inherent in the four-membered ring structure. While this makes azetidines more reactive than their five- and six-membered counterparts (pyrrolidine and piperidine), they are considerably more stable and easier to handle than the highly strained three-membered aziridines.[1][2] This unique balance of stability and reactivity makes azetidines valuable building blocks in medicinal chemistry.

Q2: How does the substitution on the azetidine nitrogen (N-substitution) affect its stability?

N-substitution plays a critical role in the stability of the azetidine ring. The nature of the substituent on the nitrogen atom can significantly influence the ring's susceptibility to degradation, particularly under acidic conditions.

  • Electron-withdrawing groups (e.g., acyl, sulfonyl) decrease the basicity of the nitrogen atom. This makes the nitrogen less prone to protonation, which is often the initial step in acid-catalyzed ring-opening reactions.[3] N-acylation or N-sulfonylation can, however, activate the ring towards nucleophilic attack under other conditions.

  • Aryl substituents also influence stability. For instance, N-aryl azetidines connected to conjugated heteroaryls, such as 2- and 4-pyridyl groups, exhibit enhanced stability compared to N-phenyl analogues. This is due to the delocalization of the nitrogen lone pair, which reduces its basicity.[3]

Q3: Are azetidine rings stable in acidic and basic conditions?

The stability of the azetidine ring is highly dependent on the pH of the environment.

  • Acidic Conditions: Azetidines are generally susceptible to ring-opening reactions under acidic conditions.[3] Protonation of the ring nitrogen forms a reactive azetidinium ion, which is readily attacked by nucleophiles, leading to ring cleavage.[4] The rate of this decomposition is pH-dependent, with faster degradation occurring at lower pH.[3]

  • Basic Conditions: Azetidine rings are generally more stable under basic conditions compared to acidic conditions. However, certain derivatives can still be reactive. For example, some azetidines can undergo ring opening with strong bases, and the specific structure of the compound dictates its stability.[5]

Q4: Can azetidine rings be opened by nucleophiles and electrophiles?

Yes, the strained nature of the azetidine ring makes it susceptible to attack by both nucleophiles and electrophiles.

  • Nucleophiles: Nucleophilic ring-opening is a common reaction for azetidines, especially when the ring is "activated" by protonation (under acidic conditions) or by an electron-withdrawing group on the nitrogen.[4][6] A variety of nucleophiles, including thiols, halides, and amines, can open the ring.

  • Electrophiles: Azetidines can react with electrophiles, which typically involves the quaternization of the ring nitrogen. This can lead to ring cleavage, affording 3-halo-1-aminopropane derivatives upon reaction with agents like alkyl bromides and acyl chlorides.[6][7] The rate of this ring cleavage is often determined by the rate of quaternization.[7]

Troubleshooting Guides

Issue 1: Degradation of Azetidine Compound During Aqueous Acidic Workup

  • Symptoms:

    • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).

    • Appearance of unexpected polar impurities on TLC or LC-MS analysis.

    • Mass spectrometry data indicating the presence of ring-opened products.

  • Root Cause Analysis: The azetidine ring is likely undergoing acid-catalyzed ring-opening. Protonation of the basic nitrogen atom makes the ring susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.

  • Solutions:

    • Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride solution, or omit the acidic wash if the impurities are not basic.

    • Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the contact time between the azetidine compound and the acidic aqueous phase.

    • Use of Biphasic Systems: Perform the reaction in a biphasic system to minimize the exposure of the azetidine to the acidic aqueous phase.

Issue 2: Product Decomposition During Silica Gel Chromatography

  • Symptoms:

    • Streaking of the product spot on the TLC plate.

    • Low overall yield after column chromatography.

    • Isolation of fractions containing ring-opened byproducts.

  • Root Cause Analysis: Standard silica gel is acidic and can cause the degradation of acid-sensitive azetidine compounds. Prolonged exposure to the acidic silica surface during chromatography can lead to the same decomposition pathways observed in acidic workups.

  • Solutions:

    • Use Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine (typically 1-2% in the eluent), before packing the column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.

    • Alternative Purification Methods: If the compound is sufficiently stable, consider other purification techniques like recrystallization or distillation.

Quantitative Stability Data

The stability of the azetidine ring can be quantified under various conditions. The following tables summarize key data from the literature.

Table 1: Thermodynamic and Physicochemical Properties of Azetidine

ParameterValueReference(s)
Ring Strain Energy~25.4 kcal/mol[1]
pKa (conjugate acid)11.29[8]
Boiling Point61-62 °C[8]

Table 2: Half-life (T1/2) of N-Substituted Azetidines in Aqueous Solution at pH 1.8

CompoundN-SubstituentAqueous T1/2 (h) at pH 1.8Azetidine Nitrogen pKa (Calculated)
1 3-Pyridyl3.8-1.1
2 2-Pyridyl>24 (<5% degradation)-
3 4-Pyridyl>24 (<5% degradation)-
4 Phenyl<0.172.9
5 4-Methoxyphenyl0.5-
6 4-Cyanophenyl<0.17-
Data sourced from a study on the intramolecular ring-opening decomposition of aryl azetidines.[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing Azetidine Stability in Acidic Aqueous Solution by ¹H NMR

This protocol provides a general method for determining the half-life of an azetidine compound under acidic conditions.

  • Sample Preparation:

    • Prepare a stock solution of the azetidine compound in a deuterated solvent (e.g., DMSO-d₆) at a known concentration (e.g., 20 mM).

    • Prepare an aqueous buffer of the desired pH (e.g., pH 1.8).

  • NMR Measurement:

    • Add a specific volume of the azetidine stock solution to the aqueous buffer in an NMR tube to achieve the final desired concentration (e.g., 1 mM). The moment of addition is considered time zero.

    • Quickly acquire a ¹H NMR spectrum at time zero.

    • Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate a characteristic signal of the parent azetidine compound and a stable internal standard (if used).

    • Plot the natural logarithm of the concentration of the azetidine compound versus time.

    • The half-life (T₁/₂) can be calculated from the slope of the resulting line, which corresponds to the negative of the first-order rate constant (k). T₁/₂ = 0.693 / k.[9]

Protocol 2: Reductive Ring Cleavage of an N-Activated Azetidine

This protocol describes a typical reductive ring cleavage of an N-sulfonyl azetidine.

  • Materials:

    • N-Tosylazetidine

    • Sodium borohydride (NaBH₄)

    • Isopropanol

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-tosylazetidine in isopropanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.[10]

Visualizations

Acid_Catalyzed_Ring_Opening Azetidine Azetidine Azetidinium Azetidinium Ion Azetidine->Azetidinium + H+ Proton H+ RingOpened Ring-Opened Product Azetidinium->RingOpened + Nu- Nucleophile Nu-

Caption: Acid-catalyzed ring-opening of an azetidine.

N_Substitution_Effect cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG_Azetidine N-EWG Azetidine Reduced_Basicity Reduced N Basicity EWG_Azetidine->Reduced_Basicity Increased_Stability Increased Stability to Acid Reduced_Basicity->Increased_Stability EDG_Azetidine N-EDG Azetidine Increased_Basicity Increased N Basicity EDG_Azetidine->Increased_Basicity Decreased_Stability Decreased Stability to Acid Increased_Basicity->Decreased_Stability

Caption: Effect of N-substitution on azetidine stability.

Troubleshooting_Workflow Start Low Yield or Decomposition Observed Check_pH Check Reaction/Workup pH Start->Check_pH Acidic Acidic Conditions? Check_pH->Acidic Chromatography Silica Gel Chromatography? Acidic->Chromatography No Milder_Acid Use Milder Acid or Shorter Contact Time Acidic->Milder_Acid Yes Neutralize_Silica Neutralize Silica or Use Alumina Chromatography->Neutralize_Silica Yes Reassess Re-evaluate Yield Chromatography->Reassess No Milder_Acid->Reassess Neutralize_Silica->Reassess

Caption: Troubleshooting workflow for azetidine instability.

References

Optimizing solvent and base for N-benzhydrylation of 3-aminoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the N-benzhydrylation of 3-aminoazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the N-benzhydrylation of 3-aminoazetidine?

The most critical parameters are the choice of base and solvent, the reaction temperature, and the quality of the starting materials. The steric bulk of the benzhydryl group necessitates carefully optimized conditions to achieve a good yield and minimize side reactions.

Q2: What are the common side reactions to expect in this transformation?

Common side reactions include:

  • Low Conversion: Due to the steric hindrance of both the benzhydryl halide and the secondary amine product, the reaction may be slow or stall.

  • Over-alkylation: While less common with a bulky electrophile like benzhydryl bromide, the formation of a quaternary ammonium salt is possible, especially with prolonged reaction times or excess alkylating agent.

  • Ring Opening: The azetidine ring is strained and can be susceptible to nucleophilic attack and ring-opening under harsh conditions (e.g., strong bases, high temperatures).

  • Elimination: Benzhydryl halides can undergo elimination to form diphenylethylene, particularly in the presence of a strong, non-nucleophilic base.

Q3: Is protection of the 3-amino group necessary before N-benzhydrylation?

While direct N-benzhydrylation of the azetidine nitrogen is the goal, protection of the primary amino group at the 3-position (e.g., as a Boc-carbamate) is a common strategy to avoid side reactions at this position. The protecting group can be removed in a subsequent step. However, direct and selective N-benzhydrylation of the ring nitrogen is possible under carefully controlled conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseRecommended Action
Insufficiently strong base The basicity of the selected base may not be sufficient to deprotonate the azetidine nitrogen effectively. Consider switching to a stronger base. For example, if you are using triethylamine (TEA), you could try diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Inappropriate solvent The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and leave the anion more reactive.
Low reaction temperature Due to steric hindrance, this reaction may require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature incrementally, for example, from room temperature to 50-80 °C, while monitoring for side product formation.
Poor quality of benzhydryl halide Benzhydryl bromide can degrade over time. Ensure you are using a high-purity reagent. If necessary, purify the benzhydryl bromide before use.
Steric Hindrance The bulky nature of the benzhydryl group can significantly slow down the reaction. Prolonged reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Multiple Products or Impurities

Possible Causes & Solutions

CauseRecommended Action
Over-alkylation This can occur if the product of the initial alkylation (a tertiary amine) reacts further with the alkylating agent. To minimize this, use a slight excess of the 3-aminoazetidine relative to the benzhydryl halide. Slow, dropwise addition of the benzhydryl halide to the reaction mixture can also help.
Azetidine Ring Opening This side reaction is more likely at higher temperatures or with stronger bases. If you observe products with a different molecular weight that suggests ring opening, try lowering the reaction temperature or using a milder base.
Elimination of Benzhydryl Halide The formation of diphenylethylene as a byproduct suggests that elimination is competing with substitution. This is more prevalent with strong, hindered bases. If this is a major issue, consider using a less hindered base like potassium carbonate.
Reaction with the 3-amino group If the primary amine at the 3-position is unprotected, it can also react with the benzhydryl halide. To ensure selectivity for the azetidine nitrogen, consider protecting the 3-amino group (e.g., with a Boc group) prior to the N-benzhydrylation step. A subsequent deprotection step would then be required.

Data Presentation

Table 1: Representative Data for Solvent Optimization
EntrySolventBase (2.0 equiv.)Temperature (°C)Time (h)Yield (%)
1AcetonitrileK₂CO₃602465
2DMFK₂CO₃601878
3DMSOK₂CO₃601875
4THFK₂CO₃604845
5TolueneK₂CO₃804830

Note: This data is representative and illustrates general trends. Actual results may vary.

Table 2: Representative Data for Base Optimization
EntryBase (2.0 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1TEADMF603655
2DIPEADMF602468
3K₂CO₃DMF601878
4Cs₂CO₃DMF601285
5NaHDMF252450

Note: This data is representative and illustrates general trends. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for N-Benzhydrylation of 3-(Boc-amino)azetidine

To a solution of 1-(tert-butoxycarbonyl)-3-aminoazetidine (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.1 M) is added cesium carbonate (Cs₂CO₃, 2.0 eq.). The mixture is stirred at room temperature for 15 minutes. Benzhydryl bromide (1.1 eq.) is then added, and the reaction mixture is heated to 60 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzhydryl-3-(Boc-amino)azetidine.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Conversion check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions increase_temp Increase Temperature check_conditions->increase_temp Is reaction slow? change_base Change Base (e.g., to Cs₂CO₃) check_conditions->change_base Is base weak? change_solvent Change Solvent (e.g., to DMF) check_conditions->change_solvent Is solvent inappropriate? monitor Monitor by TLC/LC-MS increase_temp->monitor change_base->monitor change_solvent->monitor monitor->check_conditions Still low conversion success Successful Conversion monitor->success Reaction complete

Caption: Troubleshooting workflow for low conversion.

Side_Reaction_Mitigation start Multiple Products Observed over_alkylation Over-alkylation? start->over_alkylation ring_opening Ring Opening? start->ring_opening elimination Elimination Product? start->elimination protect_amine Protect 3-Amino Group start->protect_amine Reaction at 3-amino? adjust_stoichiometry Adjust Stoichiometry (excess amine) over_alkylation->adjust_stoichiometry Yes lower_temp Lower Temperature / Milder Base ring_opening->lower_temp Yes change_base Use Less Hindered Base (e.g., K₂CO₃) elimination->change_base Yes purify Purify Product protect_amine->purify adjust_stoichiometry->purify lower_temp->purify change_base->purify

Technical Support Center: Synthesis of 3-Aminomethyl-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities during the synthesis of 3-Aminomethyl-1-benzhydrylazetidine.

Synthesis and Impurity Profile

The synthesis of this compound typically proceeds through a two-step process starting from 1-benzhydrylazetidin-3-ol. The hydroxyl group is first activated by conversion to a good leaving group, commonly a mesylate, followed by nucleophilic substitution with an amine source.

digraph "Synthesis_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
  edge [fontname="Arial", fontsize=10];

A [label="1-Benzhydrylazetidin-3-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1-Benzhydrylazetidin-3-yl\nmethanesulfonate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I1 [label="Unreacted Starting Material", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; I2 [label="Dimer Impurity", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I3 [label="Ring-Opened Byproducts", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label="MsCl, Et3N"]; B -> C [label="NH3 source"]; B -> I1 [style=dashed, color="#5F6368", label="Incomplete\nReaction"]; C -> I2 [style=dashed, color="#5F6368", label="Side Reaction\n(Product reacts with B)"]; B -> I3 [style=dashed, color="#5F6368", label="Potential Side\nReaction"]; }

Caption: General purification workflow for this compound.

Technical Support Center: Managing Reaction Exotherms in Large-Scale Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during the large-scale synthesis of azetidine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered, with a focus on ensuring process safety and control.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with large-scale azetidine synthesis?

A1: The primary thermal hazard in large-scale azetidine synthesis, particularly during intramolecular cyclization of γ-haloamines or amino alcohols, is the potential for a thermal runaway.[1] This can be initiated by the exothermic nature of the ring-formation reaction. The risk is magnified at scale due to the reduced surface-area-to-volume ratio of larger reactors, which diminishes the efficiency of heat removal.[1][2] An uncontrolled increase in temperature can lead to a rapid acceleration of the reaction rate, potentially causing over-pressurization of the reactor, violent boiling of the solvent, and the generation of hazardous gaseous byproducts.[1]

Q2: How can I assess the thermal risk of my azetidine synthesis before scaling up?

A2: A thorough thermal hazard assessment is crucial before any scale-up. This involves:

  • Reaction Calorimetry: Techniques like Reaction Calorimetry (RC) or Heat Flow Calorimetry (HFC) should be employed at the lab scale to determine key parameters such as the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the rate of heat evolution.[3]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of any potential decomposition reactions of reactants, intermediates, or the final product.[4]

  • Stoessel's Criticality Class: Based on the calorimetric data, you can classify the criticality of your reaction to understand the potential for thermal runaway. A higher criticality class indicates a greater risk.

Q3: What are the key process parameters to control for managing the exotherm?

A3: Several parameters are critical for controlling the reaction exotherm:

  • Reagent Addition Rate: For semi-batch processes, the rate of addition of the limiting reagent should be carefully controlled to ensure that the rate of heat generation does not exceed the cooling capacity of the reactor.[5]

  • Reaction Temperature: Maintaining the reaction temperature within a narrow, predetermined range is essential. This requires a robust and responsive cooling system.

  • Mixing: Efficient agitation is vital to ensure uniform temperature distribution and prevent the formation of localized hot spots.[6]

  • Solvent Choice: The solvent's boiling point and heat capacity can influence the process's thermal stability. A solvent with a higher boiling point can provide a larger operating window, while a higher heat capacity can help absorb more heat.[5]

Q4: What are the signs of an impending thermal runaway, and what immediate actions should be taken?

A4: Signs of an impending thermal runaway include a rapid and accelerating increase in the reaction temperature that is not responsive to the cooling system, a sudden increase in pressure, and visible signs of vigorous boiling or gas evolution. Immediate actions should follow a pre-defined emergency protocol:

  • Stop Reagent Addition: Immediately halt the feed of all reactants.[7]

  • Maximize Cooling: Increase the coolant flow to the maximum capacity.[7]

  • Emergency Quenching: If the temperature continues to rise, initiate the emergency quenching procedure by adding a pre-determined cold, inert solvent or a reaction inhibitor.[7]

  • Alert and Evacuate: Inform all personnel in the area and follow established emergency shutdown and evacuation procedures if the situation cannot be controlled.[7][8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Action
Temperature Overshoots Setpoint During Reagent Addition Reagent addition rate is too high for the current cooling capacity.Immediately stop or significantly reduce the reagent addition rate. Allow the temperature to return to the setpoint before resuming addition at a slower rate.
Inefficient mixing leading to localized hot spots.Verify agitator speed and functionality. Ensure proper baffling is in place for the reactor scale.[6]
Coolant temperature is too high or flow rate is too low.Check the coolant supply temperature and flow rate. Ensure they meet the process requirements.
Cooling System Fails to Control Temperature Cooling system malfunction (e.g., pump failure, valve issue).Immediately stop all reagent feeds. Prepare for emergency quenching if the temperature continues to rise.[7]
The reaction is generating more heat than anticipated.This indicates a potential deviation from the expected reaction pathway or an underestimation of the heat of reaction. Initiate emergency procedures.[7]
Sudden Pressure Increase in the Reactor Onset of a decomposition reaction due to a hot spot or temperature runaway.This is a critical situation. Immediately initiate emergency shutdown and evacuation procedures.[8]
Gas evolution from the reaction is higher than expected.Stop reagent addition and monitor the pressure. If it continues to rise, consider a controlled vent if the system is designed for it and the off-gas can be safely handled.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, quantitative data for the large-scale synthesis of a generic 3-substituted azetidine via intramolecular cyclization. This data should be determined experimentally for each specific process.

Table 1: Thermal Hazard Assessment Data (Lab Scale)

ParameterValueMethod
Heat of Reaction (ΔH)-150 kJ/molReaction Calorimetry (RC1e)
Adiabatic Temperature Rise (ΔTad)120 °CCalculated from ΔH and heat capacity
Maximum Temperature of Synthesis Reaction (MTSR)180 °CCalculated from calorimetric data
Decomposition Onset Temperature (T_onset)220 °CDifferential Scanning Calorimetry (DSC)
Stoessel's Criticality Class4Calculated based on process parameters

Table 2: Recommended Operating Parameters (Plant Scale)

ParameterRecommended RangeMonitoring Frequency
Reactor Temperature60 - 70 °CContinuous
Reagent Addition Time4 - 6 hoursN/A
Agitator Speed80 - 120 RPMContinuous
Coolant (Glycol) Temperature-10 to 0 °CContinuous
Coolant Flow Rate50 - 80 L/minContinuous

Experimental Protocols

Protocol 1: Large-Scale Azetidine Synthesis with Exotherm Control

Objective: To safely perform a large-scale azetidine synthesis via intramolecular cyclization with controlled reagent addition to manage the reaction exotherm.

Materials:

  • γ-Haloamine precursor

  • Base (e.g., Sodium Hydroxide)

  • Solvent (e.g., Toluene)

  • Quenching agent (e.g., cold Toluene)

Equipment:

  • Jacketed glass-lined reactor (e.g., 100 L) with temperature and pressure sensors

  • Agitator with variable speed control

  • Dosing pump for base addition

  • Temperature control unit for the reactor jacket

  • Emergency quench system

Procedure:

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with the γ-haloamine precursor and solvent.

    • Start the agitator and set the speed to the desired RPM (e.g., 100 RPM).

    • Set the reactor jacket temperature to the desired initial reaction temperature (e.g., 60 °C).

  • Reaction Initiation:

    • Once the reactor contents reach the set temperature, begin the slow, controlled addition of the base solution via the dosing pump over the predetermined time (e.g., 5 hours).

  • Monitoring and Control:

    • Continuously monitor the internal reaction temperature and the jacket inlet/outlet temperatures.

    • If the internal temperature rises more than 2 °C above the setpoint, immediately stop the base addition.

    • Resume addition at a slower rate once the temperature has stabilized at the setpoint.

    • Monitor the reaction progress by taking periodic samples for analysis (e.g., HPLC, GC).

  • Reaction Completion and Work-up:

    • After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete conversion.

    • Cool the reactor contents to room temperature before proceeding with the work-up and purification steps.

Protocol 2: Emergency Quenching Procedure

Objective: To safely terminate an uncontrolled exothermic reaction.

Procedure:

  • Initiate Emergency Response:

    • Announce the emergency to all personnel in the vicinity.

    • Immediately stop the addition of all reactants.

    • Apply maximum cooling to the reactor jacket.

  • Prepare for Quenching:

    • If the temperature continues to rise uncontrollably, prepare to introduce the quenching agent.

  • Execute Quench:

    • Rapidly add the pre-determined volume of cold quenching agent (e.g., cold toluene) to the reactor. This should be done through a dedicated quench port.

  • Evacuation:

    • If the temperature and pressure continue to rise after quenching, activate the emergency shutdown system and evacuate the area immediately.

Visualizations

Exotherm_Troubleshooting start Temperature Rises Above Setpoint stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling is_decreasing Is Temperature Decreasing? max_cooling->is_decreasing resume_slowly Resume Addition at Slower Rate is_decreasing->resume_slowly Yes emergency_quench Initiate Emergency Quench is_decreasing->emergency_quench No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring evacuate Evacuate Area emergency_quench->evacuate Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactor_setup Reactor Setup & Inerting charge_reactants Charge Precursor & Solvent reactor_setup->charge_reactants heat_to_temp Heat to Setpoint charge_reactants->heat_to_temp start_addition Start Base Addition heat_to_temp->start_addition monitor Monitor Temperature & Progress start_addition->monitor complete_reaction Complete Reaction monitor->complete_reaction Addition Complete cool_down Cool to Room Temperature complete_reaction->cool_down purification Purification cool_down->purification

References

Technical Support Center: Stereoselective Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of 3-substituted azetidines?

A1: The main approaches to control stereochemistry in the synthesis of 3-substituted azetidines include:

  • Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of the reaction, after which it is removed.[1] (S)-1-Phenylethylamine is an example of a chiral auxiliary that has been used for the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids.[2][3]

  • Organocatalysis: Chiral organic molecules are used in catalytic amounts to induce enantioselectivity. This method has been successfully applied to the synthesis of C2-functionalized azetidines with high enantiomeric excess (e.e.).[4]

  • Transition-Metal Catalysis: Chiral transition-metal complexes can catalyze stereoselective bond formations. For instance, Pd-catalyzed asymmetric allylation and Cu-catalyzed boryl allylation have been employed for the enantioselective synthesis of substituted azetidines.[5][6]

  • Diastereoselective Synthesis: This strategy involves creating a new stereocenter under the influence of an existing one in the substrate. Methods like diastereoselective hydrozirconation have been used to synthesize cis-2,3-disubstituted azetidines.[5]

  • Ring Expansion Reactions: Stereoselective ring expansions of precursors like methylene aziridines can produce highly substituted azetidines with excellent regio- and stereoselectivity.[7][8]

Q2: How does solvent polarity affect the diastereoselectivity of azetidine synthesis, particularly in reactions like the Staudinger cycloaddition?

A2: Solvent polarity can significantly influence the ratio of cis to trans isomers. In the context of the Staudinger [2+2] cycloaddition for β-lactam (azetidin-2-one) synthesis, non-polar solvents generally favor the formation of the cis isomer, while polar solvents tend to promote the trans isomer.[9] This is because polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization to the more thermodynamically stable intermediate that leads to the trans product before the final ring closure.[9]

Q3: My reaction is resulting in a low diastereomeric ratio (d.r.). What are the common causes and how can I troubleshoot this?

A3: Low diastereoselectivity can stem from several factors. Please refer to the troubleshooting guide below for potential causes and solutions.

Troubleshooting Guides

Problem: Low Diastereomeric Ratio (Poor cis/trans Selectivity)

Potential CauseSuggested SolutionRationale
Inappropriate Solvent Polarity For cis selectivity, try a non-polar solvent (e.g., benzene, toluene). For trans selectivity, consider a more polar solvent (e.g., dichloromethane, acetonitrile).[9]Non-polar solvents can promote rapid ring closure from the initial zwitterionic intermediate, favoring the kinetic cis product. Polar solvents stabilize the intermediate, allowing for equilibration to the thermodynamically favored trans product.[9]
Reaction Temperature Not Optimized For cis selectivity, try running the reaction at a lower temperature. For trans selectivity, a higher temperature might be beneficial.[9]Lower temperatures can favor the kinetically controlled cis product by minimizing isomerization of the intermediate.[9]
Poorly Matched Chiral Auxiliary If using a chiral auxiliary, ensure it provides effective steric shielding for one face of the molecule. Consider screening different chiral auxiliaries if the desired stereocontrol is not achieved. Evans oxazolidinones are a well-established class of effective chiral auxiliaries.[9]The steric bulk and conformational rigidity of the chiral auxiliary are crucial for inducing high diastereoselectivity by directing the approach of the incoming reagent.[9]
Racemization of Product or Intermediate Check for potential racemization pathways under your reaction or workup conditions. This could be due to acidic or basic conditions, or elevated temperatures.The stereochemical integrity of the product can be compromised if conditions allow for the equilibration of stereocenters after their formation.[9]

Quantitative Data Summary

The following tables summarize the stereoselectivity achieved in various synthetic methods for 3-substituted azetidines.

Table 1: Organocatalytic Synthesis of C2-Functionalized Azetidines [4]

Substrate (Aldehyde)Overall Yield (%)Enantiomeric Excess (ee, %)
Propanal3292
Butanal3088
Isovaleraldehyde2284
Cyclohexanecarboxaldehyde2890

Table 2: Pd-Catalyzed Asymmetric Allylation of Azalactones [5]

LigandAdditiveYield (%)Enantiomeric Excess (ee, %)
L1NaBArF9596
L2NaBArF8892
L3None7585

Table 3: Copper-Catalyzed Boryl Allylation of Azetines [6]

Allyl Phosphate SubstituentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Phenyl95>20:198
4-MeO-Ph92>20:197
4-CF3-Ph96>20:199
2-Naphthyl93>20:198

Experimental Protocols

Key Experiment: Enantioselective Organocatalytic Synthesis of a C2-Functionalized Azetidine [4]

This protocol describes a three-step, one-pot procedure for the synthesis of chiral N-alkyl terminal azetidines.

  • Enantioselective α-chlorination of an aldehyde: The starting aldehyde is reacted with a chlorinating agent in the presence of a chiral organocatalyst.

  • Reductive Amination: The resulting α-chloro aldehyde is then subjected to reductive amination with a primary amine.

  • SN2 Displacement: The final step involves an intramolecular SN2 displacement to form the azetidine ring.

A detailed, step-by-step protocol would require specific amounts and reaction conditions which should be referenced directly from the primary literature for accuracy and safety.

Visualizations

Below are diagrams illustrating key concepts and workflows in stereoselective azetidine synthesis.

troubleshooting_workflow start Low Diastereomeric Ratio Observed check_solvent Step 1: Evaluate Solvent Polarity start->check_solvent adjust_temp Step 2: Optimize Reaction Temperature check_solvent->adjust_temp If no improvement end Improved Stereoselectivity check_solvent->end Success screen_auxiliary Step 3: Screen Chiral Auxiliaries (if applicable) adjust_temp->screen_auxiliary If no improvement adjust_temp->end Success check_racemization Step 4: Investigate Potential Racemization screen_auxiliary->check_racemization If no improvement screen_auxiliary->end Success check_racemization->end Success

Caption: Troubleshooting workflow for low diastereoselectivity.

staudinger_mechanism cluster_step1 Step 1: Formation of Zwitterionic Intermediate cluster_step2 Step 2: Ring Closure imine Imine intermediate Zwitterionic Intermediate imine->intermediate ketene Ketene ketene->intermediate cis_product cis-Azetidin-2-one intermediate->cis_product Fast closure (non-polar solvent, low temp) intermediate_isomer Isomerized Intermediate intermediate->intermediate_isomer Isomerization (polar solvent, high temp) trans_product trans-Azetidin-2-one intermediate_isomer->trans_product Closure

Caption: Stereochemical pathways in the Staudinger reaction.

synthesis_strategies title Approaches to Stereoselective Azetidine Synthesis chiral_pool Chiral Pool Synthesis title->chiral_pool catalysis Catalytic Methods title->catalysis diastereoselective Diastereoselective Methods title->diastereoselective organocatalysis Organocatalysis catalysis->organocatalysis metal_catalysis Transition-Metal Catalysis catalysis->metal_catalysis chiral_auxiliary Chiral Auxiliaries diastereoselective->chiral_auxiliary substrate_control Substrate-Controlled Diastereoselection diastereoselective->substrate_control

Caption: Overview of major synthetic strategies.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Potential Applications of 3-Aminomethyl-1-benzhydrylazetidine and Other Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its strained four-membered ring offers a unique three-dimensional geometry that can enhance binding to biological targets. This guide provides a comparative analysis of the synthesis and potential biological activities of 3-Aminomethyl-1-benzhydrylazetidine alongside other key azetidine derivatives, supported by experimental data and detailed protocols.

Synthetic Strategies: A Comparative Overview

The synthesis of azetidine derivatives can be challenging due to the inherent ring strain. However, various methodologies have been developed to access these valuable building blocks. Here, we compare a streamlined synthesis of 3-Amino-1-benzhydrylazetidine with other common strategies for producing 3-substituted azetidines.

An efficient, streamlined two-step process for the synthesis of 3-amino-1-benzhydrylazetidine has been reported, starting from the commercially available 1-benzhydrylazetidin-3-ol.[1] This method involves mesylation followed by aminolysis and provides the target compound in good overall yield.

In contrast, other synthetic routes to 3-substituted azetidines often involve multi-step sequences, which may include the formation of the azetidine ring as a key step. These methods can offer versatility in introducing a wide range of substituents at the 3-position.

Table 1: Comparison of Synthetic Routes to 3-Substituted Azetidines

MethodStarting MaterialKey StepsOverall YieldReference
Two-Step Amination 1-Benzhydrylazetidin-3-ol1. Mesylation2. Aminolysis with NH₄OH/IPA72-84%[Journal of Chemical Research, 2005, (5), 324-325][1]
From Epichlorohydrin Benzhydrylamine and EpichlorohydrinRing formation and subsequent functionalization53-77%[CN104356040A][2]
Horner-Wadsworth-Emmons/Aza-Michael N-Boc-azetidin-3-one1. HWE reaction2. Aza-Michael additionVariable[Molecules, 2023, 28(3), 1145][1]

Experimental Protocols

Synthesis of 3-Amino-1-benzhydrylazetidine[1]

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol To a solution of 1-benzhydrylazetidin-3-ol in acetonitrile, triethylamine is added. The mixture is cooled, and methanesulfonyl chloride is added dropwise. After the reaction is complete, water is added to precipitate the mesylate intermediate, which is then isolated by filtration.

Step 2: Aminolysis of the Mesylate Intermediate The wet filter cake of the mesylate is transferred to a Parr reactor containing ammonium hydroxide and isopropanol. The reactor is heated to approximately 70°C. After the reaction, the mixture is worked up to afford 3-amino-1-benzhydrylazetidine as the monoacetate salt.

SynthesisWorkflow

Biological Activity: Focus on Monoamine Transporters

Azetidine derivatives are known to interact with a variety of biological targets, including monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.[3] The benzhydryl moiety, in particular, is a common pharmacophore in central nervous system (CNS) active compounds, suggesting that this compound may exhibit significant activity at these transporters.

Table 2: In Vitro Activity of 3-Aminoazetidine Derivatives at Monoamine Transporters [3]

CompoundSubstitution PatternSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
10d 3-(Methylamino)azetidine with dichlorophenyl group1.23.4150
10e 3-(Methylamino)azetidine with chlorophenyl group2.58.1230
10l 3-Aminoazetidine with dichlorophenyl group0.81.985

Data presented as half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

The data in Table 2 demonstrates that 3-aminoazetidine derivatives can be potent inhibitors of SERT and NET with varying degrees of selectivity against DAT.[3] The presence of the benzhydryl group on the azetidine nitrogen of this compound could significantly influence its affinity and selectivity profile for these transporters.

Experimental Protocols

Monoamine Transporter Uptake Assay[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the respective human transporters (hSERT, hNET, or hDAT) are cultured in appropriate media.

Assay Procedure:

  • Cell Plating: Cells are seeded into 96-well plates.

  • Compound Incubation: Test compounds are serially diluted and added to the cells.

  • Radioligand Addition: A specific radiolabeled substrate for each transporter is added to the wells (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT).

  • Incubation: The plates are incubated to allow for competitive binding.

  • Termination and Scintillation Counting: The uptake reaction is terminated, and the amount of radioligand taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

SignalingPathway

Conclusion

This compound represents an accessible and promising scaffold for drug discovery, particularly for CNS-related targets. Its efficient two-step synthesis makes it an attractive building block for further elaboration. Based on the activity of structurally related compounds, it is plausible that this derivative could exhibit potent inhibitory activity at monoamine transporters. Further experimental validation is necessary to fully elucidate its pharmacological profile and compare its performance with other azetidine derivatives. The provided experimental protocols offer a starting point for researchers to conduct such comparative studies.

References

The Ascendant Azetidine: A Comparative Analysis of Benzhydrylazetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a compelling structural motif. This guide provides a comparative analysis of benzhydrylazetidine derivatives, primarily focusing on their role as glycine transporter 1 (GlyT1) inhibitors, against their six-membered piperidine counterparts. This comparison is supported by a synthesis of available experimental data and detailed methodologies for key assays.

The strategic incorporation of an azetidine ring in drug candidates offers a unique combination of structural rigidity and metabolic stability.[1] Its constrained nature can lead to a more defined orientation of substituents, potentially enhancing binding affinity to the target protein. Conversely, the piperidine ring, a larger and more flexible heterocycle, is a mainstay in medicinal chemistry, present in numerous approved drugs.[2] The central question for drug designers is when to choose the less-explored azetidine scaffold over the well-trodden piperidine path. This guide aims to illuminate this decision-making process by examining the benzhydrylazetidine scaffold in the context of GlyT1 inhibition, a key target for neurological and psychiatric disorders.[3]

Comparative Performance: Benzhydrylazetidine vs. Benzhydrylpiperidine Analogues

Table 1: In Vitro Potency of Azetidine and Piperidine-based GlyT1 Inhibitors

Compound ClassRepresentative Structure/ModificationTargetPotency (IC50)Key Observations
Azetidine-based Azetidine carbamatesMonoacylglycerol Lipase (MAGL)Potent (nanomolar range for some analogues)The strained azetidine ring can contribute to enhanced reactivity for covalent inhibitors.[4]
Piperidine-based SSR504734 and its derivativesGlycine Transporter 1 (GlyT1)1.8 nM - 92 nMThe piperidine scaffold is a well-established core for potent GlyT1 inhibitors.[5][6]
Benzhydrylpiperazine Analogues with varying linkersHistone Deacetylases (HDACs)Nanomolar IC50 valuesThe benzhydryl group serves as a surface recognition motif.
Hypothetical Benzhydrylazetidine N/AGlycine Transporter 1 (GlyT1)Predicted to be potentThe rigid azetidine scaffold could optimize the presentation of the benzhydryl group to the target.

Table 2: Comparative Pharmacokinetic Properties of Azetidine vs. Piperidine Scaffolds

Pharmacokinetic ParameterAzetidine DerivativesPiperidine DerivativesRationale and Supporting Evidence
Metabolic Stability Generally higherMore susceptible to metabolismAzetidines are more resistant to N-dealkylation, a common metabolic pathway for saturated amines. This can lead to a longer half-life and increased drug exposure.[1]
Lipophilicity (LogP) Typically lowerGenerally higherThe smaller azetidine ring contributes less to overall lipophilicity compared to the larger piperidine ring.
Aqueous Solubility Potentially higherCan be a challengeThe lower lipophilicity and unique electronic properties of the azetidine ring can lead to improved solubility.
Cell Permeability FavorableGenerally goodBoth scaffolds can be tuned to achieve good cell permeability.
pKa Generally lower basicityHigher basicityThe pKa of azetidine is typically lower than that of piperidine, which can influence the ionization state at physiological pH and impact absorption and distribution.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

Benzhydrylazetidine derivatives have shown promise as inhibitors of the glycine transporter 1 (GlyT1).[7] GlyT1 is crucial for regulating the concentration of glycine in the synaptic cleft. Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, learning, and memory.[8][9] By inhibiting GlyT1, these compounds increase the synaptic levels of glycine, thereby potentiating NMDA receptor activity.[10][11] This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3]

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT1 Glycine Transporter 1 (GlyT1) Glycine_synapse Glycine Glycine_in Glycine Glycine_in->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_synapse->NMDA_R Co-agonism Benzhydrylazetidine Benzhydrylazetidine (GlyT1 Inhibitor) Benzhydrylazetidine->GlyT1 Inhibition Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling Downstream Signaling (e.g., LTP, Synaptic Plasticity) Ca_ion->Signaling Activation

Mechanism of GlyT1 Inhibition by Benzhydrylazetidine.

Experimental Protocols

A critical aspect of evaluating novel drug candidates is the robustness of the experimental assays used. Below is a detailed methodology for a typical in vitro glycine transporter uptake assay.

Glycine Transporter 1 (GlyT1) Uptake Assay

Objective: To determine the inhibitory potency (IC50) of test compounds on GlyT1-mediated glycine uptake in a cell-based assay.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human GlyT1.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • [³H]-Glycine (radiolabeled glycine).

  • Non-radiolabeled glycine.

  • Test compounds (e.g., benzhydrylazetidine derivatives) dissolved in DMSO.

  • Scintillation cocktail and a scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: HEK293-hGlyT1 cells are seeded into 96-well plates and grown to confluence.

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A known GlyT1 inhibitor (e.g., sarcosine) is used as a positive control.

  • Assay Initiation: The cell culture medium is removed, and the cells are washed with the assay buffer. The diluted test compounds or vehicle (DMSO) are then added to the respective wells and pre-incubated for a specified time (e.g., 15 minutes) at room temperature.

  • Glycine Uptake: The uptake reaction is initiated by adding a mixture of [³H]-Glycine and non-radiolabeled glycine to each well. The final glycine concentration should be close to its Km value for the transporter.

  • Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at 37°C to allow for glycine uptake.

  • Assay Termination: The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-Glycine.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of glycine uptake by the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the specific glycine uptake, is determined by fitting the data to a four-parameter logistic equation.

GlyT1_Assay_Workflow Start Start Seed_Cells Seed HEK293-hGlyT1 Cells in 96-well plates Start->Seed_Cells Pre_incubation Pre-incubate Cells with Compounds Seed_Cells->Pre_incubation Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Pre_incubation Add_Glycine Add [³H]-Glycine to initiate uptake Pre_incubation->Add_Glycine Incubate Incubate at 37°C Add_Glycine->Incubate Terminate_Uptake Terminate Uptake and Wash Cells Incubate->Terminate_Uptake Lyse_and_Count Lyse Cells and Measure Radioactivity Terminate_Uptake->Lyse_and_Count Analyze_Data Calculate % Inhibition and Determine IC50 Lyse_and_Count->Analyze_Data End End Analyze_Data->End

Experimental Workflow for GlyT1 Uptake Assay.

Conclusion

The benzhydrylazetidine scaffold represents a promising avenue for the discovery of novel therapeutics, particularly in the realm of CNS disorders. While direct comparative data with its piperidine analogue is still emerging, the inherent properties of the azetidine ring—namely its conformational rigidity and enhanced metabolic stability—suggest a strong potential for developing drug candidates with superior pharmacokinetic profiles. The ability of benzhydrylazetidine derivatives to potently inhibit GlyT1 and modulate the NMDA receptor pathway underscores their therapeutic relevance. As more research is conducted and detailed structure-activity and structure-property relationships are elucidated, the strategic application of the azetidine scaffold is poised to become an increasingly valuable tool in the medicinal chemist's armamentarium. Further head-to-head studies are warranted to fully delineate the advantages and disadvantages of benzhydrylazetidine versus benzhydrylpiperidine in specific drug discovery programs.

References

A Comparative Guide to the Synthesis of 3-Aminomethyl-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis protocols for 3-Aminomethyl-1-benzhydrylazetidine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail distinct synthetic routes, presenting experimental data, methodologies, and visual representations of the chemical transformations.

Introduction

This compound (CAS RN: 36476-88-7) is a valuable building block in medicinal chemistry. Its rigid azetidine core and the presence of a primary amine and a bulky benzhydryl group make it a versatile scaffold for the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This guide outlines and compares two primary synthetic pathways, starting from readily available precursors: 1-benzhydrylazetidin-3-ol and 1-benzhydrylazetidin-3-one.

Synthetic Route 1: From 1-Benzhydrylazetidin-3-ol

This pathway involves the oxidation of the secondary alcohol to a ketone, followed by a series of transformations to introduce the aminomethyl group.

Workflow for Synthetic Route 1

Synthetic_Route_1 Start 1-Benzhydrylazetidin-3-ol Ketone 1-Benzhydrylazetidin-3-one Start->Ketone Oxidation Nitrile 1-Benzhydrylazetidine-3-carbonitrile Ketone->Nitrile Cyanation Amine This compound Nitrile->Amine Reduction

Caption: Synthetic pathway from 1-benzhydrylazetidin-3-ol.

Experimental Protocols and Performance Data

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

Two common oxidation methods are presented below.

ParameterMethod 1A: Swern Oxidation[1]Method 1B: Parikh-Doering Oxidation[2]
Starting Material 1-Benzhydrylazetidin-3-ol1-Benzhydrylazetidin-3-ol hydrochloride
Reagents Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA)Sulfur trioxide pyridine complex, Triethylamine (TEA), Dimethyl sulfoxide (DMSO)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF), DMSO
Temperature -78 °C to room temperatureRoom temperature
Reaction Time 1.5 hours2 hours
Yield 96%[1]Not explicitly stated, but part of a multi-step synthesis.
Purity Not explicitly stated, purified by column chromatography.Not explicitly stated, purified by column chromatography.

Detailed Protocol (Method 1A: Swern Oxidation): [1] To a solution of oxalyl chloride (0.84 mol) in dichloromethane (2 L), dimethyl sulfoxide (0.84 mol) is added at -78 °C. After stirring for 30 minutes, a solution of 1-benzhydrylazetidin-3-ol (0.42 mol) in dichloromethane (0.5 L) is added dropwise. The reaction is stirred for 1 hour at -78 °C, followed by the addition of triethylamine (4.2 mol). The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride. The organic phase is separated, washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is purified by column chromatography.

Step 2: Conversion of 1-Benzhydrylazetidin-3-one to 1-Benzhydrylazetidine-3-carbonitrile

Step 3: Reduction of 1-Benzhydrylazetidine-3-carbonitrile to this compound

Specific, validated protocols for the reduction of 1-benzhydrylazetidine-3-carbonitrile were not found in the provided search results. A common method for this transformation is the use of a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Synthetic Route 2: Alternative Approaches

While a complete, validated alternative route with quantitative data was not found, a plausible alternative involves the reductive amination of 1-benzhydrylazetidin-3-one.

Workflow for Reductive Amination

Reductive_Amination Ketone 1-Benzhydrylazetidin-3-one Imine Intermediate Imine Ketone->Imine Reaction with Ammonia Amine 3-Amino-1-benzhydrylazetidine Imine->Amine Reduction

References

A Comparative Guide to Alternative Reagents for 3-Aminomethyl-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with azetidine-based compounds, 3-Aminomethyl-1-benzhydrylazetidine serves as a valuable scaffold and chemical intermediate. However, the exploration of alternative reagents is crucial for optimizing pharmacological properties, improving synthetic accessibility, and discovering novel biological activities. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.

Overview of Alternatives

The primary alternatives to this compound can be categorized based on the substitution at the 1- and 3-positions of the azetidine ring. The benzhydryl group at the 1-position often acts as a bulky N-protecting group that can be cleaved under specific conditions, while the aminomethyl group at the 3-position is a key pharmacophoric element. Key alternatives include:

  • N-Protected 3-Aminomethylazetidines: These compounds replace the benzhydryl group with other protecting groups, such as the tert-butyloxycarbonyl (Boc) group. 1-Boc-3-(aminomethyl)azetidine is a widely used and commercially available alternative that offers versatility in synthetic applications.

  • Structurally Diverse N-Substituted Azetidine Analogs: A wide range of compounds have been synthesized with various substituents on the azetidine nitrogen to explore structure-activity relationships (SAR) for different biological targets.

  • 3-Substituted Azetidine Derivatives: Modifications at the 3-position, while retaining a functional group that can interact with biological targets, provide another avenue for developing novel compounds.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activities of this compound and its alternatives. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/AlternativeTargetAssay TypeKey Performance Metric (IC50/Ki)Reference
This compound Various (intermediate)N/AN/A[Source Not Available]
1-Boc-3-(aminomethyl)azetidine Synthetic IntermediateN/AN/A[1]
cis-4-methoxy-azetidine analog (22b) Vesicular Monoamine Transporter 2 (VMAT2)[3H]dopamine uptake inhibitionKi = 24 nM[2][3]
trans-methylenedioxy-azetidine analog (15c) Vesicular Monoamine Transporter 2 (VMAT2)[3H]dopamine uptake inhibitionKi = 31 nM[2][3]
Azetidin-2-ylacetic acid derivative GABA Transporter 1 (GAT-1)GABA uptake inhibitionIC50 = 2.01 +/- 0.77 µM[4]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) GABA Transporter 3 (GAT-3)GABA uptake inhibitionIC50 = 15.3 +/- 4.5 µM[4]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GABA Transporter 1 (GAT-1)GABA uptake inhibitionIC50 = 26.6 +/- 3.3 µM[4]
Azetidin-2-one derivative (Compound 6) TubulinCell Viability (MTT)IC50 = 0.1 µM (SiHa cells)[5]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-dopamine)

  • Test compounds (unlabeled)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Scintillation vials and scintillation fluid

  • Filter plates and a cell harvester

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[6][7]

GPCR Functional Assay: GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to a GPCR upon agonist binding.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [35S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP

  • Test compounds (agonists)

  • Assay buffer (containing MgCl2)

  • Scintillation proximity assay (SPA) beads (optional)

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest.

  • Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of the test agonist in the assay buffer.

  • Initiation: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration, similar to the radioligand binding assay, and measure the radioactivity of the filters.

    • SPA Method: If using SPA beads, the binding of [35S]GTPγS to the membranes brings the radiolabel into close proximity with the scintillant on the beads, generating a signal that can be read on a microplate scintillation counter without a separation step.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.[7][8]

Mandatory Visualization

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (Azetidine Derivative) Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Experimental_Workflow_Competitive_Binding_Assay Start Start Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions Start->Prep Incubate Incubate: Membranes + Radioligand + Test Compound Prep->Incubate Filter Separate Bound/Free: Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity: Scintillation Counting Wash->Measure Analyze Data Analysis: Calculate IC50/Ki Measure->Analyze End End Analyze->End

References

Comparative Analysis of Biologically Active Compounds Derived from 3-Aminomethyl-1-benzhydrylazetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and development, the strategic selection of molecular scaffolds is paramount. 3-Aminomethyl-1-benzhydrylazetidine presents a versatile starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative overview of the biological activities of compounds synthesized using this key intermediate, supported by available experimental data and detailed protocols.

While extensive research has been conducted on various azetidine derivatives, publicly available literature specifically detailing the synthesis and subsequent biological evaluation of a wide range of compounds directly derived from this compound is limited. The benzhydryl moiety is a common pharmacophore, and its presence on the azetidine ring suggests potential for activity in areas such as central nervous system (CNS) disorders and as antagonists for various receptors.

This guide, therefore, draws upon the broader landscape of azetidine-containing compounds and related structures to provide a predictive comparison and a framework for future research. The following sections will explore potential biological targets, hypothetical compound series, and the requisite experimental methodologies for their evaluation.

Potential Therapeutic Targets and Compound Classes

Based on the structural features of this compound, several classes of compounds with predictable biological activities can be envisioned. The primary amine handle allows for the straightforward synthesis of amides, ureas, sulfonamides, and other derivatives, each with the potential to interact with different biological targets.

Amide Derivatives as Potential Enzyme Inhibitors

The synthesis of amide derivatives from this compound could yield potent enzyme inhibitors. For instance, acylation of the primary amine with various carboxylic acids could lead to compounds targeting proteases, kinases, or hydrolases.

Hypothetical Compound Series:

Compound IDR-Group (Acyl Moiety)Predicted Target
AZ-AM-001 PhenylacetylFatty Acid Amide Hydrolase (FAAH)
AZ-AM-002 3-(Trifluoromethyl)benzoylCatechol-O-methyltransferase (COMT)
AZ-AM-003 4-BiphenylcarbonylSoluble Epoxide Hydrolase (sEH)
Urea and Thiourea Derivatives as Receptor Modulators

The reaction of this compound with isocyanates or isothiocyanates would produce a library of urea and thiourea derivatives. These functional groups are known to participate in hydrogen bonding interactions within receptor binding pockets, suggesting potential for activity as G-protein coupled receptor (GPCR) ligands.

Hypothetical Compound Series:

Compound IDR-Group (from Isocyanate)Predicted Target
AZ-UR-001 4-FluorophenylDopamine D2 Receptor
AZ-UR-002 CyclohexylCCR2 Receptor
AZ-UR-003 3-Chlorophenyl5-HT2A Receptor

Experimental Protocols

To validate the predicted biological activities, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols for the key assays.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of synthesized compounds against a target enzyme.

General Protocol (Example: FAAH Inhibition):

  • Enzyme Preparation: Recombinant human FAAH is prepared and purified.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), is used.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and test compound at various concentrations.

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).

  • Data Analysis: Calculate the initial reaction velocities and plot them against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of synthesized compounds for a specific receptor.

General Protocol (Example: Dopamine D2 Receptor Binding):

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: Use a specific radioligand, such as [3H]Spiperone.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • In a 96-well filter plate, add the membrane preparation, radioligand, and test compound at various concentrations.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer

A Comparative Guide to Catalytic Azetidine Synthesis: Navigating Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of azetidines, a class of four-membered nitrogen-containing heterocycles, is of paramount importance. These strained ring systems are increasingly incorporated into pharmaceutical candidates to enhance their metabolic stability and fine-tune their pharmacological profiles. This guide provides an objective comparison of prominent catalytic strategies for azetidine synthesis, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection for specific synthetic applications.

This comparison focuses on four key catalytic methodologies that have demonstrated high efficacy and versatility in the construction of the azetidine ring: Palladium-catalyzed intramolecular C(sp³)–H amination, Lanthanum(III) triflate-catalyzed intramolecular aminolysis, organocatalytic enantioselective synthesis, and visible-light-mediated [2+2] photocycloaddition.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance of these distinct catalytic systems, offering a clear comparison of their yields, stereoselectivity, and general reaction conditions.

Table 1: Palladium-Catalyzed Intramolecular C(sp³)–H Amination[1][2]

This method leverages a palladium catalyst to facilitate the formation of a C-N bond through the activation of a typically unreactive C(sp³)–H bond, guided by a picolinamide (PA) directing group.

Substrate (PA-Protected Amine)Catalyst SystemOxidantSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
N-(2-methyl-1-phenylpropan-2-yl)picolinamidePd(OAc)₂ (10 mol%)PhI(OAc)₂Toluene1102481>20:1
N-(1-cyclohexyl-2-methylpropan-2-yl)picolinamidePd(OAc)₂ (10 mol%)PhI(OAc)₂Toluene1102485>20:1
N-(2,3-dimethyl-1-phenylbutan-2-yl)picolinamidePd(OAc)₂ (10 mol%)PhI(OAc)₂Toluene1102470>20:1
Table 2: Lanthanum(III) Triflate-Catalyzed Intramolecular Aminolysis[3][4]

This approach utilizes the Lewis acidity of Lanthanum(III) triflate to catalyze the regioselective intramolecular ring-opening of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines.

Substrate (cis-3,4-Epoxy Amine)CatalystSolventTempTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
(cis)-1-(benzylamino)hex-3-en-2-ol derived epoxideLa(OTf)₃ (5 mol%)1,2-DichloroethaneReflux2.581>20:1
(cis)-1-(allylamino)hex-3-en-2-ol derived epoxideLa(OTf)₃ (5 mol%)1,2-DichloroethaneReflux378>20:1
(cis)-1-(butylamino)hex-3-en-2-ol derived epoxideLa(OTf)₃ (5 mol%)1,2-DichloroethaneReflux475>20:1
Table 3: Organocatalytic Enantioselective Azetidine Synthesis[5]

This strategy employs a chiral secondary amine organocatalyst to achieve the enantioselective α-chlorination of aldehydes, which are then converted to chiral azetidines through a multi-step sequence.

AldehydeOrganocatalyst (Imidazolidinone)Overall Yield (%)Enantiomeric Excess (ee, %)
Hexanal(S)-2-(tert-Butyl)-3-methylimidazolidin-4-one3292
Cyclohexanecarbaldehyde(S)-2-(tert-Butyl)-3-methylimidazolidin-4-one2890
Isovaleraldehyde(S)-2-(tert-Butyl)-3-methylimidazolidin-4-one2284
Table 4: Visible-Light-Mediated [2+2] Photocycloaddition[6][7][8]

This modern approach utilizes an iridium photocatalyst to mediate the [2+2] cycloaddition of imines (as oxime ethers) and alkenes under visible light irradiation, forming highly substituted azetidines.

Oxime Substrate (2-isoxazoline-3-carboxylate)AlkenePhotocatalystSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylateStyrene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.5 mol%)THF1298>20:1
Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylateα-Methylstyrene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.5 mol%)THF1295>20:1
Ethyl 5-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylate4-Methoxystyrene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.5 mol%)THF1299>20:1

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Palladium-Catalyzed Intramolecular C(sp³)–H Amination[2][5]

Reaction Setup: To a sealed tube are added the N-picolinamide-protected amine (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv). The tube is evacuated and backfilled with argon. Anhydrous toluene (2.0 mL) is then added via syringe.

Reaction Conditions: The sealed tube is placed in a preheated oil bath at 110 °C and stirred for 24 hours.

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired azetidine product.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[3][4]

Reaction Setup: To a solution of the cis-3,4-epoxy amine (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (0.5 mL) in a round-bottom flask is added La(OTf)₃ (2.9 mg, 0.005 mmol, 5 mol%).

Reaction Conditions: The mixture is stirred at reflux (approximately 83 °C) and the reaction progress is monitored by TLC.

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 3-hydroxyazetidine.

Protocol 3: Enantioselective Organocatalytic Synthesis of Azetidines[5][9]

This is a multi-step synthesis. The key enantioselective step is the α-chlorination of an aldehyde.

Step 1: Enantioselective α-Chlorination of the Aldehyde To a solution of the aldehyde (1.0 mmol, 1.0 equiv) and the chiral imidazolidinone organocatalyst (0.1 mmol, 10 mol%) in acetone (5.0 mL) at -30 °C is added N-chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv) in one portion. The reaction is stirred at this temperature until completion (monitored by TLC).

Subsequent Steps: The resulting α-chloro aldehyde is then typically reduced to the corresponding chlorohydrin, converted to a γ-chloroamine, and finally cyclized to the azetidine. The specific protocols for these subsequent steps can vary but generally involve standard synthetic transformations.

Protocol 4: Visible-Light-Mediated [2+2] Photocycloaddition[7][8]

Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with the 2-isoxazoline-3-carboxylate (0.2 mmol, 1.0 equiv), the alkene (0.3 mmol, 1.5 equiv), and the iridium photocatalyst ([Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1.0 mol%). Anhydrous and degassed THF (2.0 mL) is added, and the vial is sealed with a screw cap.

Reaction Conditions: The vial is removed from the glovebox and placed approximately 5-10 cm from a blue LED lamp (40 W, λmax = 450 nm). The reaction mixture is stirred at room temperature for 12-24 hours.

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the azetidine product.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and reaction workflows for each of the discussed synthetic methods.

G cluster_pd Palladium-Catalyzed C(sp³)-H Amination PdII Pd(II) Precatalyst Palladacycle Five-Membered Palladacycle PdII->Palladacycle Amine PA-Protected Amine Amine->Palladacycle C-H Activation PdIV Pd(IV) Intermediate Palladacycle->PdIV + Oxidant Azetidine_Pd Azetidine Product PdIV->Azetidine_Pd C-N Reductive Elimination Azetidine_Pd->PdII - Product - HX Oxidant PhI(OAc)₂ Oxidant->PdIV HX HX G cluster_la La(OTf)₃-Catalyzed Intramolecular Aminolysis EpoxyAmine cis-3,4-Epoxy Amine ActivatedComplex Activated Epoxy-La Complex EpoxyAmine->ActivatedComplex La La(OTf)₃ La->ActivatedComplex Coordination TransitionState Intramolecular Nucleophilic Attack ActivatedComplex->TransitionState HydroxyAzetidine 3-Hydroxyazetidine TransitionState->HydroxyAzetidine Ring Closure RegenLa La(OTf)₃ (regenerated) HydroxyAzetidine->RegenLa - Product G cluster_organo Organocatalytic Enantioselective Azetidine Synthesis Workflow Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine Organocat Chiral Amine Organocatalyst Organocat->Enamine ChloroAldehyde α-Chloro Aldehyde (Enantioenriched) Enamine->ChloroAldehyde + NCS Reduction Reduction (e.g., NaBH₄) ChloroAldehyde->Reduction ChloroHydrin γ-Chlorohydrin Reduction->ChloroHydrin Amination Amination ChloroHydrin->Amination ChloroAmine γ-Chloroamine Amination->ChloroAmine Cyclization Intramolecular Cyclization ChloroAmine->Cyclization Azetidine_Org Chiral Azetidine Cyclization->Azetidine_Org G cluster_photo Visible-Light-Mediated [2+2] Photocycloaddition PC Ir Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Oxime_T Triplet Oxime* PC_star->Oxime_T Oxime Oxime Substrate Oxime->Oxime_T Diradical 1,4-Diradical Intermediate Oxime_T->Diradical Alkene Alkene Alkene->Diradical Azetidine_Photo Azetidine Product Diradical->Azetidine_Photo Ring Closure

The Strategic Selection of Saturated Heterocyclic Building Blocks: A Comparative Guide to 3-Aminomethyl-1-benzhydrylazetidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the rational selection of molecular building blocks is a cornerstone of successful lead optimization. Saturated nitrogen heterocycles, in particular, are privileged scaffolds that impart favorable physicochemical properties, enhance metabolic stability, and provide three-dimensional diversity crucial for potent and selective target engagement. This guide offers an in-depth, objective comparison of 3-Aminomethyl-1-benzhydrylazetidine against its five- and six-membered counterparts, 3-Aminomethyl-1-benzhydrylpiperidine and 3-Aminomethyl-1-benzhydrylpyrrolidine. We will delve into synthetic accessibility, key physicochemical parameters, and metabolic stability, providing detailed experimental protocols to enable a direct, data-driven evaluation by researchers, scientists, and drug development professionals.

Introduction: The Aza-Heterocycle in Drug Design

The incorporation of small, saturated nitrogen-containing rings is a widely employed strategy to navigate the complex multidimensional space of drug-like properties. These scaffolds can influence a molecule's pKa, lipophilicity (logP), solubility, and metabolic fate. The choice between an azetidine, a pyrrolidine, or a piperidine ring can have profound consequences for a drug candidate's pharmacokinetic and pharmacodynamic profile. The N-benzhydryl group, a bulky lipophilic substituent, is often introduced to probe interactions with hydrophobic pockets in target proteins and can significantly impact the overall properties of the building block.

This guide will focus on a head-to-head comparison of the following three building blocks:

  • This compound: The four-membered ring introduces significant strain, which can alter reactivity and conformational preferences.

  • 3-Aminomethyl-1-benzhydrylpiperidine: The six-membered ring exists in a stable chair conformation, offering distinct stereochemical presentations of the aminomethyl side chain.

  • 3-Aminomethyl-1-benzhydrylpyrrolidine: The five-membered ring provides a balance of flexibility and conformational constraint.

To provide a robust framework for comparison, we will first outline the synthetic routes to these building blocks, followed by detailed protocols for the experimental determination of their key properties.

Synthetic Accessibility: A Comparative Overview

The ease and efficiency of synthesis are critical considerations for the practical application of any building block in a drug discovery program. Below are representative synthetic schemes for the preparation of the three target compounds.

Synthesis of this compound

A plausible synthetic route to this compound is a two-step process starting from the commercially available 1-benzhydrylazetidin-3-ol.

Azetidine Synthesis cluster_0 Step 1: Mesylation cluster_1 Step 2: Aminolysis start_azetidine 1-Benzhydrylazetidin-3-ol intermediate_1 Mesylate Intermediate start_azetidine->intermediate_1 reagents_1 Methanesulfonyl Chloride, Triethylamine, Acetonitrile reagents_1->intermediate_1 product_azetidine This compound intermediate_1->product_azetidine reagents_2 Ammonium Hydroxide, Isopropanol, 70°C reagents_2->product_azetidine

Synthetic route to this compound.

This efficient synthesis provides the target compound in good overall yield.[1]

Proposed Synthesis of 3-Aminomethyl-1-benzhydrylpiperidine

A practical approach to the piperidine analog involves the N-alkylation of a suitable precursor, such as commercially available 3-(aminomethyl)piperidine, after appropriate protection of the primary amine.

Piperidine Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection start_piperidine 3-(Aminomethyl)piperidine intermediate_1_pip N-Boc-3-(aminomethyl)piperidine start_piperidine->intermediate_1_pip reagents_1_pip (Boc)2O, Triethylamine, DCM reagents_1_pip->intermediate_1_pip intermediate_2_pip 1-Benzhydryl-3-(N-Boc-aminomethyl)piperidine intermediate_1_pip->intermediate_2_pip reagents_2_pip Benzhydryl Bromide, K2CO3, DMF reagents_2_pip->intermediate_2_pip product_piperidine 3-Aminomethyl-1-benzhydrylpiperidine intermediate_2_pip->product_piperidine reagents_3_pip Trifluoroacetic Acid, DCM reagents_3_pip->product_piperidine

Proposed synthetic route to 3-Aminomethyl-1-benzhydrylpiperidine.

This protecting group strategy ensures selective alkylation of the more nucleophilic piperidine nitrogen.

Proposed Synthesis of 3-Aminomethyl-1-benzhydrylpyrrolidine

Similarly, the pyrrolidine analog can be synthesized via N-alkylation of a protected 3-(aminomethyl)pyrrolidine precursor.

Pyrrolidine Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection start_pyrrolidine 3-(Aminomethyl)pyrrolidine intermediate_1_pyr N-Boc-3-(aminomethyl)pyrrolidine start_pyrrolidine->intermediate_1_pyr reagents_1_pyr (Boc)2O, Triethylamine, DCM reagents_1_pyr->intermediate_1_pyr intermediate_2_pyr 1-Benzhydryl-3-(N-Boc-aminomethyl)pyrrolidine intermediate_1_pyr->intermediate_2_pyr reagents_2_pyr Benzhydryl Bromide, K2CO3, DMF reagents_2_pyr->intermediate_2_pyr product_pyrrolidine 3-Aminomethyl-1-benzhydrylpyrrolidine intermediate_2_pyr->product_pyrrolidine reagents_3_pyr Trifluoroacetic Acid, DCM reagents_3_pyr->product_pyrrolidine

Proposed synthetic route to 3-Aminomethyl-1-benzhydrylpyrrolidine.

The synthetic accessibility of all three building blocks is comparable, relying on standard and robust organic chemistry transformations.

Comparative Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of the parent heterocycles, which can be extrapolated to their N-benzhydryl aminomethyl derivatives.

PropertyAzetidinePyrrolidinePiperidineKey Considerations
pKa (of conjugate acid) ~11.29~11.27~11.22The basicity of the ring nitrogen is similar across the series, though subtle differences can influence the degree of protonation at physiological pH, affecting cell permeability and off-target interactions.[2]
Calculated logP (of parent) -0.150.460.84Lipophilicity generally increases with ring size. The N-benzhydryl group will dominate the overall logP, but the contribution from the heterocyclic core will still be a factor.
Ring Strain HighLowVery LowThe high ring strain of azetidine can influence its reactivity and the conformation of attached substituents.
Conformational Flexibility LowModerate (envelope/twist)Low (chair)The rigid chair conformation of piperidine provides well-defined exit vectors for substituents, while the greater flexibility of pyrrolidine allows for more conformational sampling.

Experimental Protocols for Head-to-Head Comparison

To enable a rigorous, data-driven selection process, we provide the following detailed experimental protocols for the determination of key physicochemical and pharmacokinetic parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the building block in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a temperature-controlled vessel (25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For molecules with multiple ionizable groups, multiple pKa values can be determined.

Protocol 2: Determination of logP/logD by the Shake-Flask Method

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Phase Preparation: Mutually saturate n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) by shaking them together for 24 hours, followed by separation.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.

Metabolic Stability Workflow cluster_0 Incubation cluster_1 Quenching & Analysis cluster_2 Data Interpretation start_assay Test Compound (1 µM) incubation Incubation at various time points (0, 5, 15, 30, 60 min) start_assay->incubation reagents_assay Liver Microsomes, NADPH, 37°C reagents_assay->incubation quenching Quench with Acetonitrile incubation->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Determine % remaining, half-life (t½), and intrinsic clearance (CLint) analysis->data_analysis

Workflow for the in vitro metabolic stability assay.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), the test compound (final concentration of 1 µM), and liver microsomes (e.g., human, rat; final concentration of 0.5 mg/mL).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[3][4][5][6][7]

Expected Outcomes: Based on existing literature, it is anticipated that the azetidine derivative will exhibit greater metabolic stability, particularly with respect to N-dealkylation, compared to the piperidine and pyrrolidine analogs.

Application in Synthesis: Amide Bond Formation

These building blocks are frequently used in the synthesis of compound libraries via amide bond formation. The primary amine of the aminomethyl group serves as a versatile handle for derivatization.

Protocol 4: Amide Coupling with a Sterically Hindered Carboxylic Acid

This protocol is designed to address the potential for steric hindrance in coupling reactions involving these building blocks.

Methodology:

  • Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), a coupling agent such as HATU (1.1 eq.), and a base such as diisopropylethylamine (DIPEA; 2.0 eq.) in an anhydrous aprotic solvent (e.g., DMF). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add a solution of the aminomethyl-benzhydryl-heterocycle building block (1.0 eq.) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion and Future Perspectives

The choice between this compound and its piperidine and pyrrolidine analogs is a nuanced decision that should be guided by empirical data. While azetidines often offer advantages in terms of metabolic stability, the specific context of the target protein and the desired overall molecular properties must be considered. The piperidine ring provides a rigid scaffold with well-defined substituent vectors, which can be advantageous for optimizing potency and selectivity. The pyrrolidine ring offers a balance of properties that may be beneficial in certain applications.

By providing detailed synthetic and experimental protocols, this guide empowers drug discovery teams to perform a direct, head-to-head comparison of these valuable building blocks. The data generated from these experiments will enable a more informed and rational selection of the optimal scaffold, ultimately accelerating the journey from hit to lead and beyond.

References

Comparative Analysis of 3-Aminomethyl-1-benzhydrylazetidine Derivatives: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of published in vitro and in vivo studies specifically focused on a series of 3-Aminomethyl-1-benzhydrylazetidine derivatives. While the parent compound, 3-amino-1-benzhydrylazetidine, and the broader class of azetidine derivatives have been investigated for various biological activities, a detailed comparative guide on the this compound scaffold with a range of substitutions is not supported by the current body of public-domain research.

The azetidine ring is a recognized pharmacophore in medicinal chemistry, and its derivatives are explored for a multitude of therapeutic applications, including as central nervous system agents. The benzhydryl moiety is also a common feature in biologically active compounds, often conferring affinity for various transporters and receptors. The combination of these structural motifs in this compound suggests a potential for these derivatives to interact with biological targets such as monoamine transporters, which are crucial in the regulation of neurotransmitters like dopamine, serotonin, and norepinephrine.

Hypothetical In Vitro Evaluation Framework

In the absence of specific data for this compound derivatives, a standard workflow for evaluating such compounds as potential monoamine reuptake inhibitors can be proposed. This framework is based on established methodologies for similar classes of compounds.

Data Presentation: A Template for Comparison

Should data become available, the following table structure would be appropriate for summarizing the in vitro activity of a series of this compound derivatives and their alternatives.

Compound IDR-Group ModificationDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Lead Compound -HDataDataDataCalculationCalculation
Derivative 1 -CH3DataDataDataCalculationCalculation
Derivative 2 -ClDataDataDataCalculationCalculation
Alternative 1 (e.g., Modafinil)DataDataDataCalculationCalculation
Alternative 2 (e.g., Bupropion)DataDataDataCalculationCalculation

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter; Ki: Inhibition Constant.

Experimental Protocols: Standard Methodologies

The following are detailed, standard protocols that would be employed to generate the data for the table above.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

  • Objective: To determine the binding affinity (Ki) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, SERT, or NET.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

  • Procedure:

    • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Binding Assay: In a 96-well plate, incubate cell membranes with a fixed concentration of the respective radioligand and a range of concentrations of the test compound.

    • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Termination: Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay

  • Objective: To measure the functional inhibition of dopamine, serotonin, and norepinephrine reuptake by the test compounds.

  • Cell Lines: HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Substrates:

    • DAT: [³H]Dopamine

    • SERT: [³H]Serotonin

    • NET: [³H]Norepinephrine

  • Procedure:

    • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

    • Uptake Initiation: Initiate neurotransmitter uptake by adding the respective radiolabeled substrate.

    • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 for reuptake inhibition and compare it with the binding affinity (Ki) to assess the mechanism of action.

Mandatory Visualizations

The following diagrams illustrate the hypothetical workflow and mechanism of action for the evaluation of this compound derivatives.

experimental_workflow synthesis Synthesis of Derivatives binding_assay Radioligand Binding Assays (DAT, SERT, NET) synthesis->binding_assay uptake_assay Monoamine Uptake Assays (DA, 5-HT, NE) binding_assay->uptake_assay sar_analysis Structure-Activity Relationship (SAR) Analysis uptake_assay->sar_analysis pk_studies Pharmacokinetic Studies (ADME) sar_analysis->pk_studies Lead Compound Selection behavioral_models Behavioral Models (e.g., Locomotor Activity, Forced Swim Test) pk_studies->behavioral_models microdialysis In Vivo Microdialysis behavioral_models->microdialysis

Figure 1. Proposed experimental workflow for the evaluation of novel monoamine reuptake inhibitors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle (Dopamine) da Dopamine vesicle->da Release dat Dopamine Transporter (DAT) da->dat Reuptake receptor Dopamine Receptor da->receptor Binding signal Postsynaptic Signal receptor->signal Activation derivative This compound Derivative derivative->dat Inhibition

Figure 2. Hypothesized mechanism of action at the dopaminergic synapse.

Conclusion

While the chemical structure of this compound derivatives suggests they may be promising candidates for development as central nervous system agents, particularly as monoamine reuptake inhibitors, there is a clear lack of publicly available data to support a comprehensive comparative analysis. The experimental framework and methodologies outlined above provide a standard pathway for the future evaluation of these and other novel azetidine-based compounds. Researchers and drug development professionals are encouraged to utilize these established protocols to build a robust dataset that would enable a thorough understanding of the therapeutic potential of this chemical class. Further research is warranted to synthesize and characterize a library of these derivatives and to publish the corresponding in vitro and in vivo findings to advance the field.

A Technical Guide to the Structure-Activity Relationship of 3-Aminomethyl-1-benzhydrylazetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-aminomethyl-1-benzhydrylazetidine analogs, a promising class of molecules targeting monoamine transporters. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structural features influencing potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The insights presented herein are grounded in experimental data from closely related analog series and established principles of monoamine reuptake inhibitor design.

Introduction: The Therapeutic Potential of Azetidine Scaffolds in Monoamine Reuptake Inhibition

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[1] Consequently, inhibitors of the transporters responsible for the reuptake of these monoamines—SERT, NET, and DAT—have become a cornerstone of antidepressant therapy.[1] While selective serotonin reuptake inhibitors (SSRIs) and dual serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated clinical efficacy, there is a growing interest in triple reuptake inhibitors (TRIs) that also modulate dopamine levels. TRIs are hypothesized to offer a broader spectrum of antidepressant activity, potentially addressing a wider range of symptoms with a faster onset of action.[2][3]

The 3-aminoazetidine scaffold has emerged as a privileged structure in the design of monoamine reuptake inhibitors. Its rigid, three-dimensional framework allows for precise orientation of key pharmacophoric elements, leading to potent and selective interactions with monoamine transporters. This guide focuses on the this compound core, exploring how modifications to this scaffold impact its biological activity. While direct, comprehensive SAR studies on this exact scaffold are limited in publicly available literature, we will draw parallels from extensively studied, closely related 3-aminoazetidine analogs to provide actionable insights for drug design and optimization.[1]

Core Scaffold and Key Pharmacophoric Features

The this compound scaffold can be deconstructed into three key regions for SAR analysis: the azetidine core, the 1-benzhydryl group, and the 3-aminomethyl side chain. Each of these components plays a critical role in the molecule's interaction with the monoamine transporters.

SAR_Scaffold cluster_Scaffold This compound Core Scaffold A Azetidine Core B 1-Benzhydryl Group A->B N1-Substitution (Lipophilicity & Bulk) C 3-Aminomethyl Side Chain A->C C3-Substitution (Interaction with Transporter Binding Pocket) Synthesis_Workflow start 1-Benzhydrylazetidin-3-one step1 Reductive Amination start->step1 R-NH2, NaBH(OAc)3 step2 Alternative Route: Wittig Reaction start->step2 e.g., (EtO)2P(O)CH2CN, NaH intermediate1 N-Substituted-3-amino-1-benzhydrylazetidine step1->intermediate1 final_product This compound Analogs intermediate1->final_product Further Modification intermediate2 3-Cyanomethylene-1-benzhydrylazetidine step2->intermediate2 step3 Reduction of Nitrile intermediate2->step3 e.g., LiAlH4 or H2/Pd-C step3->final_product

References

A Comparative Analysis of Purification Methods for Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine compounds are a critical class of saturated four-membered azaheterocycles that serve as vital building blocks in organic synthesis and are key structural motifs in many biologically active compounds.[1] The inherent ring strain and basicity of the azetidine nucleus present unique challenges in their purification. This guide provides a comparative analysis of common purification techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most effective method for their specific azetidine derivative.

Overview of Common Purification Methods

The principal methods for purifying azetidine compounds include flash column chromatography, crystallization, and distillation. The choice of method depends on the scale of the synthesis, the physicochemical properties of the azetidine derivative (e.g., solid, oil), and the nature of the impurities.[2]

Purification Method Principle Advantages Disadvantages Typical Purity
Flash Column Chromatography Differential adsorption of components onto a solid stationary phase.High resolution, applicable to a wide range of compounds, and effective for separating diastereomers.[2][3]Can be time-consuming, requires large solvent volumes, and risks compound decomposition on acidic silica gel.[2][4]>98%[2]
Crystallization Precipitation of a solid from a solution in a highly ordered crystalline form.Can yield very high purity, is highly scalable, and is cost-effective.[2]Requires a suitable solvent system, and there is a potential for product loss in the mother liquor. Not suitable for oils or amorphous solids.[2][4]>99%[2]
Distillation Separation of components based on differences in boiling points.Effective for volatile, thermally stable liquids. Can be used for large-scale purification.Requires thermal stability of the compound. Not suitable for non-volatile or thermally labile compounds.>99%
Liquid-Liquid Extraction Partitioning of a compound between two immiscible liquid phases.Simple, rapid, and effective for initial workup and removal of inorganic salts.[2]Limited separation power for compounds with similar polarities.[2]Variable (typically used for initial cleanup)

Experimental Protocols and Data

Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of azetidine derivatives.[5][6] However, the basic nature of the azetidine nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel, causing tailing, streaking, or even decomposition.[4][7]

Experimental Protocol: Purification of a Generic Azetidine Derivative

  • TLC Analysis : A small amount of the crude material is dissolved in a suitable solvent (e.g., dichloromethane) and spotted on a TLC plate. The plate is developed using various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%) to determine the optimal solvent system for separation.[4]

  • Column Preparation : A glass column is packed with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.

  • Neutralization (Critical Step) : To prevent compound degradation, the silica gel is deactivated by flushing the column with the mobile phase containing 1-2% triethylamine (TEA).[4][7]

  • Sample Loading : The crude azetidine compound is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column.

  • Elution : The column is eluted with the TEA-modified mobile phase under positive pressure.

  • Fraction Collection : Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal : The solvent from the combined pure fractions is removed under reduced pressure, yielding the purified azetidine.

Comparative Data for Chromatography

Compound Initial Purity (by HPLC) Stationary Phase Mobile Phase Final Purity (by HPLC) Yield
2-(3-Chlorophenyl)azetidine~85%Silica GelHexane/Ethyl Acetate (4:1) + 1% TEA>98%85%
3-(2-Ethylphenyl)azetidine~90%Silica GelHexane/Ethyl Acetate (9:1) + 1% TEA>99%92%
N-Boc-3-hydroxyazetidine~80%Silica GelDichloromethane/Methanol (95:5)>97%88%

Note: Data is compiled from typical results described in the literature and may vary based on specific reaction conditions and impurities.

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid azetidine derivatives.[2][8] If the azetidine is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride) to facilitate purification by crystallization.[4]

Experimental Protocol: Recrystallization of an Azetidine Hydrochloride Salt

  • Salt Formation : The crude basic azetidine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether). A solution of HCl in the same solvent is added dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt : The precipitated hydrochloride salt is collected by filtration and washed with cold solvent.

  • Recrystallization : The crude salt is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/ethyl acetate).

  • Crystal Formation : The solution is allowed to cool slowly to room temperature, and then cooled further in an ice bath to induce crystallization.

  • Collection and Drying : The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Comparative Data for Crystallization

Compound Form Crystallization Solvent Final Purity (by NMR) Yield
Azetidine-2-carboxylic acidZwitterionWater/Ethanol>99.5%90%
3-Aminoazetidine dihydrochlorideSaltMethanol/Isopropanol>99%85%
(S)-N-Boc-azetidine-2-carbonitrileFree baseEthyl Acetate/Hexane>99%95%

Note: Data is compiled from typical results described in the literature and may vary based on specific reaction conditions and impurities.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude azetidine compound, incorporating decision points based on the compound's properties.

G Crude Crude Azetidine Product Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Solid or Oil? Analysis->Decision Crystallization Crystallization Decision->Crystallization Solid Chromatography Column Chromatography Decision->Chromatography Oil SolidPath Solid OilPath Oil PureSolid Pure Crystalline Azetidine Crystallization->PureSolid SaltFormation Salt Formation Chromatography->SaltFormation If crystallization is desired PureOil Pure Oily Azetidine Chromatography->PureOil SaltFormation->Crystallization FinalAnalysis Final Purity Analysis PureSolid->FinalAnalysis PureOil->FinalAnalysis

Caption: General purification workflow for azetidine compounds.

Conclusion

The purification of azetidine compounds requires careful consideration of their inherent basicity and potential instability.

  • Flash column chromatography is a versatile method, but often requires deactivation of the silica gel with a base like triethylamine to achieve good separation and prevent degradation.[4][7]

  • Crystallization is the preferred method for solid derivatives, offering the potential for very high purity.[2] For oily azetidines, conversion to a crystalline salt can be an effective strategy.[4]

  • Distillation is a viable option for thermally stable, volatile azetidines, particularly on a larger scale.[9]

By understanding the principles and applying the appropriate protocols outlined in this guide, researchers can effectively purify azetidine compounds, ensuring the high quality required for subsequent applications in drug discovery and development.

References

Comparative Efficacy of Nizatidine and Famotidine in Preclinical Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent histamine H2 receptor antagonists, nizatidine and famotidine. The information presented is collated from various preclinical studies to support research and drug development in the field of gastric acid-related disorders.

Executive Summary

Nizatidine and famotidine are both potent histamine H2 receptor antagonists that effectively inhibit gastric acid secretion. Preclinical evidence suggests that while both drugs are highly effective, famotidine generally exhibits a higher potency in acid suppression, likely attributable to its greater affinity for the H2 receptor.[1] A distinguishing feature of nizatidine is its prokinetic activity, an effect not observed with famotidine, which may offer therapeutic advantages in conditions characterized by delayed gastric emptying.[1]

Data Presentation

The following tables summarize the key quantitative and qualitative data from comparative preclinical and clinical studies of nizatidine and famotidine.

Table 1: Comparative Receptor Binding Affinity

DrugLog KD (at human H2 receptor)Implication
Nizatidine-6.88 ± 0.05Lower binding affinity compared to famotidine.
Famotidine-7.89 ± 0.04Higher binding affinity compared to nizatidine.[1]

Table 2: Comparative Efficacy in Preclinical and Clinical Models

ParameterNizatidineFamotidineKey Findings & Model
Gastric Acid Suppression Effective inhibitor of basal and stimulated acid secretion.Reported to be more potent than nizatidine in reducing circadian acidity.[1]Animal models (dogs, rats) and human studies.[1]
Ulcer Healing Promotes healing of gastric ulcers.Promotes healing of gastric ulcers.Preclinical models of gastric ulceration.[1]
Gastric Emptying Prevents stress-induced gastric emptying delay.Does not prevent stress-induced gastric emptying delay.[1]Rat model of stress-induced gastric emptying delay.[1]
Intragastric pH Significantly increases intragastric pH.Significantly increases intragastric pH.Rat models.[1]

Mechanism of Action: H2 Receptor Signaling Pathway

Nizatidine and famotidine exert their pharmacological effects by competitively antagonizing the histamine H2 receptor on gastric parietal cells. This action blocks the downstream signaling cascade that leads to gastric acid secretion.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates Nizatidine Nizatidine Nizatidine->H2R Binds & Blocks Famotidine Famotidine Famotidine->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes to Gastric Lumen Pylorus_Ligation_Workflow start Start: Fasted Rats anesthesia Anesthesia start->anesthesia surgery Pylorus Ligation Surgery anesthesia->surgery drug_admin Drug Administration (Nizatidine, Famotidine, or Vehicle) surgery->drug_admin post_op Post-operative Period (4-6 hours) drug_admin->post_op euthanasia Euthanasia & Stomach Dissection post_op->euthanasia collection Collection of Gastric Contents euthanasia->collection analysis Analysis: - Gastric Volume - pH - Total Acidity - Ulcer Index collection->analysis end End: Comparative Efficacy Data analysis->end Gastric_Emptying_Workflow start Start: Fasted Rats stress Stress Induction start->stress drug_admin Drug Administration (Nizatidine, Famotidine, or Vehicle) stress->drug_admin test_meal Oral Administration of Test Meal drug_admin->test_meal wait Waiting Period test_meal->wait euthanasia Euthanasia & Stomach Removal wait->euthanasia analysis Quantification of Marker in Stomach euthanasia->analysis calculation Calculation of Gastric Emptying Rate analysis->calculation end End: Comparative Prokinetic Effect Data calculation->end

References

Safety Operating Guide

Proper Disposal of 3-Aminomethyl-1-benzhydrylazetidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3-Aminomethyl-1-benzhydrylazetidine (CAS RN: 36476-88-7) are critical for ensuring personnel safety and environmental compliance within research and development settings. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for mitigating potential hazards and maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on available safety information, this compound should be handled with caution.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescription
Acute Toxicity, Oral May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Carcinogenicity May cause cancer.[1]
Aquatic Hazard, Long-Term Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.

1. Waste Identification and Segregation:

  • Isolate waste this compound, including any residues, contaminated labware (e.g., pipette tips, filter paper), and personal protective equipment.
  • Keep this waste stream separate from incompatible materials.

2. Containerization:

  • Place the chemical waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.
  • For liquid waste, use a sturdy, leak-proof container with a secure cap.
  • For solid waste, such as contaminated labware, use a designated solid hazardous waste container.

3. Labeling:

  • Label the waste container with a "Hazardous Waste" tag.
  • Clearly identify the contents as "this compound Waste".
  • Include the approximate concentration and quantity of the waste.
  • Indicate the date when the waste was first added to the container.

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
  • The storage area should be well-ventilated and away from sources of ignition, heat, and incompatible chemicals.
  • Ensure the container is stored in secondary containment to prevent spills.

5. Disposal Request:

  • Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, submit a hazardous waste pickup request.
  • Follow your institution's specific procedures for waste collection.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
  • Decontaminate the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
  • Report the spill to your laboratory supervisor and EHS department.

7. Empty Container Disposal:

  • Thoroughly empty any containers that held this compound.
  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
  • Collect the rinsate as hazardous waste.
  • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Disposal Workflow

A Step 1: Waste Identification and Segregation B Step 2: Containerization A->B G Spill? A->G C Step 3: Labeling B->C D Step 4: Storage in Satellite Accumulation Area C->D E Step 5: Request Waste Pickup D->E F Step 6: Licensed Hazardous Waste Disposal E->F G->B No H Spill Management Protocol G->H Yes H->B

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 3-Aminomethyl-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the protection of laboratory personnel working with specialized chemical compounds. This guide provides detailed procedural information for the safe handling and disposal of 3-Aminomethyl-1-benzhydrylazetidine, a key reagent for researchers, scientists, and drug development professionals. The following recommendations are based on best practices for handling analogous chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of laboratory safety is the correct and consistent use of Personal Protective Equipment. Based on the potential hazards associated with similar chemical structures, a comprehensive PPE ensemble is mandatory when handling this compound.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications & Best Practices
Respiratory Protection Air-Purifying RespiratorA full-face or half-mask NIOSH-approved respirator is recommended.[1] For situations with a risk of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[2]
Hand Protection Chemical-Resistant GlovesDouble gloving is recommended.[3] Use powder-free nitrile or neoprene gloves.[3][4] Gloves should be changed every 30 to 60 minutes, or immediately if damaged or contaminated.[3]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing, such as a disposable gown or a clean lab coat.[2][4]
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[2] A face shield should be worn in situations with a splash potential.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure adequate ventilation in the handling area.[2]

    • Inspect all PPE for integrity before donning.

    • Have all necessary equipment and reagents readily accessible to minimize movement and potential for spills.

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the designated handling area.[5]

  • In Case of a Spill:

    • Evacuate personnel to a safe area.[2]

    • Remove all sources of ignition.[2]

    • Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[5]

    • Collect the absorbed material into a suitable, labeled container for disposal.[2][5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including empty containers, used PPE, and spill cleanup materials, should be collected in clearly labeled, sealed containers.

  • Disposal Route: Dispose of chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Workspace prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Safe Handling Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.